N-Boc-4-isothiocyanatoaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(4-isothiocyanatophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-12(2,3)16-11(15)14-10-6-4-9(5-7-10)13-8-17/h4-7H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOFDGFIFPIQCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350918 | |
| Record name | N-Boc-4-isothiocyanatoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89631-75-4 | |
| Record name | N-Boc-4-isothiocyanatoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Boc-4-isothiocyanatoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Properties of N-Boc-4-isothiocyanatoaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-4-isothiocyanatoaniline, also known as tert-butyl N-(4-isothiocyanatophenyl)carbamate, is a pivotal bifunctional molecule in modern organic and medicinal chemistry.[1][2] Its unique structure, featuring a protected amine (N-Boc) and a reactive isothiocyanate group, makes it an invaluable reagent for the synthesis of a diverse array of compounds, particularly in the realms of bioconjugation and drug discovery. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering field-proven insights and detailed protocols to aid researchers in its effective utilization.
Introduction: The Strategic Importance of this compound
The isothiocyanate functional group (–N=C=S) is a highly versatile electrophile that readily reacts with nucleophiles such as primary amines and thiols. This reactivity is the cornerstone of its utility in labeling and crosslinking biomolecules.[3] The tert-butyloxycarbonyl (Boc) protecting group, on the other hand, provides a stable yet readily cleavable shield for the aniline nitrogen.[4][5][6] This orthogonal reactivity allows for sequential and site-specific modifications, a critical requirement in the multi-step synthesis of complex molecules.
The strategic placement of these two functional groups on a phenyl ring scaffold in this compound provides a rigid linker that is often desirable in the design of probes and drug conjugates. The Boc group can be removed under acidic conditions to reveal a primary aromatic amine, which can then be further functionalized, for instance, through amide bond formation or diazotization reactions.[7][8]
Synthesis of this compound: Methodologies and Mechanistic Insights
The synthesis of this compound is typically a two-step process starting from 1,4-phenylenediamine. The key steps involve the selective protection of one amino group followed by the conversion of the remaining amino group into an isothiocyanate.
Step 1: Mono-N-Boc Protection of 1,4-Phenylenediamine
The selective mono-Boc protection of a symmetrical diamine like 1,4-phenylenediamine is a crucial and often challenging step. The primary objective is to introduce a single Boc group while minimizing the formation of the di-Boc-protected byproduct. This is typically achieved by carefully controlling the stoichiometry of the reagents and the reaction conditions.
The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of di-tert-butyl dicarbonate (Boc anhydride).[6] The use of a suitable base is often necessary to deprotonate the amine, enhancing its nucleophilicity.
-
Causality Behind Experimental Choices:
-
Solvent: A solvent system that can dissolve the diamine but does not favor the dissolution of the mono-protected product can aid in its selective precipitation, thereby preventing further reaction. Alcohols like methanol can also enhance the rate of Boc protection of aromatic amines.[9]
-
Stoichiometry: Using a slight excess of the diamine relative to the Boc anhydride can favor the formation of the mono-protected product.
-
Temperature: The reaction is often carried out at reduced temperatures to control the reaction rate and improve selectivity.
-
Step 2: Conversion of the Amino Group to an Isothiocyanate
The transformation of the free amino group of N-Boc-1,4-phenylenediamine into an isothiocyanate is the final and critical step. Several methods exist for this conversion, with the choice of reagent often dictated by factors such as yield, safety, and scalability.[3][10]
-
Thiophosgene Method: This is a classical and often high-yielding method.[11][12] The amine reacts with thiophosgene (CSCl₂) in the presence of a base to form the isothiocyanate. However, the high toxicity and volatility of thiophosgene are significant drawbacks, necessitating stringent safety precautions.[3][13]
-
Thiocarbonyl Transfer Reagent Alternatives: To circumvent the hazards of thiophosgene, several less toxic thiocarbonyl transfer reagents have been developed. These include thiocarbonyldiimidazole (TCDI) and di-2-pyridyl thiocarbonate.[3][13] While safer, these reagents can be more expensive and may require specific reaction conditions.
-
Two-Step Approach via Dithiocarbamate Salts: A widely used and safer alternative involves a two-step, one-pot procedure.[3][10] The primary amine is first reacted with carbon disulfide (CS₂) in the presence of a base (e.g., triethylamine or sodium hydroxide) to form a dithiocarbamate salt.[3][11] This intermediate is then decomposed using a desulfurizing agent to yield the isothiocyanate.[3]
-
Common Desulfurizing Agents: A variety of reagents can be used for the decomposition of the dithiocarbamate salt, including:
-
Di-tert-butyl dicarbonate (Boc₂O): This reagent is particularly advantageous as the byproducts are volatile, simplifying the workup.[11]
-
Tosyl Chloride: This is another effective reagent for this transformation.[14]
-
Hydrogen Peroxide and Iodine: These have been identified as efficient and environmentally benign options for non-chiral isothiocyanate synthesis.[10]
-
Sodium Persulfate: This is a safer alternative, especially for the synthesis of chiral isothiocyanates.[10][15]
-
-
Table 1: Comparison of Key Synthesis Parameters
| Parameter | Thiophosgene Method | Dithiocarbamate Method (Boc₂O) |
| Reagents | Thiophosgene, Base (e.g., Triethylamine) | Carbon Disulfide, Base, Boc₂O |
| Safety | Highly Toxic, Volatile | Relatively Safer |
| Yield | Generally High | Good to Excellent |
| Workup | Requires careful handling of toxic waste | Simpler, volatile byproducts |
| Scalability | Challenging due to safety concerns | More amenable to scale-up |
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in various reactions.
Table 2: Key Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₄N₂O₂S[1] |
| Molecular Weight | 250.32 g/mol [1] |
| Appearance | Typically a solid powder |
| Melting Point | Not widely reported, requires experimental determination |
| Solubility | Generally soluble in common organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate. Poorly soluble in water.[16] |
| Stability | The Boc group is labile to strong acids.[7][8] The isothiocyanate group is sensitive to nucleophiles. The compound should be stored in a cool, dry place, protected from moisture and light. |
-
Trustworthiness in Protocol Design: The stability profile dictates that reactions involving this compound should be conducted under anhydrous conditions to prevent hydrolysis of the isothiocyanate group. The choice of subsequent reaction steps must also consider the acid-lability of the Boc group.
Detailed Experimental Protocol: A Self-Validating System
This section provides a detailed, step-by-step methodology for the synthesis of this compound via the dithiocarbamate route, a method chosen for its balance of safety and efficiency.
Synthesis of N-Boc-1,4-phenylenediamine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,4-phenylenediamine in a suitable solvent (e.g., a mixture of dioxane and water).
-
Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent dropwise over a period of 1-2 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure N-Boc-1,4-phenylenediamine.
Synthesis of this compound
-
Formation of Dithiocarbamate: Dissolve N-Boc-1,4-phenylenediamine in an appropriate solvent (e.g., dichloromethane). Add a base such as triethylamine, followed by the slow addition of carbon disulfide at 0°C. Stir the reaction mixture at room temperature.
-
Desulfurization: After the formation of the dithiocarbamate salt is complete (as monitored by TLC), add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[11]
-
Reaction Completion and Workup: Continue stirring until the reaction is complete. The reaction mixture can then be washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography to afford this compound as a solid.
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[17][18]
Visualization of the Synthesis Workflow
Caption: Bioconjugation with this compound.
Conclusion: A Versatile Tool for Chemical Innovation
This compound stands out as a strategically designed bifunctional reagent with broad applicability in chemical biology and drug discovery. Its synthesis, while requiring careful control of reaction conditions, is achievable through well-established and increasingly safer methodologies. A comprehensive understanding of its properties, particularly its reactivity and stability, is paramount for its successful application. As the demand for sophisticated bioconjugates and targeted therapeutics continues to grow, the importance of versatile building blocks like this compound will undoubtedly increase, paving the way for further innovations in the field.
References
-
Synthesis of N-BOC amines by various routes. ResearchGate. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Isothiocyanates: A Review. CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]
-
Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. Available at: [Link]
-
This compound, 95% Purity, C12H14N2O2S, 250 mg. CP Lab Safety. Available at: [Link]
-
Synthesis of Isothiocyanates: An Update. PMC - NIH. Available at: [Link]
-
Isothiocyanate synthesis. Organic Chemistry Portal. Available at: [Link]
- Method for preparing 4-Boc-aminopiperidine. Google Patents.
-
Recent Advancement in the Synthesis of Isothiocyanates. ChemComm. Available at: [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available at: [Link]
- Process for converting primary amines to isothiocyanates. Google Patents.
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. Available at: [Link]
-
From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. PMC - PubMed Central. Available at: [Link]
- Crystallization method of Boc-amino acid. Google Patents.
-
An Improved Synthesis of N-Boc Protected Aryl Amines. ResearchGate. Available at: [Link]
- Process for 1,4-phenylenediamine. Google Patents.
-
Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Online Press. Available at: [Link]
-
A One-Pot Preparation of Isothiocyanates from Amines Using Two Phosgene Substitutes: Bis-(trichloromethyl) Carbonate and Trichloromethyl Chloroformates. ResearchGate. Available at: [Link]
-
Advances in Bioconjugation. PMC - PubMed Central. Available at: [Link]
-
Applications of ortho-phenylisonitrile and ortho-N-Boc aniline for the two-step preparation of novel bis-heterocyclic chemotypes. PubMed. Available at: [Link]
-
NMR Characterization of Lignans. MDPI. Available at: [Link]
-
Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water. Green Chemistry (RSC Publishing). Available at: [Link]
-
N-Boc protection of L-Phenylalanine and Ethylenediamine. Scholars Research Library. Available at: [Link]
-
1-Boc-4-AP. Wikipedia. Available at: [Link]
-
A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. ResearchGate. Available at: [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]
-
NMR Characterization of Lignans. ResearchGate. Available at: [Link]
-
Synthesis and NMR elucidation of novel octa-amino acid resorcina[3]renes derivatives. SciSpace. Available at: [Link]
-
N-oxides of some N-benzyl azacycloalkanes. Preferred conformation by NMR spectroscopy. ResearchGate. Available at: [Link]
-
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-iodophenyl)propanoic acid. PubChem. Available at: [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. wuxibiology.com [wuxibiology.com]
- 10. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cbijournal.com [cbijournal.com]
- 12. US3341564A - Process for converting primary amines to isothiocyanates - Google Patents [patents.google.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Isothiocyanate synthesis [organic-chemistry.org]
- 15. Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Technical Guide to N-Boc-4-isothiocyanatoaniline (CAS 89631-75-4): A Versatile Heterobifunctional Linker in Modern Drug Development
This guide provides an in-depth technical overview of N-Boc-4-isothiocyanatoaniline, a pivotal reagent in the fields of bioconjugation, medicinal chemistry, and drug discovery. We will move beyond simple data recitation to explore the causal relationships behind its synthesis, reactivity, and application, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Identity and Physicochemical Profile
This compound, also known as tert-butyl N-(4-isothiocyanatophenyl)carbamate, is a bifunctional organic compound.[1] Its utility stems from the orthogonal reactivity of its two key functional groups: an amine-reactive isothiocyanate (-N=C=S) and an acid-labile Boc-protected aniline. This dual nature allows for sequential or site-specific modifications of complex molecules, making it an invaluable tool for constructing antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic agents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 89631-75-4 | [1][2] |
| Molecular Formula | C₁₂H₁₄N₂O₂S | [1][2] |
| Molecular Weight | 250.32 g/mol | [2][3] |
| Appearance | Solid (form may vary) | [4] |
| Purity | Typically ≥95% | [1] |
| Storage | Inert atmosphere, room temperature | [2] |
| SMILES | CC(C)(C)OC(=O)NC1=CC=C(C=C1)N=C=S | [2] |
Synthesis and Quality Control
The synthesis of this compound typically starts from its corresponding aniline precursor, N-Boc-1,4-phenylenediamine. A common and effective method involves a two-step, one-pot reaction. The foundational logic is to first generate a dithiocarbamate salt, which is then desulfurized to yield the isothiocyanate.
A robust synthetic approach involves reacting the starting amine with carbon disulfide (CS₂) in the presence of a tertiary amine base like triethylamine (Et₃N) to form the dithiocarbamate intermediate. This intermediate is not isolated but is directly treated with a desulfurizing agent. Di-tert-butyl dicarbonate (Boc₂O), often used for amine protection, can also serve as an efficient desulfurizing agent, promoted by a catalytic amount of 4-dimethylaminopyridine (DMAP).[5] This method is advantageous as it avoids the use of more toxic reagents like thiophosgene.
Caption: General synthesis workflow for this compound.
Self-Validating Quality Control: Post-synthesis, rigorous purification via column chromatography is essential. The final product's identity and purity must be confirmed. A self-validating system would employ:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structural integrity and absence of starting material.
-
Mass Spectrometry (LC-MS): To verify the correct molecular weight.[2]
-
High-Performance Liquid Chromatography (HPLC): To quantify purity, typically aiming for >95%.[2]
Mechanism of Action and Core Applications
The power of this molecule lies in its heterobifunctional nature, enabling a two-stage conjugation strategy.
Stage 1: Amine-Reactive Conjugation The electrophilic carbon atom of the isothiocyanate group is highly susceptible to nucleophilic attack by primary amines, such as the ε-amino group of lysine residues on a protein's surface. This reaction proceeds efficiently under slightly basic conditions (pH 8.0-9.0), where the amine is deprotonated and thus more nucleophilic, to form a highly stable thiourea linkage.
Stage 2: Amine Unmasking The N-Boc protecting group is stable under the conditions required for the isothiocyanate conjugation.[6] This is the key to its utility. Once the first conjugation is complete and the conjugate is purified, the Boc group can be quantitatively removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal a terminal aniline amine. This newly exposed amine is now available for a second, distinct conjugation reaction, such as amide bond formation with a payload molecule.
Caption: Heterobifunctional conjugation workflow using the subject molecule.
This strategic protection and deprotection scheme is fundamental in the construction of complex biomolecules where precise control over connectivity is paramount.
Experimental Protocols: A Practical Guide
The following protocols are illustrative and should be optimized for specific applications.
Protocol 4.1: Labeling a Protein with this compound
This protocol describes the first stage of conjugation to a primary amine-containing biomolecule.
-
Protein Preparation: Dissolve the protein (e.g., IgG antibody) in a suitable buffer, such as 100 mM sodium bicarbonate buffer, pH 8.5. The concentration should be between 2-10 mg/mL.
-
Reagent Preparation: Prepare a fresh stock solution of this compound (10 mM) in an anhydrous, water-miscible organic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Conjugation Reaction:
-
While gently stirring the protein solution, add a 10- to 20-fold molar excess of the reagent stock solution. The causality here is to drive the reaction to completion; the excess can be adjusted based on the number of available lysines and desired degree of labeling.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. Lower temperatures can minimize potential protein denaturation.
-
-
Purification:
-
Remove unreacted linker by dialysis, size-exclusion chromatography (SEC), or using a desalting column.
-
The purification buffer should be neutral, for example, Phosphate-Buffered Saline (PBS) at pH 7.4.
-
-
Characterization: Confirm successful conjugation using techniques like MALDI-TOF mass spectrometry to observe the mass shift corresponding to the number of linker molecules added.
Protocol 4.2: Boc Deprotection of the Labeled Protein
This protocol unmasks the aniline for the second stage of conjugation.
-
Solvent Exchange (if necessary): If the protein is in an aqueous buffer, lyophilize it to dryness.
-
Deprotection Cocktail: Resuspend the dried conjugate in a deprotection solution. A common cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (a scavenger to prevent side reactions). Caution: This step must be performed in a chemical fume hood with appropriate personal protective equipment (PPE).
-
Reaction: Incubate at room temperature for 1-2 hours. Monitor the reaction progress by taking aliquots and analyzing via LC-MS.
-
Removal of Acid: After completion, remove the TFA by evaporation under a stream of nitrogen, followed by lyophilization.
-
Purification: Immediately redissolve the deprotected conjugate in a suitable buffer for the next reaction or for storage. Perform SEC or dialysis to remove residual reagents and ensure the protein refolds correctly.
Safety, Handling, and Storage
As a Senior Application Scientist, I must emphasize that robust science is safe science.
-
Hazards: Isothiocyanates can be respiratory and skin irritants and sensitizers.[7] The compound may be harmful if swallowed, inhaled, or absorbed through the skin.[7] Always consult the latest Safety Data Sheet (SDS) before use.
-
Handling:
-
Storage:
-
Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and oxygen.[2]
-
Recommended long-term storage is at room temperature as specified by suppliers, though refrigeration (2-8°C) may also be suitable to further minimize degradation.[6]
-
Conclusion
This compound is more than just a chemical with a CAS number; it is a strategic enabler for creating precisely engineered therapeutic and diagnostic agents. Its value is derived from the predictable and orthogonal reactivity of its functional groups. By understanding the chemical principles governing its synthesis, conjugation, and deprotection, researchers can confidently deploy it as a powerful tool to advance the frontiers of medicine and biological science.
References
-
Al-Rawi, S., et al. (2020). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Molecules, 25(15), 3433. Available at: [Link]
-
PubChem. (n.d.). 4-Amino-1-Boc-piperidine. National Center for Biotechnology Information. Retrieved from: [Link]
-
CP Lab Safety. (n.d.). This compound, 95% Purity. Retrieved from: [Link]
-
Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from: [Link]
-
Alajarín, M., et al. (2013). 2-Isocyanoanilines and their mono-Boc-protected derivatives. ResearchGate. Retrieved from: [Link]
-
ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Retrieved from: [Link]
-
Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. Retrieved from: [Link]
-
MDPI. (2023). N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. Retrieved from: [Link]
-
ResearchGate. (2025). Synthesis of N-Containing Derivatives of the Furanocoumarin Peucenidin. Retrieved from: [Link]
- Google Patents. (n.d.). Method for preparing 4-Boc-aminopiperidine.
-
PubChem. (n.d.). 4-(N-Boc-amino)piperidine. National Center for Biotechnology Information. Retrieved from: [Link]
-
Chemical Point. (n.d.). This compound. Retrieved from: [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. 89631-75-4|this compound|BLD Pharm [bldpharm.com]
- 3. chemicalpoint.eu [chemicalpoint.eu]
- 4. N-Boc-4-iodoaniline 95 159217-89-7 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pfaltzandbauer.com [pfaltzandbauer.com]
- 8. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to N-Boc-4-isothiocyanatoaniline: Structure, Synthesis, and Application
Abstract
N-Boc-4-isothiocyanatoaniline, also known as tert-butyl N-(4-isothiocyanatophenyl)carbamate, is a bifunctional linker molecule of significant interest in medicinal chemistry, drug discovery, and bioconjugation. Its structure incorporates a tert-butyloxycarbonyl (Boc)-protected aniline and a reactive isothiocyanate (ITC) group. This guide provides an in-depth analysis of the molecule's structure, supported by a detailed discussion of its spectroscopic characteristics. Furthermore, it outlines a robust synthetic pathway with a step-by-step experimental protocol and explores its primary application in covalently modifying biomolecules through the formation of stable thiourea linkages. This document is intended for researchers and professionals in the fields of chemical biology and drug development, offering both foundational knowledge and practical insights into the effective use of this versatile chemical tool.
Chemical Identity and Physicochemical Properties
The unique reactivity of this compound is a direct result of its molecular architecture, which features both a stable protecting group and a highly reactive functional group, spatially separated by an aromatic ring.
| Identifier | Value | Source |
| IUPAC Name | tert-butyl N-(4-isothiocyanatophenyl)carbamate | [1] |
| CAS Number | 89631-75-4 | [2] |
| Molecular Formula | C₁₂H₁₄N₂O₂S | [3] |
| Molecular Weight | 250.32 g/mol | [4] |
| Monoisotopic Mass | 250.0776 Da | [3] |
| Predicted XlogP | 3.9 | [3] |
| Appearance | Off-white to pale yellow solid (typical) | N/A |
Structural Analysis and Elucidation
A thorough understanding of the molecule's structure is paramount for predicting its reactivity and interpreting analytical data. The structure consists of three key components: the Boc protecting group, the central p-phenylene spacer, and the isothiocyanate functional group.
Molecular Structure
Detailed Experimental Protocol for Synthesis
This protocol describes a common method for converting an aromatic amine to an isothiocyanate using thiophosgene. Caution: Thiophosgene is highly toxic and corrosive and must be handled with extreme care in a well-ventilated fume hood.
-
Preparation: To a solution of tert-butyl (4-aminophenyl)carbamate (1.0 eq) in dichloromethane (DCM, ~0.2 M) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (Et₃N, 2.5 eq). Cool the mixture to 0 °C in an ice bath.
-
Reaction: While stirring vigorously, add a solution of thiophosgene (1.1 eq) in DCM dropwise over 30 minutes. A precipitate (triethylammonium hydrochloride) will form.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture like 20% ethyl acetate in hexanes. The product will have a higher Rf than the starting amine.
-
Workup: Once the starting material is consumed, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with water, 1 M HCl, and saturated sodium bicarbonate solution.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) as the eluent.
-
Final Product: Combine the pure fractions and evaporate the solvent to afford this compound as a solid. Confirm its identity and purity using the spectroscopic methods described in Section 3.2.
Applications in Bioconjugation
The primary utility of this compound is as a heterobifunctional crosslinker. The isothiocyanate group serves as a powerful electrophile for reaction with nucleophilic primary amines, while the Boc-protected amine can be deprotected under acidic conditions to reveal a new primary amine for subsequent conjugation steps. [5][6]
Mechanism of Thiourea Bond Formation
The isothiocyanate group reacts readily and specifically with unprotonated primary amines, such as the N-terminus of a protein or the ε-amino group of a lysine residue, to form a highly stable thiourea linkage. [7]This reaction is most efficient at a slightly alkaline pH (8.0-9.0), which ensures a sufficient concentration of the deprotonated, nucleophilic amine.
Application Protocol: Labeling of a Generic Peptide
This protocol provides a general method for conjugating this compound to a peptide containing a primary amine.
-
Peptide Preparation: Dissolve the peptide (1.0 eq) in a conjugation buffer such as 100 mM sodium bicarbonate, pH 8.5. The peptide concentration should typically be in the range of 1-10 mg/mL.
-
Linker Preparation: Prepare a stock solution of this compound (5-10 eq) in a water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Conjugation Reaction: Add the linker stock solution to the stirring peptide solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain protein stability.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4 °C with gentle mixing.
-
Purification: Remove the unreacted linker and byproducts by size-exclusion chromatography (SEC), dialysis, or reverse-phase HPLC, using a buffer suitable for the downstream application of the conjugated peptide.
-
Characterization: Confirm successful conjugation using mass spectrometry (e.g., MALDI-TOF or ESI-MS), which will show an increase in mass corresponding to the addition of the linker molecule.
Safety, Handling, and Storage
Proper handling and storage are essential for user safety and to maintain the integrity of the compound.
| Aspect | Recommendation |
| Hazards | May cause an allergic skin reaction. May cause allergy or asthma symptoms or breathing difficulties if inhaled. [8] |
| Handling | Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust. [9] |
| Storage | Store in a tightly sealed container in a cool, dry place. For long-term storage, keeping it at 2-8 °C under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation by moisture. [2] |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service. |
References
-
PubChem. This compound (C12H14N2O2S). [Link]
-
Chemical Point. This compound. [Link]
-
ECHA. tert-butyl N-(4-isothiocyanatophenyl)carbamate. [Link]
-
Mai, A., et al. (2014). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Molecules, 19(8), 11537-11553. [Link]
-
CP Lab Safety. This compound, 95% Purity. [Link]
-
ResearchGate. Synthesis of N-BOC amines by various routes. [Link]
-
Capot Chemical. Safety Data Sheet for a related N-Boc-aniline derivative. [Link]
-
Policija. Analytical Report for 4-Anilino-1-Boc-piperidine. [Link]
-
ResearchGate. An Improved Synthesis of N-Boc Protected Aryl Amines. [Link]
-
Glaser, R., et al. (2015). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. The Journal of Physical Chemistry A, 119(3), 459-468. [Link]
-
Kjær, A., et al. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154. [Link]
-
Irie, M., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(23), 5727. [Link]
-
United Bio-Chemical Inc. Safety Data Sheet for a related N-Boc protected compound. [Link]
-
Mondal, B., et al. (2017). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. [Link]
-
SpectraBase. 1H NMR of 4-(4-Isothiocyanatophenylazo)-N,N-dimethylaniline. [Link]
-
Samieipour, F., et al. (2024). Recent developments in bioconjugation: From strategies to design and clinical applications. Results in Chemistry, 7, 101375. [Link]
-
Stephanopoulos, N., & Francis, M. B. (2011). Advances in Bioconjugation. Nature Chemical Biology, 7(12), 876-884. [Link]
-
ResearchGate. Representative IR Spectrum of a complex containing thiocyanate. [Link]
-
Britton, J., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 22(9), 1253-1259. [Link]
-
NIST. WebBook for Isopropyl isothiocyanate. [Link]
-
Zareyee, D., & Khalafi-Nezhad, A. (2010). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2013, 852634. [Link]
-
Singh, A., et al. (2024). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. RSC Medicinal Chemistry, 15(1), 35-57. [Link]
-
Wikipedia. 1-Boc-4-AP. [Link]
-
NIST. WebBook for Ammonium thiocyanate. [Link]
-
The Royal Society of Chemistry. Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe - Supporting Information. [Link]
-
Organic Syntheses. N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. [Link]
-
ResearchGate. The 13C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO-d6. [Link]
-
Bhattacharya, S., et al. (2011). Synthesis and characterization of a novel dipeptide. Der Pharma Chemica, 3(3), 174-188. [Link]
-
Gelest, Inc. Infrared Analysis of Organosilicon Compounds. [Link]
-
LTQ Chemistry. (2024, April 4). Synthesis and Reactions of Amines. YouTube. [Link]
-
NIST. WebBook for Aniline. [Link]
-
NIST. WebBook for Isobutyl isothiocyanate. [Link]
- Google Patents.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. chemicalpoint.eu [chemicalpoint.eu]
- 3. PubChemLite - this compound (C12H14N2O2S) [pubchemlite.lcsb.uni.lu]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemical-label.com [chemical-label.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-Depth Technical Guide to N-Boc-4-isothiocyanatoaniline: Synthesis, Properties, and Applications in Drug Development
This guide provides a comprehensive technical overview of N-Boc-4-isothiocyanatoaniline, a heterobifunctional crosslinker pivotal in the fields of bioconjugation, diagnostics, and targeted drug delivery. We will delve into its chemical characteristics, provide a detailed synthesis protocol, and explore its applications with a focus on the strategic considerations for its use in developing novel therapeutics.
Introduction: A Versatile Tool for Covalent Linkage
This compound, also known as tert-butyl N-(4-isothiocyanatophenyl)carbamate, is a valuable reagent for researchers in chemistry and biology.[1] Its utility stems from its bifunctional nature: an isothiocyanate group that readily reacts with primary amines on biomolecules, and a Boc (tert-butyloxycarbonyl) protected aniline, which allows for selective deprotection and subsequent modification.[2][3] This dual reactivity makes it an ideal linker for the controlled, stepwise assembly of complex bioconjugates.
The isothiocyanate group forms a stable thiourea bond with amine-containing molecules such as proteins, peptides, and amino-modified oligonucleotides. The Boc protecting group, on the other hand, provides a stable mask for the aniline nitrogen, which can be selectively removed under acidic conditions to reveal a primary amine for further functionalization.[3] This strategic protection and deprotection scheme is fundamental to its application in creating sophisticated architectures like antibody-drug conjugates (ADCs).
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental design. The following table summarizes its key characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C12H14N2O2S | [1][4][5][6][7] |
| Molecular Weight | 250.32 g/mol | [4][5][6] |
| CAS Number | 89631-75-4 | [1][4][5] |
| Appearance | (Typically) White to off-white solid | Commercially available |
| Purity | ≥95% | [1] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, CH2Cl2) | General chemical knowledge |
| Storage Conditions | Inert atmosphere, room temperature | [4] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the selective protection of one of the amino groups of p-phenylenediamine. This is followed by the conversion of the remaining free amino group into an isothiocyanate.
Synthesis Workflow
The overall synthetic scheme can be visualized as a two-stage process: Boc protection followed by isothiocyanation.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
p-Phenylenediamine
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Thiophosgene (CSCl2) or a suitable equivalent (e.g., di-tert-butyl dicarbonate and carbon disulfide)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Boc Protection of p-Phenylenediamine:
-
Dissolve p-phenylenediamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (0.95 eq to favor mono-protection) in DCM to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to isolate N-Boc-4-aminoaniline.
-
-
Isothiocyanation of N-Boc-4-aminoaniline:
-
Dissolve the purified N-Boc-4-aminoaniline (1.0 eq) and triethylamine (2.5 eq) in DCM.
-
Cool the solution to 0 °C.
-
Slowly add a solution of thiophosgene (1.1 eq) in DCM to the reaction mixture. Caution: Thiophosgene is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by carefully adding water.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or flash column chromatography to yield pure this compound.
-
Applications in Drug Development and Bioconjugation
The unique structure of this compound makes it a powerful tool for the construction of complex biomolecular conjugates.
Bioconjugation Workflow
The general workflow for utilizing this compound in a bioconjugation application involves three key phases: initial conjugation, deprotection, and secondary conjugation.
Caption: General workflow for bioconjugation using this compound.
Step-by-Step Protocol: Conjugation to a Protein
This protocol provides a general guideline for the conjugation of this compound to a protein, such as an antibody.
Materials:
-
Protein solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4-8.5)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Size-exclusion chromatography (SEC) system or dialysis cassettes for purification
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10-20 mM.
-
Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) and in a buffer free of primary amines (e.g., Tris).
-
-
Initial Conjugation:
-
Add a calculated molar excess of the this compound stock solution to the protein solution. The optimal molar ratio will depend on the protein and the desired degree of labeling and should be determined empirically.
-
Incubate the reaction mixture at room temperature or 4 °C for 1-4 hours with gentle stirring.
-
Purify the resulting Boc-protected protein conjugate by size-exclusion chromatography or dialysis to remove unreacted linker.
-
-
Boc Deprotection:
-
Lyophilize the purified Boc-protected conjugate to dryness.
-
Resuspend the lyophilized powder in a solution of trifluoroacetic acid (TFA) in an appropriate solvent (e.g., 95% TFA in water). Caution: TFA is corrosive and should be handled with care in a fume hood.
-
Incubate on ice for 30-60 minutes.
-
Remove the TFA by lyophilization or evaporation under a stream of nitrogen.
-
-
Final Purification:
-
Resuspend the deprotected, amine-functionalized protein in a suitable buffer.
-
Purify the final conjugate using SEC or dialysis to remove residual TFA and any small molecule byproducts.
-
The resulting amine-functionalized protein is now ready for conjugation to a payload with a compatible reactive group (e.g., an NHS-ester).
-
Conclusion
This compound is a highly effective and versatile heterobifunctional linker that enables the precise and controlled construction of complex bioconjugates. Its strategic design, incorporating a reactive isothiocyanate and a protected amine, provides researchers with a powerful tool for advancing drug development, diagnostics, and our fundamental understanding of biological systems. The protocols and workflows outlined in this guide serve as a practical starting point for the successful application of this important chemical reagent.
References
-
This compound, 95% Purity, C12H14N2O2S, 250 mg. [Link]
-
This compound - CHEMICAL POINT. [Link]
-
This compound (C12H14N2O2S) - PubChemLite. [Link]
-
A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. [Link]
-
Synthesis of N-BOC amines by various routes. [Link]
-
An Improved Synthesis of N-Boc Protected Aryl Amines. [Link]
Sources
Introduction: Navigating the Chemistry of a Versatile Building Block
An In-Depth Technical Guide to the Safe Handling of N-Boc-4-isothiocyanatoaniline
This compound, also known as tert-butyl (4-isothiocyanatophenyl)carbamate, is a bifunctional molecule increasingly utilized by researchers in medicinal chemistry and drug development. Its structure incorporates a protected aniline (-NHBoc) and a reactive isothiocyanate (-NCS) group, making it a valuable intermediate for synthesizing a range of complex molecules, including ureas, thioureas, and other heterocyclic systems.[1][2] The tert-butoxycarbonyl (Boc) protecting group offers stability under many reaction conditions while allowing for selective deprotection, and the isothiocyanate group provides a versatile handle for conjugation and derivatization.
However, the very reactivity that makes this compound a powerful tool for synthesis also necessitates a thorough understanding of its potential hazards. The isothiocyanate moiety, in particular, warrants careful handling. This guide, intended for laboratory researchers, scientists, and drug development professionals, provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for this compound, grounded in authoritative safety data.
Section 1: Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute toxicity upon ingestion, skin contact, or inhalation, and the potential for serious eye damage. Several suppliers also indicate that it may cause skin and respiratory sensitization.[2]
GHS Pictograms:
Hazard Statements (H-Statements):
-
H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.
-
H317: May cause an allergic skin reaction.[2]
-
H318: Causes serious eye damage.
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2]
-
H412: Harmful to aquatic life with long lasting effects.
Expert Insight: The combination of acute toxicity and sensitization potential is critical. An allergic reaction can be triggered by exposure to very small amounts of the substance in sensitized individuals. The "Danger" signal word and the H318 statement underscore that this compound can cause irreversible damage to the eyes upon contact.
Section 2: Physicochemical Properties
Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.
| Property | Value | Source(s) |
| Chemical Formula | C₁₂H₁₄N₂O₂S | [1][3][4][5] |
| Molecular Weight | 250.32 g/mol | [3][5][6] |
| CAS Number | 89631-75-4 | [1][2][3][5] |
| Appearance | White to off-white solid/powder | [7][8] |
| Melting Point | 152 - 154 °C (306 - 309 °F) | |
| Storage Temperature | Room Temperature, under inert atmosphere | [3][5] |
Section 3: Safe Handling, Storage, and Personal Protective Equipment (PPE)
Given its hazard profile, a systematic approach to handling and storage is mandatory. The core principles are containment, avoidance of contact, and prevention of aerosolization.
Storage and Stability
This compound is sensitive to moisture.[9] The isothiocyanate group can be hydrolyzed by water, leading to degradation of the compound. Therefore, proper storage is crucial for maintaining its integrity and preventing the formation of unknown, potentially more hazardous byproducts.
-
Primary Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10][11]
-
Atmosphere: For long-term storage, it is best practice to store the compound under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture.[3] This is because exposure to air may affect product quality.
-
Incompatibilities: Keep away from acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[9][11] Contact with acids can liberate very toxic gas.
Personal Protective Equipment (PPE)
A robust PPE strategy is the primary barrier between the researcher and the chemical.
-
Hand Protection: Wear impervious gloves, such as nitrile rubber. Always inspect gloves prior to use and change them immediately if they become contaminated.
-
Eye and Face Protection: Chemical safety goggles are mandatory. Due to the severe eye damage hazard (H318), a face shield should also be worn, especially when handling larger quantities or when there is a risk of splashing or dust generation.[2]
-
Skin and Body Protection: A laboratory coat is required. For tasks with a higher risk of exposure, such as handling large quantities or cleaning spills, consider additional protection like a chemical-resistant apron or coveralls.[2]
-
Respiratory Protection: All handling of the solid compound that could generate dust must be performed in a certified chemical fume hood to avoid inhalation.[2][9] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[9]
Chemical Structure Diagram
Caption: Chemical structure of this compound.
Section 4: Detailed Protocol for Safe Weighing and Solubilization
This protocol outlines a self-validating workflow for safely handling this compound powder. The causality behind each step is explained to reinforce best practices.
Objective: To accurately weigh and dissolve a specific mass of this compound for use in a chemical reaction.
Materials:
-
This compound
-
Appropriate solvent (e.g., anhydrous DMF, DMSO)
-
Spatula
-
Weighing paper or boat
-
Glass vial with a septum-lined cap
-
Syringe and needle
-
Analytical balance
Workflow:
-
Preparation (The "Why"): Before bringing the chemical into the workspace, ensure all necessary equipment, including PPE, is ready. This minimizes the time the container is open and reduces the chance of rushing, which can lead to errors and spills.
-
Don the required PPE: lab coat, nitrile gloves, and chemical safety goggles with a face shield.
-
Designate a specific area within the chemical fume hood for the procedure.
-
Place the analytical balance inside the fume hood if possible. If not, use a balance with a draft shield and perform the transfer within the fume hood.
-
Label the receiving vial with the chemical name, concentration, solvent, and date.
-
-
Equilibration (The "Why"): If the chemical has been stored in a refrigerator or freezer, it's crucial to allow the container to warm to room temperature before opening.[12] This prevents atmospheric moisture from condensing inside the container, which could hydrolyze the isothiocyanate group.
-
Aliquotting in a Controlled Environment (The "Why"): The primary risk during weighing is the inhalation of fine powder and contamination of the workspace. Performing this task in a fume hood is non-negotiable.
-
Inside the fume hood, carefully open the container.
-
Using a clean spatula, transfer an approximate amount of the solid to a tared weigh boat on the balance. Avoid any scooping motions that could create airborne dust.
-
Close the main container immediately.
-
Carefully transfer the weighed solid into the pre-labeled vial. A powder funnel can aid in a clean transfer.
-
-
Solubilization (The "Why"): Adding the solvent in a controlled manner prevents splashing and ensures the final solution is contained.
-
Secure the cap on the vial.
-
Using a syringe and needle, pierce the septum and add the required volume of anhydrous solvent. Adding the solvent via syringe minimizes exposure to solvent vapors and protects the compound from atmospheric moisture.
-
Gently swirl or vortex the vial until the solid is completely dissolved.
-
-
Decontamination and Waste Disposal (The "Why"): Proper cleanup is essential to prevent secondary exposure.
-
Wipe the spatula, weigh boat, and any other contaminated surfaces with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Dispose of the weigh boat, gloves, and any cleaning materials in a designated solid hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Safe Handling Workflow Diagram
Caption: Step-by-step workflow for the safe handling of this compound.
Section 5: Emergency and First-Aid Procedures
In case of accidental exposure, immediate and appropriate action is critical. Show the safety data sheet to the attending medical professional.[9]
-
Eye Contact: This is the most severe exposure risk. Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Skin Contact: Take off immediately all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[13] If skin irritation or a rash occurs, get medical help.[2]
-
Inhalation: Move the exposed person to fresh air at once.[13] If breathing is difficult or has stopped, provide artificial respiration. Call a physician immediately.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, immediately make them drink water (two glasses at most). Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.
Section 6: Toxicological and Ecological Information
The compound is also classified as toxic to aquatic life, with harmful long-lasting effects. Therefore, it is imperative to prevent the chemical from entering drains or the environment.[9] All waste must be disposed of as hazardous chemical waste according to local, state, and federal regulations.
References
-
This compound (C12H14N2O2S). PubChemLite. [Link]
-
First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention (CDC), NIOSH. [Link]
-
This compound, 95% Purity. CP Lab Safety. [Link]
-
This compound. CHEMICAL POINT. [Link]
-
MSDS of N-boc-4-(4-oxo-piperidine-1-carbonyl)aniline. Capot Chemical Co., Ltd.. [Link]
-
MSDS UBG030 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid.pdf. AAPPTec. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. TERT-BUTYL N-(4-ISOTHIOCYANATOPHENYL)CARBAMATE - Safety Data Sheet [chemicalbook.com]
- 3. 89631-75-4|this compound|BLD Pharm [bldpharm.com]
- 4. PubChemLite - this compound (C12H14N2O2S) [pubchemlite.lcsb.uni.lu]
- 5. chemicalpoint.eu [chemicalpoint.eu]
- 6. scbt.com [scbt.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. capotchem.cn [capotchem.cn]
- 10. fishersci.com [fishersci.com]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
An In-depth Technical Guide to the Storage and Stability of N-Boc-4-isothiocyanatoaniline
For researchers, scientists, and drug development professionals engaged in syntheses utilizing N-Boc-4-isothiocyanatoaniline, a comprehensive understanding of its storage requirements and stability profile is paramount. This bifunctional molecule, containing both a labile Boc-protecting group and a reactive isothiocyanate moiety, presents unique challenges in handling and storage to ensure its integrity and reactivity for downstream applications. This technical guide provides a detailed exploration of the factors influencing the stability of this compound, protocols for its proper storage, and methodologies for assessing its purity and degradation over time.
Chemical Profile and Intrinsic Stability Considerations
This compound, also known as tert-butyl (4-isothiocyanatophenyl)carbamate, possesses two key functional groups that dictate its chemical behavior and stability: the N-tert-butoxycarbonyl (Boc) group and the isothiocyanate (-N=C=S) group.
-
The N-Boc Group: The Boc protecting group is notoriously sensitive to acidic conditions, which catalyze its removal to yield the corresponding primary amine.[1] While generally stable to basic and nucleophilic conditions, prolonged exposure to harsh bases may also compromise its integrity.[2] Thermal deprotection is also a known characteristic of N-Boc protected amines, with elevated temperatures potentially leading to its cleavage.[2]
-
The Isothiocyanate Group: The isothiocyanate functional group is a versatile electrophile, but it is also susceptible to degradation, primarily through hydrolysis. The presence of water or other nucleophiles can lead to the formation of the corresponding thiocarbamic acid, which is often unstable and can further decompose.[3] The rate of hydrolysis is influenced by pH and temperature.
The interplay of these two functional groups necessitates a carefully controlled storage environment to prevent premature deprotection or degradation, which could lead to impurities and reduced efficacy in subsequent reactions.
Recommended Storage Conditions
To maintain the long-term stability and purity of this compound, the following storage conditions are recommended based on the known sensitivities of its functional groups and general best practices for reactive organic compounds.[4]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Minimizes the rate of potential thermal degradation of the N-Boc group and slows down hydrolytic degradation of the isothiocyanate. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Excludes atmospheric moisture and oxygen, thereby preventing hydrolysis of the isothiocyanate and potential oxidative side reactions. |
| Light | Amber vial or stored in the dark | Protects the compound from potential photolytic degradation, as aromatic compounds can be light-sensitive. |
| Container | Tightly sealed, chemically inert glass vial | Prevents ingress of moisture and air. Glass is preferred over plastic to avoid potential leaching or reaction with the container material. |
Long-term Storage Workflow:
Caption: Recommended workflow for the long-term storage of this compound.
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for developing appropriate analytical methods to monitor the stability of this compound. The two primary degradation routes are the hydrolysis of the isothiocyanate group and the acid-catalyzed deprotection of the N-Boc group.
A. Isothiocyanate Hydrolysis:
In the presence of water, the isothiocyanate group can undergo nucleophilic attack to form an unstable thiocarbamic acid intermediate. This intermediate can then decompose to yield 4-aminophenyl-N-Boc-amine and carbonyl sulfide.
B. N-Boc Deprotection:
Trace amounts of acidic impurities in the storage environment or generated from other degradation processes can catalyze the cleavage of the Boc group, liberating isobutylene and carbon dioxide, and resulting in the formation of 4-isothiocyanatoaniline.
Caption: Potential degradation pathways of this compound.
Stability Testing Protocols
To experimentally validate the stability of this compound, a comprehensive stability testing program should be implemented. This typically involves both long-term and accelerated stability studies, guided by principles outlined in the ICH Q1A guidelines.[5]
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is a prerequisite for any stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.[3][6]
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 20% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it can separate the parent compound from its potential degradation products.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.[7]
Experimental Protocol for Forced Degradation:
-
Acidic Hydrolysis: Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat at 60 °C for 24 hours.
-
Basic Hydrolysis: Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store 10 mg of solid this compound in an oven at 80 °C for 48 hours.
-
Photolytic Degradation: Expose a solution of 1 mg/mL this compound in acetonitrile to UV light (254 nm) for 24 hours.
After each stress condition, analyze the samples by the validated HPLC method. The resulting chromatograms will reveal the degradation products formed under each condition. Further characterization of these degradation products can be achieved using LC-MS and NMR spectroscopy.[8]
Long-Term and Accelerated Stability Studies
Following the ICH Q1A guidelines, long-term and accelerated stability studies should be conducted on at least three different batches of this compound.[5]
| Study Type | Storage Condition | Testing Frequency |
| Long-Term | 2-8 °C | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Accelerated | 25 °C / 60% RH | 0, 3, 6 months |
At each time point, the samples should be analyzed for appearance, purity (by HPLC), and the presence of any degradation products.
Handling and Safety Precautions
Isothiocyanates are known to be irritants and sensitizers.[9] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of spills, the area should be decontaminated with a suitable absorbent material. Waste containing isothiocyanates should be disposed of as hazardous chemical waste according to institutional guidelines.[10]
Conclusion
The stability of this compound is critically dependent on the careful control of storage conditions to mitigate the inherent lability of its N-Boc and isothiocyanate functional groups. By implementing the recommended storage protocols and employing a robust stability testing program, researchers can ensure the quality and reliability of this important chemical reagent, thereby enhancing the reproducibility and success of their synthetic endeavors.
References
- Wilson, K. A., et al. (2012). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC.
- Klouda, D. V. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- Jiangsu Parrini New Material Technology Co ltd. (2020).
- Carl ROTH. (n.d.). Safety Data Sheet: Phenyl isothiocyanate.
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
- European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. EMA/CVMP/QWP/709423/2022.
- BOC Sciences. (2026). Degradation Product Analysis Services.
- ResearchGate. (n.d.). 1 H NMR spectra to show BOC deprotection on the carbonate unit in the....
- MDPI. (2024). Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry.
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to the Purity Analysis of Boc-D-4-aminomethylphe(Boc) by TLC and HPLC.
- NJ.gov. (n.d.). Common Name: METHYL ISOTHIOCYANATE HAZARD SUMMARY.
-
MDPI. (n.d.). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Retrieved from [Link]
- Fisher Scientific. (n.d.).
- ResearchGate. (2025). Deprotection of a Primary Boc Group under Basic Conditions.
- PubMed. (n.d.). Studies of the degradation products of nisin, a peptide antibiotic, using capillary electrophoresis with off-line mass spectrometry.
- Singh, S., & Kumar, V. (2012). Stability Testing of Pharmaceutical Products. International Journal of Pharmaceutical Sciences and Research, 3(3), 675-683.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Fisher Scientific. (2012).
- European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products.
- PMC. (n.d.).
- NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)
- Westgard QC. (n.d.). Stability Testing and CLSI EP25-A.
- Harrizul, R., et al. (2016). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Der Pharmacia Lettre, 8(17), 158-164.
- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)
- MDPI. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques.
- Sigma-Aldrich. (2025).
- MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
- Labtest. (n.d.). Reagents Storage and stability . Precautions and warnings.
- ICH. (n.d.). Quality Guidelines.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
- Yale University. (2025). Management & Disposal of Qiagen Reagents.
- NIH. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples.
- IJTSRD. (2021). Stability Indicating HPLC Method Development – A Review.
- Google Patents. (n.d.).
- Pharmaceutical Technology. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
- PubMed. (2013). MS(n)
- ResearchGate. (2016). How to confirm BOC deprotection by TFA ?.
- Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
- IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products.
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. researchgate.net [researchgate.net]
- 9. carlroth.com [carlroth.com]
- 10. ehs.yale.edu [ehs.yale.edu]
A Senior Application Scientist's Guide to N-Boc-4-isothiocyanatoaniline: Sourcing, Synthesis, and Application in Bioconjugation
For researchers, scientists, and drug development professionals, the strategic selection of chemical linkers is a critical decision that dictates the efficacy, stability, and functionality of complex bioconjugates. Among the vast arsenal of available reagents, N-Boc-4-isothiocyanatoaniline stands out as a versatile heterobifunctional linker. Its unique architecture, featuring a protected amine and a reactive isothiocyanate group, offers a staged approach to molecular assembly, making it an invaluable tool in the synthesis of antibody-drug conjugates (ADCs), diagnostic probes, and other targeted therapeutics.
This guide provides an in-depth technical overview of this compound, from its commercial availability to its core chemical principles and practical application in the laboratory.
Physicochemical Properties and Handling
This compound, also known as tert-butyl N-(4-isothiocyanatophenyl)carbamate, is a stable, solid compound at room temperature.[1] Understanding its fundamental properties is crucial for its proper storage, handling, and use in synthesis.
| Property | Value | Source |
| CAS Number | 89631-75-4 | [1][2][3][4] |
| Molecular Formula | C12H14N2O2S | [2][4] |
| Molecular Weight | 250.32 g/mol | [2][4] |
| Appearance | Off-white to yellow solid | N/A |
| Purity | Typically ≥95% | [2] |
| Storage | Store at room temperature | [1] |
Safety and Handling: this compound may cause allergic skin reactions and can lead to allergy or asthma symptoms if inhaled.[5] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should be strictly followed. All manipulations should be performed in a well-ventilated fume hood.
Commercial Availability
A variety of chemical suppliers offer this compound, typically for research and development purposes. When selecting a supplier, researchers should consider factors such as purity, available quantities, lead times, and the availability of technical documentation like a Certificate of Analysis (CoA).
| Supplier | Product Name | Noted For |
| BLD Pharm | This compound | Provides access to analytical data including NMR, HPLC, and LC-MS.[3] |
| Santa Cruz Biotechnology | This compound | A well-known supplier for proteomics and life science research chemicals.[4] |
| CP Lab Safety | This compound, 95% Purity | Specifies the product is for professional research and commercial use only.[2] |
| Chemical Point | This compound | European supplier offering the compound for research applications.[1] |
Core Chemistry: A Tale of Two Functional Groups
The utility of this compound lies in the orthogonal reactivity of its two key functional groups: the Boc-protected aniline and the isothiocyanate.
-
The Isothiocyanate (-N=C=S): This electrophilic group is highly reactive towards primary amines, forming a stable thiourea bond. This reaction is the cornerstone of its application in bioconjugation, allowing for the covalent attachment of the linker to proteins, peptides, or other amine-containing biomolecules.[] The reaction proceeds readily under mild, slightly basic conditions (pH 7.5-9.0), which are generally compatible with the stability of most proteins.
-
The Boc-Protected Amine (-NH-Boc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis.[7][8] It is stable under the conditions required for the isothiocyanate-amine coupling but can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). This deprotection step reveals a primary aniline, which can then be used for subsequent conjugation or modification, providing a powerful two-step, directional ligation strategy.
Caption: Simplified synthetic route to this compound.
Application in Bioconjugation: A Step-by-Step Protocol
The primary application for this compound is the site-specific modification of biomolecules. The following protocol outlines a general procedure for labeling a generic protein with this linker.
Objective: To covalently attach this compound to surface-exposed lysine residues on a protein, forming a stable thiourea linkage.
Materials and Reagents:
-
Protein of interest (e.g., an antibody) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.5-8.5.
-
This compound.
-
Anhydrous dimethyl sulfoxide (DMSO).
-
Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column) for purification.
-
Reaction buffer: 100 mM sodium bicarbonate or sodium borate, pH 8.5.
Experimental Protocol:
-
Protein Preparation:
-
If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the reaction buffer (e.g., PBS or bicarbonate buffer) using an SEC column or dialysis.
-
Adjust the protein concentration to 2-10 mg/mL. Higher concentrations generally improve conjugation efficiency.
-
-
Linker Stock Solution Preparation:
-
Just before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO.
-
Causality Insight: Isothiocyanates can hydrolyze in aqueous solutions. Preparing the stock solution in anhydrous DMSO immediately before use minimizes degradation and ensures accurate molar ratios.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio must be determined empirically for each specific protein.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Causality Insight: The slightly alkaline pH deprotonates the ε-amino group of lysine residues, increasing their nucleophilicity and facilitating the attack on the electrophilic carbon of the isothiocyanate group.
-
-
Purification:
-
Remove the unreacted linker and DMSO by passing the reaction mixture through a pre-equilibrated SEC column.
-
Elute the protein-conjugate using a suitable storage buffer (e.g., PBS, pH 7.4).
-
Collect fractions and measure the protein concentration (e.g., using A280 absorbance).
-
-
Characterization (Self-Validating System):
-
Confirm successful conjugation using techniques such as MALDI-TOF mass spectrometry, which will show an increase in mass corresponding to the number of linker molecules attached.
-
The degree of labeling (DOL) can be quantified, if the linker possesses a unique chromophore, or estimated via mass spectrometry.
-
Caption: Reaction scheme for protein labeling via thiourea bond formation.
The Next Step: Deprotection and Secondary Conjugation
Once the protein is successfully labeled with the Boc-protected linker, the newly installed aniline group can be revealed for a second conjugation step.
-
Boc Deprotection: The purified conjugate is treated with a solution of trifluoroacetic acid (TFA), typically 20-50% TFA in dichloromethane (DCM) for small molecules, or milder aqueous acid conditions for proteins, to remove the Boc group.
-
Purification: The deprotected conjugate is purified again via SEC to remove TFA and byproducts.
-
Secondary Ligation: The now-exposed aromatic amine is available for a variety of subsequent reactions, such as amide bond formation with an activated carboxylic acid (e.g., an NHS ester) of a drug or imaging agent, creating a stable, site-specifically modified bioconjugate.
This two-stage approach provides exquisite control over the construction of complex biomolecules, a critical requirement in the development of next-generation therapeutics and diagnostics.
References
-
This compound, 95% Purity, C12H14N2O2S, 250 mg. CP Lab Safety. [Link]
-
Chemical Label for this compound. ECHA. [Link]
-
A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Tetrahedron Letters. [Link]
-
This compound. CHEMICAL POINT. [Link]
-
Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. NIH National Center for Biotechnology Information. [Link]
-
Synthesis of N-BOC amines by various routes. ResearchGate. [Link]
-
From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. NIH National Center for Biotechnology Information. [Link]
-
Recent Advances in the Synthesis and Applications of Isothiocyanates. ResearchGate. [Link]
-
Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. NIH National Center for Biotechnology Information. [Link]
-
Harnessing Fc-Directed Bioconjugation for the Synthesis of Site-Specifically Modified Radioimmunoconjugates. NIH National Center for Biotechnology Information. [Link]
-
Chemoselective bioconjugation based on modular click chemistry with 4-halocoumarins and aryl sulfonates. NIH National Center for Biotechnology Information. [Link]
-
An Improved Synthesis of N-Boc Protected Aryl Amines. ResearchGate. [Link]
Sources
A Comprehensive Technical Guide to the Purity and Characterization of N-Boc-4-isothiocyanatoaniline
Introduction
N-Boc-4-isothiocyanatoaniline, also known as tert-butyl (4-isothiocyanatophenyl)carbamate, is a valuable bifunctional molecule widely utilized in bioconjugation, medicinal chemistry, and drug development. Its structure incorporates a Boc-protected aniline and a reactive isothiocyanate group. The Boc protecting group provides stability and allows for controlled reactions, while the isothiocyanate moiety enables covalent labeling of primary amines on proteins, peptides, and other biomolecules. Given its role as a critical building block, ensuring the purity and thorough characterization of this compound is paramount for the reliability and reproducibility of downstream applications.
This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the quality attributes of this important reagent. The methodologies and analytical strategies presented herein are designed to establish a robust framework for quality control and to provide insights into the chemical behavior of this compound.
Synthesis and Purification
The synthesis of this compound typically proceeds in a two-step sequence starting from 4-nitroaniline. The first step involves the reduction of the nitro group to an amine, followed by the protection of this amine with a tert-butoxycarbonyl (Boc) group. The resulting intermediate, tert-butyl (4-aminophenyl)carbamate, is then converted to the target isothiocyanate.
Logical Flow of Synthesis
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of tert-Butyl (4-aminophenyl)carbamate (Intermediate)
-
Dissolution: Dissolve 4-aminoaniline in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to the solution. The base scavenges the acid generated during the reaction.
-
Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure tert-butyl (4-aminophenyl)carbamate.[1]
Experimental Protocol: Synthesis of this compound
Caution: Thiophosgene is highly toxic and corrosive. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Dissolution: Dissolve tert-butyl (4-aminophenyl)carbamate in a chlorinated solvent such as dichloromethane or chloroform.
-
Base Addition: Add a base, typically a hindered amine like triethylamine or a solid-supported base like calcium carbonate, to neutralize the HCl produced during the reaction.
-
Thiophosgene Addition: Slowly add a solution of thiophosgene in the same solvent to the reaction mixture at 0 °C.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, filter the mixture to remove any solid byproducts. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.[2]
Comprehensive Characterization
A multi-technique approach is essential for the unambiguous characterization and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for structural elucidation and purity confirmation.
The 1H NMR spectrum provides information on the number and connectivity of protons in the molecule.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| tert-Butyl (9H) | ~1.5 | Singlet | 9H | The nine equivalent protons of the tert-butyl group are shielded and appear as a sharp singlet.[3] |
| Aromatic (4H) | 7.2 - 7.5 | Multiplet | 4H | The four protons on the benzene ring typically appear as two doublets (an AA'BB' system) due to the para-substitution pattern. |
| Amine (1H) | ~6.5 - 7.0 | Broad Singlet | 1H | The carbamate N-H proton is often broad due to quadrupole broadening and exchange. Its chemical shift can vary with concentration and solvent.[4] |
1H NMR Spectrum Interpretation Workflow
Caption: Workflow for the interpretation of the 1H NMR spectrum.
The 13C NMR spectrum confirms the carbon framework of the molecule.
| Assignment | Chemical Shift (δ, ppm) | Rationale |
| C(CH₃)₃ | ~28 | The methyl carbons of the tert-butyl group are in the aliphatic region.[3] |
| C(CH₃)₃ | ~80 | The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom.[3] |
| Aromatic CH | ~118 - 125 | The aromatic carbons bearing a hydrogen atom. |
| Aromatic C-NCS | ~128 | The aromatic carbon attached to the isothiocyanate group is deshielded. |
| Aromatic C-NH | ~138 | The aromatic carbon attached to the carbamate nitrogen. |
| NCS | ~135 | The carbon of the isothiocyanate group is highly deshielded. |
| C=O | ~153 | The carbonyl carbon of the Boc group is in the typical range for carbamates. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound.
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode |
| N-H (Carbamate) | 3300 - 3500 | N-H Stretch |
| C-H (Aromatic) | 3000 - 3100 | C-H Stretch |
| C-H (Aliphatic) | 2850 - 3000 | C-H Stretch |
| N=C=S (Isothiocyanate) | 2000 - 2270 | Asymmetric Stretch (strong, sharp)[5] |
| C=O (Carbamate) | 1680 - 1720 | C=O Stretch (strong) |
| C=C (Aromatic) | 1450 - 1600 | C=C Stretch |
| C-N | 1200 - 1350 | C-N Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
-
Expected Molecular Ion: For C₁₂H₁₄N₂O₂S, the expected monoisotopic mass is approximately 250.08 g/mol . In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be observed as the protonated species [M+H]⁺ at m/z ≈ 251.09.
-
Key Fragmentation Pathways:
-
Loss of the Boc group: A common fragmentation pathway for Boc-protected compounds is the loss of the entire Boc group or components of it (e.g., loss of isobutylene, 56 Da).[6]
-
Cleavage of the carbamate: Fragmentation of the carbamate linkage can also be observed.
-
Isothiocyanate fragmentation: The isothiocyanate group can also undergo characteristic fragmentation.
-
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the gold standard for determining the purity of this compound and for identifying and quantifying any impurities. A stability-indicating HPLC method is crucial for assessing the degradation of the compound under various stress conditions.
-
Instrumentation: An HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A gradient elution is typically employed to separate the main compound from potential impurities with different polarities. A common mobile phase system is a mixture of acetonitrile and water, often with an additive like 0.1% trifluoroacetic acid (TFA) to improve peak shape.[7]
-
Gradient Program: A typical gradient might start with a low percentage of acetonitrile, which is gradually increased to elute more hydrophobic compounds.
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Detection: The compound can be monitored by UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent like acetonitrile and dilute to an appropriate concentration for analysis.
HPLC Method Validation Workflow
Caption: Key parameters for HPLC method validation.
Stability and Storage
This compound is susceptible to degradation, particularly through hydrolysis of the isothiocyanate group in the presence of moisture. The Boc group is also sensitive to acidic conditions.
-
Storage Conditions: To ensure long-term stability, the compound should be stored at low temperatures (-20 °C is recommended), under an inert atmosphere (e.g., argon or nitrogen), and protected from light and moisture.
-
Forced Degradation Studies: To develop a stability-indicating HPLC method, forced degradation studies should be performed under various stress conditions as per ICH guidelines.[8][9] This involves exposing the compound to:
-
Acidic conditions: (e.g., 0.1 M HCl) to assess the lability of the Boc group.
-
Basic conditions: (e.g., 0.1 M NaOH) to evaluate the stability of the isothiocyanate and carbamate.
-
Oxidative conditions: (e.g., 3% H₂O₂) to investigate susceptibility to oxidation.
-
Thermal stress: (e.g., elevated temperature) to determine thermal stability.
-
Photostability: (exposure to UV and visible light) to assess light sensitivity.
-
Conclusion
The purity and comprehensive characterization of this compound are critical for its successful application in scientific research and drug development. A combination of spectroscopic techniques (NMR, FTIR, and MS) and chromatographic methods (HPLC) provides a robust analytical toolkit for confirming the identity, structure, and purity of this important bifunctional reagent. The implementation of a validated, stability-indicating HPLC method is essential for routine quality control and for understanding the degradation pathways of the molecule. By adhering to the principles and protocols outlined in this guide, researchers can ensure the quality and reliability of their starting materials, leading to more consistent and reproducible scientific outcomes.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 688611, tert-Butyl (4-aminophenyl)carbamate. [Link]
- Sharma, S. Thiophosgene in Organic Synthesis. J. Sci. Ind. Res.1978, 37, 629-637.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2773612, tert-butyl N-(4-iodophenyl)carbamate. [Link]
-
Organic Syntheses Procedure, Carbamic acid, tert-butyl ester. [Link]
-
Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]
-
MDPI. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. [Link]
-
Organic Syntheses Procedure, SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]
-
Supporting Information, 2. [Link]
-
International Journal of Pharmaceutical Sciences and Research. Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
World Journal of Pharmaceutical and Medical Research. HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]
-
PMC. RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms. [Link]
-
SciELO Colombia. Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities. [Link]
-
ResearchGate. How to purify p-amino tert butyl benzamide ?. [Link]
-
ResearchGate. Innovative RP-HPLC Technique for Method Development and Validation of Propylthiouracil Tablets. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
-
ResearchGate. Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. [Link]
-
NIH. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
ResearchGate. ATR-FTIR spectra of the isothiocyanate band of mustard oil immediately... [Link]
-
ResearchGate. 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). [Link]
-
Canadian Center of Science and Education. Analysis of Butyl Butyrate Mass Spectrum. [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
-
Grafiati. Journal articles: 'Analytical Method Development and Validation. RP-HPLC'. [Link]
-
Taylor & Francis. Forced degradation – Knowledge and References. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
Pearson. The mass spectrum of tert-butylamine follows shows an intense bas... [Link]
-
Doc Brown's advanced level organic chemistry revision notes. database C-13 NMR SPECTROSCOPY INDEX carbon-13 nuclear magnetic resonance spectra analysis interpretation of spectrum data analysis investigating molecular structure of organic compounds. [Link]
-
National Institute of Standards and Technology. Butyl carbamate - the NIST WebBook. [Link]
-
OpenStax. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry. [Link]
-
PubMed. Gas-phase structure, bonding, and fragmentation chemistry of the An (IV)-TMPDCAM complexes studied using mass spectrometry and theoretical calculation (An = Th and U). [Link]
-
MDPI. Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. [Link]
Sources
- 1. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities [scielo.org.co]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Versatility of N-Boc-4-isothiocyanatoaniline: A Technical Guide to its Reactivity Profile
For researchers, medicinal chemists, and professionals in drug development, N-Boc-4-isothiocyanatoaniline stands as a pivotal building block. Its unique bifunctional nature, combining a protected amine with a reactive isothiocyanate, offers a versatile platform for the synthesis of a diverse array of molecular architectures. This technical guide provides an in-depth exploration of the reactivity profile of this compound, offering field-proven insights into its handling, reaction characteristics, and strategic applications in modern organic and medicinal chemistry.
Core Molecular Attributes and Electronic Profile
This compound, systematically named tert-butyl (4-isothiocyanatophenyl)carbamate, possesses a chemical structure that dictates its reactivity. The molecule can be conceptually divided into three key domains: the electrophilic isothiocyanate group (-N=C=S), the electron-donating N-Boc-protected aniline moiety, and the aromatic ring that electronically links these two functionalities.
The tert-butyloxycarbonyl (Boc) protecting group plays a crucial role. It deactivates the aniline nitrogen through resonance, preventing its participation in nucleophilic reactions and directing the reactivity towards the isothiocyanate group.[1] The electron-donating nature of the N-Boc group increases the electron density on the aromatic ring, which in turn can subtly influence the electrophilicity of the isothiocyanate carbon.[2] This electronic interplay is a key consideration in predicting reaction kinetics and outcomes.
The Boc group is known for its stability under a wide range of nucleophilic and basic conditions, making it an ideal choice for multi-step syntheses.[3] However, it is readily cleaved under acidic conditions, a characteristic that can be strategically employed for subsequent functionalization of the aniline nitrogen.[4]
The Isothiocyanate Moiety: A Hub of Reactivity
The isothiocyanate group is a powerful electrophile, susceptible to attack by a variety of nucleophiles at the central carbon atom. This reactivity is the cornerstone of this compound's utility in synthesis.
Reaction with Amines: Formation of Thioureas
The reaction of this compound with primary and secondary amines is a robust and high-yielding method for the synthesis of N,N'-disubstituted and N,N',N'-trisubstituted thioureas, respectively.[5] This reaction proceeds via a nucleophilic addition mechanism.
Reaction with Primary Amines
Caption: Mechanism of thiourea formation from this compound and a primary amine.
This transformation is typically carried out in aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile at room temperature. The reactions are generally clean and proceed to completion, often without the need for a catalyst. The resulting thioureas are valuable intermediates in the synthesis of heterocycles and compounds with biological activity.[6]
Reaction with Alcohols: Formation of Thiocarbamates
The reaction of this compound with alcohols yields O-alkyl N-(4-(N-Boc-amino)phenyl)thiocarbamates. This reaction is generally slower than the reaction with amines and often requires activation or catalysis.[7][8]
Reaction with Alcohols
Caption: Mechanism of thiocarbamate formation from this compound and an alcohol.
The use of a base, such as triethylamine or 4-dimethylaminopyridine (DMAP), can facilitate the reaction by deprotonating the alcohol, thereby increasing its nucleophilicity. Alternatively, the reaction can be promoted by activating the isothiocyanate with a Lewis acid.[9]
Reaction with Thiols: Formation of Dithiocarbamates
Thiols, being more nucleophilic than alcohols, react more readily with this compound to form S-alkyl N-(4-(N-Boc-amino)phenyl)dithiocarbamates.[10] This reaction typically proceeds under mild conditions, often at room temperature in a suitable solvent like THF or DCM.
Reaction with Thiols
Caption: Mechanism of dithiocarbamate formation from this compound and a thiol.
The resulting dithiocarbamates are stable compounds and can serve as precursors for various other functional groups or as ligands in coordination chemistry.[11]
Experimental Protocols and Data
The following sections provide detailed, step-by-step methodologies for key reactions of this compound, along with representative data to guide experimental design.
General Experimental Workflow
Caption: A generalized workflow for reactions involving this compound.
Protocol 1: Synthesis of a Thiourea Derivative
Objective: To synthesize N-(4-(tert-butoxycarbonylamino)phenyl)-N'-(benzyl)thiourea.
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.05 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add benzylamine dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired thiourea as a white solid.
| Reactant | Product | Solvent | Time (h) | Yield (%) |
| Benzylamine | N-(4-(tert-butoxycarbonylamino)phenyl)-N'-(benzyl)thiourea | DCM | 3 | >95 |
| Aniline | N-(4-(tert-butoxycarbonylamino)phenyl)-N'-(phenyl)thiourea | THF | 4 | >90 |
| Cyclohexylamine | N-(4-(tert-butoxycarbonylamino)phenyl)-N'-(cyclohexyl)thiourea | MeCN | 2 | >95 |
Table 1: Representative yields for the synthesis of thiourea derivatives.
Protocol 2: Synthesis of a Thiocarbamate Derivative
Objective: To synthesize O-ethyl N-(4-(tert-butoxycarbonylamino)phenyl)thiocarbamate.
Materials:
-
This compound (1.0 equiv)
-
Ethanol (10 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound in THF in a round-bottom flask.
-
Add ethanol and triethylamine to the solution.
-
Heat the reaction mixture to reflux (approximately 66 °C) and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography (hexane/ethyl acetate) to yield the thiocarbamate product.
| Reactant | Product | Solvent | Time (h) | Yield (%) |
| Ethanol | O-ethyl N-(4-(tert-butoxycarbonylamino)phenyl)thiocarbamate | THF | 16 | 70-80 |
| Methanol | O-methyl N-(4-(tert-butoxycarbonylamino)phenyl)thiocarbamate | THF | 18 | 65-75 |
Table 2: Representative yields for the synthesis of thiocarbamate derivatives.
Stability of the N-Boc Protecting Group
A critical aspect of utilizing this compound is understanding the stability of the Boc protecting group under various reaction conditions. Generally, the Boc group is stable to the mild conditions used for reactions with amines, alcohols, and thiols.[3] It is resistant to bases, nucleophiles, and reducing agents.
However, care must be taken to avoid acidic conditions, which will lead to its cleavage.[4] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will readily deprotect the aniline nitrogen. This property can be exploited in a subsequent synthetic step to unmask the amine for further functionalization. Thermal deprotection is also possible but typically requires higher temperatures.[12]
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its reactivity is dominated by the electrophilic nature of the isothiocyanate group, which readily undergoes addition reactions with a wide range of nucleophiles. The presence of the stable N-Boc protecting group allows for selective reactions at the isothiocyanate moiety while masking the aniline nitrogen. A thorough understanding of its reactivity profile, as outlined in this guide, empowers researchers to strategically employ this building block in the design and synthesis of complex molecules for applications in drug discovery and materials science.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Kaur, M., & Singh, M. (2015). Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc, 2015(6), 206-245. [Link]
-
da Silva, A. B., et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega, 5(50), 32549–32560. [Link]
-
Reddit. (2022, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
Yin, B.-L., et al. (2010). N,N′-Di-Boc-Substituted Thiourea as a Novel and Mild Thioacylating Agent Applicable for the Synthesis of Thiocarbonyl Compounds. Synthesis, 2010(06), 991-999. [Link]
-
ResearchGate. (2010). N,N′-Di-Boc-Substituted Thiourea as a Novel and Mild Thioacylating Agent Applicable for the Synthesis of Thiocarbonyl Compounds. [Link]
-
ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. [Link]
-
Butler, R. N., et al. (1998). The reactions of substituted 1,2,3-triazolium-1-aminide 1,3-dipoles with aryl isothiocyanates: new tricyclic thiazolo[4,5-d][3][13]triazoles-a combined experimental and theoretical study. Journal of the Chemical Society, Perkin Transactions 1, (22), 3775-3780. [Link]
-
ResearchGate. (2014). A New Method for the Synthesis of Isothiocyanates from Dithiocarbamates or Alkyl Amines Using Chlorosilanes as Decomposition Reagents. [Link]
-
Lee, H. W., et al. (2013). Kinetics and mechanism of the anilinolysis of aryl phenyl isothiocyanophosphates in acetonitrile. Bulletin of the Korean Chemical Society, 34(10), 3055-3060. [Link]
-
Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]
-
ResearchGate. (2009). A new metal-free protocol for oxidation of alcohols using N,N-Dibromo-p-toluenesulfonamide. [Link]
-
ResearchGate. (2011). ChemInform Abstract: Synthesis of Thiocarbamates from Thiols and Isocyanates under Catalyst- and Solvent-Free Conditions. [Link]
-
ResearchGate. (2017). Kinetics and mechanism of the anilinolysis of aryl ethyl isothiocyanophosphates in acetonitrile. [Link]
-
Zhang, Y., et al. (2023). A mild and practical approach to N-CF3 secondary amines via oxidative fluorination of isocyanides. Nature Communications, 14(1), 1-9. [Link]
-
Roman, G. (2015). Synthesis of Isothiocyanates: An Update. Current Organic Synthesis, 12(4), 452-466. [Link]
-
Organic Chemistry Portal. (n.d.). Thiocarbamate synthesis by amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia. [Link]
-
ResearchGate. (2023). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ³-iodanes. [Link]
-
Wuts, P. G. M. (2006). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 71(21), 8168-8170. [Link]
-
Reddy, B. V. S., et al. (2002). A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. Arkivoc, 2002(7), 28-33. [Link]
-
Ghorab, M. M., et al. (2016). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 21(9), 1184. [Link]
-
ResearchGate. (2014). Reductive Deprotection of Boc-Protected Alcohols, Amines and Thiols via a DTBB-Catalysed Lithiation Process. [Link]
-
ResearchGate. (2021). One-Pot Synthesis of Thiocarbamates. [Link]
-
ResearchGate. (n.d.). The synthetic route for the preparation of dithiocarbamate derivatives. [Link]
-
ResearchGate. (2013). Kinetics and mechanism of the anilinolysis of aryl phenyl isothiocyanophosphates in acetonitrile. [Link]
-
Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
Milosavljević, N. B., et al. (2021). New Facile One-Pot Synthesis of Isobutyl Thiocarbamate in Recycling Solvent Mixture. Processes, 9(12), 2135. [Link]
-
Gholamzadeh, P., et al. (2022). Synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives via re-engineering multicomponent approach. Scientific Reports, 12(1), 1-13. [Link]
-
ChemRxiv. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. [Link]
-
Foley, D. P., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
Le, T. V., et al. (2021). Are natural-based isothiocyanate derivatives alternative antioxidant additives used in petrochemical products? RSC Advances, 11(13), 7486-7497. [Link]
-
Li, Z.-Y., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667-1674. [Link]
-
ResearchGate. (n.d.). An Improved Synthesis of N-Boc Protected Aryl Amines. [Link]
Sources
- 1. Competitive reactivity of the aryl isothiocyanate dipolarophile at N [[double bond, length half m-dash]] C versus C [[double bond, length half m-dash]] S with nucleophilic 1,3-dipoles: a combined experimental and theoretical study. The reactions of substituted 1,2,3-triazolium-1-aminide 1,3-dipoles with aryl isothiocyanates: new tricyclic thiazolo[4,5-d][1,2,3]triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. N,N'-Di-Boc-Substituted Thiourea as a Novel and Mild Thioacylating Agent Applicable for the Synthesis of Thiocarbonyl Compounds [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives via re-engineering multicomponent approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. arkat-usa.org [arkat-usa.org]
Methodological & Application
Application Notes: Leveraging N-Boc-4-isothiocyanatoaniline for Advanced Bioconjugation Strategies
Abstract
N-Boc-4-isothiocyanatoaniline is a heterobifunctional crosslinker of significant utility in chemical biology, drug development, and diagnostics. Its unique architecture, featuring a reactive isothiocyanate (NCS) group and a tert-butyloxycarbonyl (Boc)-protected aniline, enables a powerful two-stage conjugation strategy. This guide provides a comprehensive overview of the underlying chemical principles, detailed step-by-step protocols for protein modification, and expert insights into the characterization and application of the resulting conjugates. We address the causality behind experimental choices, ensuring that researchers can not only execute the protocols but also adapt them to their specific biomolecular targets.
Introduction and Scientific Principle
This compound serves as a critical building block for researchers aiming to introduce a latent reactive site onto a biomolecule. The molecule's power lies in its orthogonal functionalities:
-
Isothiocyanate Group (-N=C=S): This electrophilic moiety reacts efficiently with primary nucleophiles on biomolecules, most notably the ε-amino group of lysine residues and the N-terminal α-amino group, to form a highly stable thiourea linkage.[1][2]
-
Boc-Protected Aniline: The aniline amine is rendered unreactive by the sterically hindering Boc group. This protecting group is stable under the conditions required for the initial isothiocyanate conjugation but can be cleanly removed under specific acidic conditions to reveal a free aniline, which can then be used for subsequent chemical modifications.[3]
This two-stage approach is invaluable for constructing complex bioconjugates, such as antibody-drug conjugates (ADCs), where sequential and controlled addition of different molecular entities is paramount.
Diagram: Structure and Functional Groups of this compound
Caption: Functional domains of the this compound linker.
The Chemistry of Conjugation and Deprotection
Stage 1: Thiourea Bond Formation
The conjugation of the isothiocyanate group to a protein's primary amine is a nucleophilic addition reaction. The reaction rate and specificity are critically dependent on pH.[2]
-
Mechanism: The unprotonated primary amine acts as a nucleophile, attacking the electrophilic central carbon atom of the isothiocyanate group.
-
pH Causality: For lysine residues (pKa ≈ 10.5), the reaction must be performed at a pH above 8.5 to ensure a sufficient concentration of the deprotonated, nucleophilic amine (-NH2). A common choice is a carbonate-bicarbonate buffer at pH 9.0-9.5.[2][] At pH values much higher than 10, the competing hydrolysis of the isothiocyanate group can become significant, reducing conjugation efficiency.
Diagram: Isothiocyanate-Amine Reaction Mechanism
Caption: Formation of a stable thiourea bond via nucleophilic attack.
Stage 2: Boc Group Removal
Once the biomolecule is successfully labeled, the Boc protecting group is removed to unmask the aniline amine for subsequent reactions. This is achieved through acid-catalyzed hydrolysis.
-
Mechanism: The reaction is initiated by the protonation of the Boc group's carbonyl oxygen. This is followed by the loss of the stable tert-butyl cation, which typically forms isobutylene gas, and subsequent decarboxylation to yield the free amine.[5]
-
Reagent Choice: Trifluoroacetic acid (TFA) is the reagent of choice for this deprotection.[3][6] It is a strong acid that effectively cleaves the Boc group and is volatile, making it easy to remove in vacuo after the reaction. A solution of 25-50% TFA in an inert solvent like dichloromethane (DCM) is commonly used.[3][7]
Experimental Protocols
Protocol 1: Labeling of an Antibody with this compound
This protocol describes the general procedure for labeling a protein, such as an IgG antibody.
A. Materials
-
Antibody (or protein of interest) at a concentration of 2-10 mg/mL.
-
This compound.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Conjugation Buffer: 100 mM Sodium Bicarbonate buffer, pH 9.0.
-
Purification: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassettes (10K MWCO).
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0.
B. Reagent Preparation
-
Antibody Preparation: If the antibody buffer contains primary amines (e.g., Tris) or sodium azide, it must be exchanged into the Conjugation Buffer. This is crucial as these components will compete for reaction with the isothiocyanate.[8] Perform buffer exchange using a desalting column or dialysis.
-
Linker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL. Isothiocyanates are moisture-sensitive.
C. Conjugation Reaction
-
Stoichiometry Calculation: Determine the molar excess of the linker required. A starting point for antibodies is often a 10- to 20-fold molar excess of linker to protein. This ratio should be optimized for your specific protein.
-
Add the calculated volume of the linker stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 2 hours at room temperature, protected from light.[8]
D. Purification
-
To remove unreacted linker and DMSO, immediately purify the conjugate using an appropriate method.
-
Size-Exclusion Chromatography: Equilibrate the SEC column with a storage buffer of choice (e.g., PBS, pH 7.4). Apply the reaction mixture to the column. The first peak to elute corresponds to the labeled protein conjugate.[8]
-
Dialysis: Transfer the reaction mixture to a dialysis cassette and dialyze against the storage buffer at 4°C with at least three buffer changes over 24-48 hours.
Protocol 2: Boc Deprotection of the Labeled Antibody
A. Materials
-
Boc-protected antibody conjugate.
-
Trifluoroacetic acid (TFA).
-
Dichloromethane (DCM), anhydrous.
-
Purification supplies (as in Protocol 1).
B. Deprotection Reaction Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Lyophilize the purified Boc-protected antibody conjugate to remove all water.
-
Prepare a deprotection solution of 50% TFA in DCM (v/v).
-
Resuspend the lyophilized conjugate in the deprotection solution.
-
Incubate for 30 minutes at room temperature.[6]
-
Remove the TFA and DCM in vacuo using a rotary evaporator or a gentle stream of nitrogen. This step is critical to avoid prolonged exposure of the protein to harsh acidic conditions.
C. Renaturation and Purification
-
Immediately redissolve the protein pellet in a suitable buffer (e.g., PBS, pH 7.4).
-
Purify the deprotected antibody conjugate via SEC or dialysis to remove any residual TFA and denatured protein.
Diagram: Two-Stage Bioconjugation Workflow
Sources
- 1. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 2. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. scribd.com [scribd.com]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
N-Boc-4-isothiocyanatoaniline for protein labeling
An In-Depth Technical Guide to Protein Labeling with N-Boc-4-isothiocyanatoaniline
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound for covalent protein modification. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and explore the unique advantages conferred by the acid-labile Boc protecting group for multi-step bioconjugation strategies.
Introduction: The Strategic Advantage of a Two-Stage Labeling Reagent
Covalent labeling is a cornerstone of protein research, enabling the attachment of probes, drugs, or crosslinkers to elucidate protein function, track localization, and construct novel therapeutic conjugates. Isothiocyanates are highly effective reagents for this purpose, reacting readily with primary amines on the protein surface.[1][2]
This compound stands apart from standard isothiocyanate reagents. It incorporates a tert-butyloxycarbonyl (Boc) protecting group on its aniline nitrogen.[3][] This feature transforms it from a simple labeling molecule into a versatile tool for two-stage chemical modification. The initial labeling proceeds via the highly reactive isothiocyanate group. Subsequently, the Boc group can be selectively removed under acidic conditions to unmask a primary aromatic amine, which can then be used for a second, orthogonal conjugation reaction.[5][6][7] This strategy opens avenues for creating complex, precisely engineered protein constructs.
The Chemistry of Conjugation
The utility of this compound is rooted in two distinct, sequential chemical reactions: thiourea bond formation and acid-labile deprotection.
Stage 1: Isothiocyanate-Amine Reaction
The core labeling reaction involves the nucleophilic attack of a deprotonated primary amine on the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This reaction primarily targets the ε-amino group of lysine residues and the N-terminal α-amino group of the polypeptide chain.[1][8]
Causality: This reaction is highly pH-dependent.[9] An alkaline environment (pH 8.5-9.5) is crucial to deprotonate the primary amines (-NH₃⁺ to -NH₂), rendering them sufficiently nucleophilic to attack the isothiocyanate. This forms a highly stable thiourea linkage, ensuring the label remains permanently attached throughout subsequent experimental steps.[1]
Figure 1. Reaction of isothiocyanate with a protein's primary amine.
Stage 2: Boc Group Deprotection
The Boc group is a cornerstone of peptide synthesis, prized for its stability in basic and neutral conditions while being easily removable with strong acid.[][] This orthogonality is the key to the reagent's utility. After the initial labeling, the protein conjugate can be treated with an acid, such as trifluoroacetic acid (TFA), to cleave the Boc group and expose the primary aniline amine.[5]
Causality: The acid protonates the carbonyl oxygen of the Boc group, initiating its collapse into carbon dioxide and a stable tert-butyl cation, liberating the free amine. This newly revealed amine can then serve as a nucleophilic handle for subsequent reactions, such as with NHS esters or other electrophiles.
Figure 2. Acid-catalyzed removal of the Boc protecting group.
Experimental Protocols
This section provides a comprehensive, step-by-step workflow for protein labeling. It is designed as a self-validating system, with explanations for critical steps.
Workflow Overview
Figure 3. Step-by-step workflow for protein modification.
Materials and Reagents
-
Protein of Interest: Purified to a high degree.
-
This compound: (MW: 250.32 g/mol )[3]
-
Anhydrous Dimethyl Sulfoxide (DMSO): High purity.
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate or Carbonate buffer, pH 9.0.
-
Purification System: Size-Exclusion Chromatography (e.g., Sephadex G-25) column or dialysis cassettes (10 kDa MWCO).
-
Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
(For Deprotection) Trifluoroacetic Acid (TFA): Reagent grade.
Protocol Part 1: Protein Labeling
-
Protein Preparation:
-
Dissolve or dialyze your protein into the Conjugation Buffer at a concentration of 1-10 mg/mL.[11]
-
Trustworthiness Check: Ensure the buffer is fresh and the pH is confirmed to be between 8.5 and 9.5. The reaction efficiency drops significantly at lower pH values.
-
-
Labeling Reagent Preparation:
-
Conjugation Reaction:
-
Calculate the required volume of the isothiocyanate solution. A 10- to 20-fold molar excess of the reagent over the protein is a good starting point for optimization.[1]
-
While gently stirring the protein solution, slowly add the calculated amount of the isothiocyanate solution in small aliquots.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light to prevent any potential photodegradation.[1][2]
-
-
Purification of the Labeled Conjugate:
-
The primary goal is to remove unreacted, free this compound.
-
Method A: Gel Filtration/Size-Exclusion Chromatography: This is the most effective method.[2] Equilibrate the column (e.g., G-25) with your desired storage buffer (e.g., PBS). Apply the reaction mixture to the column. The larger, labeled protein will elute first, while the smaller, unreacted label is retained and elutes later.[2]
-
Method B: Dialysis: Dialyze the reaction mixture against the storage buffer. Perform at least three buffer changes over 24-48 hours at 4°C to ensure complete removal of the small molecule.[8]
-
-
Storage:
-
Store the purified, Boc-labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.[1]
-
Protocol Part 2: Optional Boc Deprotection
CAUTION: Trifluoroacetic acid (TFA) is highly corrosive. Perform all steps in a certified chemical fume hood with appropriate personal protective equipment.
-
Lyophilization (Optional but Recommended): Lyophilize the purified, Boc-labeled protein to remove water, which can interfere with the TFA reaction.
-
Acid Cleavage:
-
Prepare a cleavage cocktail. For most proteins, a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is effective.
-
Expert Insight: TIS is a scavenger used to quench reactive cations generated during deprotection, preventing side reactions with sensitive amino acid residues like tryptophan or methionine.
-
Resuspend the lyophilized protein pellet in the cleavage cocktail. Use approximately 100 µL of cocktail per mg of protein.
-
Incubate at room temperature for 1-3 hours with occasional vortexing.
-
-
TFA Removal and Protein Precipitation:
-
Evaporate the TFA under a stream of nitrogen.
-
Add a 10-fold volume of cold diethyl ether to the residue to precipitate the deprotected protein.
-
Centrifuge to pellet the protein, decant the ether, and repeat the ether wash twice to remove residual TFA and scavengers.
-
-
Resuspension and Purification:
-
Carefully air-dry the protein pellet to remove residual ether.
-
Resuspend the protein in a suitable buffer. This may require a denaturant (e.g., guanidinium HCl) followed by refolding, depending on the protein's stability.
-
Perform a final buffer exchange or dialysis step to transfer the deprotected protein into the desired final buffer.
-
Data and Troubleshooting
For reproducible results, key experimental parameters should be carefully controlled.
| Parameter | Recommended Range | Rationale & Expert Insight |
| Reaction pH | 8.5 - 9.5 | Maximizes amine nucleophilicity. Below pH 8.0, the reaction rate slows dramatically. Above pH 10, protein stability may be compromised.[8][9] |
| Buffer Choice | Carbonate, Bicarbonate, PBS | Must be free of primary amines (e.g., Tris, Glycine) which would compete with the protein and quench the reaction.[2][11][12] |
| Molar Excess of Label | 10x - 40x | A starting point of 10-20x is recommended.[1] Higher excess may be needed for less reactive proteins but increases the risk of non-specific modification and precipitation. |
| Reaction Temperature | 4°C to 25°C (Room Temp) | Room temperature for 1-2 hours is often sufficient.[1] For sensitive proteins, reacting overnight at 4°C can improve stability.[8] |
| Solvent for Label | Anhydrous DMSO or DMF | Isothiocyanates are moisture-sensitive. Using anhydrous solvents and preparing the stock solution fresh is critical for activity.[11][12] |
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Reaction pH is too low. | Verify buffer pH is in the 8.5-9.5 range. |
| Competing nucleophiles in buffer. | Ensure the use of amine-free buffers like carbonate or PBS.[2] | |
| Degraded isothiocyanate reagent. | Prepare the reagent stock solution fresh in anhydrous DMSO immediately before use.[12] | |
| Protein Precipitation | Molar excess of the label is too high. | Reduce the molar ratio of the label to the protein. Perform a titration to find the optimal ratio.[1] |
| Protein is unstable at alkaline pH. | Decrease the reaction time or perform the reaction at 4°C instead of room temperature.[1] | |
| Organic solvent concentration is too high. | Keep the final DMSO/DMF concentration in the reaction mixture below 10% (v/v).[8] | |
| Incomplete Boc Deprotection | Insufficient TFA exposure time or concentration. | Increase incubation time in the TFA cocktail to 3 hours. Ensure the protein is fully dissolved. |
| Presence of water. | Lyophilize the protein before adding the TFA cocktail for best results. |
References
- Application Notes and Protocols for Fluorescent Labeling of Proteins Using Isocyanate Deriv
- A Head-to-Head Comparison of Isothiocyanate-Based Labeling Reagents for Bioconjug
-
An efficient method for FITC labelling of proteins using tandem affinity purification. (n.d.). National Institutes of Health. [Link]
- Protein labelling with FITC. (n.d.). Department of Biotechnology, University of Calcutta.
-
Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. (n.d.). Molecular Nutrition & Food Research. [Link]
-
Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. (n.d.). National Institutes of Health. [Link]
- A Comparative Guide to N-Terminal Protein Derivatization: Isothiocyanates vs.
-
shows the cleavage conditions for the Boc group. (n.d.). ResearchGate. [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. (2021). Frontiers in Bioengineering and Biotechnology. [Link]
-
Protein Purification Methods. (2025). Phenomenex. [Link]
-
A Single Reactive Noncanonical Amino Acid is Able to Dramatically Stabilize Protein Structure. (2019). National Institutes of Health. [Link]
-
Reactivity of the isothiocyanate group with cysteine and lysine. (n.d.). ResearchGate. [Link]
-
This compound, 95% Purity, C12H14N2O2S, 250 mg. (n.d.). CP Lab Safety. [Link]
-
Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. (n.d.). National Institutes of Health. [Link]
-
A Single Reactive Noncanonical Amino Acid Is Able to Dramatically Stabilize Protein Structure. (2019). PubMed. [Link]
-
Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. (2000). PubMed. [Link]
- An In-depth Technical Guide to the Solubility and Stability of Benzyl N-Boc-4-piperidinecarboxyl
- Stability and Storage of N-Boc-Aminomethanol: A Technical Guide. (n.d.). Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 3. calpaclab.com [calpaclab.com]
- 5. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Introduction: The Strategic Value of N-Boc-4-isothiocyanatoaniline
An In-Depth Guide to the Synthesis of N,N'-Disubstituted Thioureas using N-Boc-4-isothiocyanatoaniline
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction of this compound with primary amines. This reaction is a cornerstone in synthetic and medicinal chemistry for creating versatile thiourea-based molecular scaffolds. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering users to optimize the reaction for their specific molecular targets.
The thiourea moiety is a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of therapeutic properties, including antiviral, antimicrobial, and antitumor effects.[1] The reaction between an isothiocyanate and a primary amine is one of the most robust and high-yielding methods for forming a thiourea linkage.[2][3]
This compound (tert-butyl N-(4-isothiocyanatophenyl)carbamate) is a particularly valuable bifunctional reagent in this context. It offers two distinct points for chemical modification, governed by orthogonal protection strategies:
-
The Isothiocyanate Group (-N=C=S): This electrophilic moiety serves as a highly reactive handle for coupling with nucleophilic primary amines, reliably forming the thiourea bond under mild conditions.[4][5]
-
The N-Boc Protected Amine (-NH-Boc): The tert-butyloxycarbonyl (Boc) group is a stable protecting group that masks the aniline's nucleophilicity.[6][7] It is inert to the conditions of thiourea formation but can be selectively and cleanly removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to reveal a primary aromatic amine, ready for subsequent elaboration, such as amide bond formation or further coupling reactions.[7]
This dual functionality makes this compound an ideal building block for constructing complex molecules, linkers for Antibody-Drug Conjugates (ADCs), and degraders like PROTACs, where sequential and controlled synthesis is paramount.
Reaction Mechanism: Nucleophilic Addition
The formation of a thiourea from an isothiocyanate and a primary amine is a classic example of nucleophilic addition. The reaction proceeds through a straightforward and generally fast mechanism under mild conditions.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (the nucleophile) attacks the central carbon atom of the isothiocyanate group. This carbon is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms.
-
Intermediate Formation: This attack forms a transient, zwitterionic intermediate.
-
Proton Transfer: A rapid proton transfer from the amine nitrogen to the isothiocyanate nitrogen occurs, neutralizing the charges and yielding the stable N,N'-disubstituted thiourea product.
Caption: Nucleophilic addition mechanism for thiourea formation.
Experimental Protocols
The reactivity of primary amines can vary significantly. Aliphatic amines are generally more nucleophilic and react more rapidly than aromatic amines.[8] Therefore, tailored protocols are provided below.
Visualization of the General Experimental Workflow
Sources
- 1. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
Application Notes & Protocols: N-Boc-4-isothiocyanatoaniline in Peptide Synthesis
Introduction
N-Boc-4-isothiocyanatoaniline is a heterobifunctional crosslinking reagent of significant utility in modern peptide chemistry and drug development.[1] Its unique architecture, featuring a nucleophile-reactive isothiocyanate (-N=C=S) group and an acid-labile tert-butyloxycarbonyl (Boc) protected aniline, provides a powerful tool for the site-specific modification of peptides. The isothiocyanate moiety allows for the facile formation of a stable thiourea linkage with primary amines, such as the N-terminus or the ε-amino group of a lysine residue on a peptide.[2][3] The Boc protecting group provides an orthogonal handle; its removal under acidic conditions unmasks a reactive aniline group that can be used for subsequent conjugation, creating complex biomolecular structures.[4][5]
This guide provides a comprehensive overview of the principles, applications, and detailed protocols for utilizing this compound in peptide synthesis workflows. We will delve into the causality behind experimental choices, ensuring that researchers can not only execute these protocols but also adapt them to their specific research needs.
Core Principles: The Chemistry of Modification
The utility of this compound hinges on two key chemical transformations: thiourea formation and Boc deprotection.
-
Thiourea Linkage Formation: The isothiocyanate group is an electrophile that reacts readily and specifically with unprotonated primary amines.[6] The reaction proceeds via nucleophilic addition of the peptide's terminal amine to the central carbon of the isothiocyanate, forming a stable thiourea bond.[7] This reaction is highly efficient and typically proceeds under mild conditions without the need for coupling activators. The rate of this reaction is pH-dependent, with optimal reactivity occurring when the amine is in its nucleophilic, unprotonated state.[8]
-
Orthogonal Deprotection: The Boc group is a cornerstone of acid-labile protection strategies in peptide synthesis.[9] It is stable to the neutral or mildly basic conditions used during the isothiocyanate coupling reaction but can be quantitatively cleaved with moderately strong acids, most commonly Trifluoroacetic Acid (TFA).[10][] This cleavage results in the formation of a stable tert-butyl cation, carbon dioxide, and the free amine (in this case, an aniline), which is protonated as an ammonium salt.[9] This orthogonality is crucial, as it allows for the unmasking of the aniline group without disturbing other acid-sensitive protecting groups that may be present on the peptide's side chains (e.g., tBu, Trt) or the peptide's linkage to certain resins.[5]
Safety and Handling
As a reactive chemical, this compound and related reagents require careful handling in a well-ventilated chemical fume hood.
-
Hazards: This compound is harmful if swallowed, inhaled, or in contact with skin, and it can cause serious eye damage. It is crucial to wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[12]
-
Reactivity: Avoid contact with acids, as this can liberate highly toxic gas. The isothiocyanate group is sensitive to moisture and may degrade over time, so the compound should be stored under an inert atmosphere in a cool, dry place.[13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not let the product enter drains.
Application Protocol 1: N-Terminal Modification of a Peptide
This protocol details the procedure for coupling this compound to the free N-terminus of a peptide in solution.
Causality and Experimental Insights: The choice of an anhydrous polar aprotic solvent like DMF prevents hydrolysis of the isothiocyanate and effectively solubilizes most peptides.[6] A tertiary amine base (e.g., DIEA) is added to ensure the peptide's N-terminal α-amino group is deprotonated and thus maximally nucleophilic, driving the reaction to completion. A slight excess of the isothiocyanate reagent is used to ensure full conversion of the peptide.
Materials:
-
Peptide with a free N-terminus
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIEA)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for analysis and purification
-
Mass Spectrometer (MS) for verification
Step-by-Step Methodology:
-
Peptide Preparation: Dissolve the peptide in anhydrous DMF to a final concentration of approximately 5-10 mg/mL. If the peptide is stored as a salt (e.g., TFA salt), add 2-3 equivalents of DIEA to the solution and stir for 15 minutes to neutralize the salt and free the N-terminal amine.
-
Reagent Preparation: In a separate vial, dissolve 1.5 equivalents of this compound in a small volume of anhydrous DMF.
-
Coupling Reaction: Add the this compound solution to the stirring peptide solution.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by taking small aliquots and analyzing them via RP-HPLC-MS. Look for the disappearance of the starting peptide mass and the appearance of a new peak corresponding to the mass of the peptide plus 250.32 Da (the mass of the added moiety).
-
Work-up and Purification: Once the reaction is complete, the product can be purified directly from the reaction mixture using preparative RP-HPLC.
-
Verification: Lyophilize the pure fractions and confirm the final product identity and purity by analytical RP-HPLC and Mass Spectrometry.
Reaction Visualization:
Caption: Thiourea bond formation between a peptide and this compound.
Application Protocol 2: On-Resin Boc Deprotection
This protocol describes the selective removal of the Boc group from the newly introduced aniline moiety while the peptide remains attached to a solid support. This is applicable if the peptide was modified on-resin or re-immobilized.
Causality and Experimental Insights: A solution of 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is the standard reagent for Boc deprotection.[9][10] DCM is used to swell the resin, allowing the reagents to penetrate. The concentration of TFA and reaction time can be optimized to ensure complete deprotection without premature cleavage of the peptide from acid-sensitive resins or removal of other protecting groups.[14] Following the acidic treatment, a neutralization step with a non-nucleophilic base like DIEA is critical to prepare the unmasked aniline for subsequent reactions.[15]
Materials:
-
Peptide-resin functionalized with the N-Boc-4-aminophenylthiourea moiety
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic Acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Solid-Phase Peptide Synthesis (SPPS) reaction vessel
Step-by-Step Methodology:
-
Resin Swelling: Swell the resin in DCM for 20-30 minutes in an SPPS vessel. Drain the solvent.
-
Deprotection Cocktail: Prepare a deprotection solution of 25% TFA in DCM (v/v).
-
Deprotection Reaction: Add the deprotection solution to the resin and agitate gently for 30 minutes at room temperature.[9]
-
Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.
-
Neutralization: Wash the resin with a solution of 5% DIEA in DCM (v/v) for 2 x 5 minutes to neutralize the anilinium TFA salt.
-
Final Washes: Wash the resin again with DCM (3-5 times) to remove excess DIEA. The resin now contains the peptide with a free aniline group, ready for the next step.
Reaction Visualization:
Caption: Acid-catalyzed deprotection of the Boc group to unmask the aniline moiety.
Downstream Applications & Workflow
The unmasked aniline group is a versatile functional handle. It is less nucleophilic than an aliphatic amine but can readily participate in several conjugation reactions, including:
-
Amide bond formation: Coupling with an activated carboxylic acid (e.g., using HATU, HBTU) to attach another molecule.
-
Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer-type reactions or for azo-coupling to electron-rich aromatic rings.
-
Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
Workflow Visualization:
Caption: Overall workflow from native peptide to final functionalized conjugate.
Quantitative Data Summary
| Parameter | Value/Condition | Rationale & Notes |
| Reagent Stoichiometry | 1.5 - 2.0 eq. This compound | Ensures complete consumption of the limiting peptide starting material. |
| Base (Coupling) | 2.0 - 3.0 eq. DIEA | Neutralizes peptide salts and maintains a basic pH to deprotonate the N-terminus. |
| Coupling Time | 4 - 12 hours | Reaction should be monitored by HPLC-MS for completion. |
| Boc Deprotection Reagent | 20-50% TFA in DCM | Standard conditions for complete and rapid Boc removal.[9][10] |
| Boc Deprotection Time | 20 - 30 minutes | Sufficient for full deprotection without significant side reactions.[9] |
| Typical Yields | 70 - 95% (after purification) | Yields are sequence-dependent and subject to purification efficiency.[3][16] |
References
-
García-Moreno, M. I., et al. (2009). Synthesis of thiourea-tethered C-glycosyl amino acids via isothiocyanate-amine coupling. Journal of Organic Chemistry. Available at: [Link]
-
Fermin, A. C., et al. (2020). Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Cejpek, K., et al. (2000). Reactions of Allyl Isothiocyanate with Alanine, Glycine, and Several Peptides in Model Systems. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
García-Moreno, M. I., et al. (2009). Synthesis of thiourea-tethered C-glycosyl amino acids via isothiocyanate–amine coupling. ResearchGate. Available at: [Link]
-
He, Y., et al. (2023). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. MDPI. Available at: [Link]
-
Gallagher, R. T., et al. (1994). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. ResearchGate. Available at: [Link]
-
Biointerface Research in Applied Chemistry. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Available at: [Link]
-
Capot Chemical Co., Ltd. MSDS of N-boc-4-(4-oxo-piperidine-1-carbonyl)aniline. Available at: [Link]
-
ResearchGate. (2018). Boc deprotection conditions tested. ResearchGate. Available at: [Link]
-
MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Available at: [Link]
-
ResearchGate. (2011). Chemoselective Deprotection of N-Boc Group in Amino Acids and Peptides by Bismuth(III) Trichloride. ResearchGate. Available at: [Link]
-
Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. Available at: [Link]
-
Singh, Y., et al. (2022). Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. Chemistry & Biodiversity. Available at: [Link]
-
Chirită, C., et al. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. National Institutes of Health. Available at: [Link]
-
Pitucha, M. (2022). Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry. MDPI. Available at: [Link]
-
Sureshbabu, V. V., et al. (2009). N-urethane-protected amino alkyl isothiocyanates: synthesis, isolation, characterization, and application to the synthesis of thioureidopeptides. PubMed. Available at: [Link]
-
Iovine, V., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PubMed Central. Available at: [Link]
-
ACS Publications. (2000). Reactions of Allyl Isothiocyanate with Alanine, Glycine, and Several Peptides in Model Systems. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Chirită, C., et al. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. PubMed. Available at: [Link]
-
Protheragen. Protecting Groups in Peptide Synthesis: A Detailed Guide. Available at: [Link]
-
ResearchGate. (2006). N,N′-Di-Boc-Substituted Thiourea as a Novel and Mild Thioacylating Agent Applicable for the Synthesis of Thiocarbonyl Compounds. ResearchGate. Available at: [Link]
-
Nowick, J. S. (2016). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. Available at: [Link]
-
Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
ResearchGate. (2019). Orthogonal protection/deprotection of hydroxy N‐Boc amino acids. ResearchGate. Available at: [Link]
-
Von Rechenberg, M., et al. (2009). N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis. PubMed. Available at: [Link]
-
Paweł, L., et al. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. PubMed. Available at: [Link]
-
D'Alessio, R., et al. (2022). Exploiting Protein N-Terminus for Site-Specific Bioconjugation. MDPI. Available at: [Link]
-
PolyU Institutional Research Archive. (2023). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Available at: [Link]
-
Bailey, J. M., et al. (1992). Chemical carboxy-terminal sequence analysis of peptides using acetyl isothiocyanate. The FASEB Journal. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chempep.com [chempep.com]
- 12. fishersci.com [fishersci.com]
- 13. 89631-75-4|this compound|BLD Pharm [bldpharm.com]
- 14. researchgate.net [researchgate.net]
- 15. peptide.com [peptide.com]
- 16. Synthesis of thiourea-tethered C-glycosyl amino acids via isothiocyanate-amine coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Surface Modification with N-Boc-4-isothiocyanatoaniline
Prepared by: Gemini, Senior Application Scientist
Introduction: A Bifunctional Linker for Advanced Surface Engineering
N-Boc-4-isothiocyanatoaniline is a heterobifunctional molecule meticulously designed for advanced surface modification. Its utility lies in its distinct chemical functionalities which permit a robust, two-stage approach to surface engineering. The isothiocyanate group (–N=C=S) serves as a potent anchoring moiety, forming highly stable covalent bonds with amine-rich surfaces. Concurrently, the amine group is temporarily masked by a tert-butyloxycarbonyl (Boc) protecting group. This strategic protection prevents unwanted side reactions and allows for its selective deprotection at a later stage, revealing a reactive aniline group for subsequent, specific molecular conjugations. This dual-functionality makes it an invaluable tool for researchers in drug development, biosensor fabrication, and materials science, enabling the creation of complex, multi-functional surfaces. Applications for such modified surfaces are extensive, including the development of highly specific biosensors and the creation of biocompatible coatings for medical implants.[1][2]
The Chemistry of Surface Immobilization and Activation
Stage 1: Covalent Grafting via Isothiocyanate Chemistry
The primary immobilization step leverages the high reactivity of the isothiocyanate group toward primary amines. When an amine-functionalized substrate is introduced to this compound, the nucleophilic amine group attacks the electrophilic carbon atom of the isothiocyanate. This reaction proceeds efficiently under mild conditions, typically in an aprotic polar solvent, and results in the formation of a highly stable thiourea bond (–NH–C(S)–NH–), covalently tethering the molecule to the surface.
Stage 2: Unveiling Reactivity via Boc Deprotection
The Boc group is renowned for its stability in a wide array of chemical conditions while being easily removable under acidic treatment.[3][4] The deprotection is typically accomplished using a strong acid like trifluoroacetic acid (TFA).[3][5] The mechanism involves the protonation of the Boc group's carbonyl oxygen, which leads to the loss of a stable tert-butyl cation and carbon dioxide, ultimately regenerating the free aniline group as its trifluoroacetate salt.[4] This newly exposed primary amine becomes the active site for subsequent functionalization, allowing for the attachment of biomolecules, polymers, or nanoparticles through well-established bioconjugation techniques.
Experimental Workflows & Protocols
This section provides a comprehensive, step-by-step guide for the modification of common laboratory substrates. The workflow is designed to be self-validating, incorporating critical characterization steps to ensure success at each stage.
Workflow Overview
Caption: Overall workflow for surface modification.
Part A: Surface Preparation
This protocol renders silicon wafers amenable to isothiocyanate chemistry by introducing primary amine groups using an aminosilane.
-
Cleaning: Immerse silicon wafers in "piranha solution" (a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) for 30 minutes at 80°C. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). This process removes organic residues and hydroxylates the surface.[6]
-
Rinsing: Thoroughly rinse the wafers with copious amounts of deionized (DI) water and dry under a stream of nitrogen.
-
Aminosilanization: Prepare a 2% (v/v) solution of (3-aminopropyl)triethoxysilane (APTES) in anhydrous toluene. Immerse the cleaned, dry wafers in the APTES solution and incubate for 2-4 hours at room temperature.[7] This step covalently attaches APTES to the surface hydroxyl groups.
-
Final Rinse and Cure: Rinse the wafers sequentially with toluene, ethanol, and DI water. Dry with nitrogen and then cure in an oven at 110°C for 30 minutes to promote the formation of stable siloxane bonds.[7] The resulting surface should be rich in primary amines.
This protocol utilizes the well-established self-assembled monolayer (SAM) chemistry on gold surfaces.
-
Cleaning: Clean gold-coated substrates by immersing them in a piranha solution for 1-2 minutes, followed by extensive rinsing with DI water and ethanol. Dry with nitrogen.
-
SAM Formation: Prepare a 10 mM solution of cysteamine in absolute ethanol.[8] Cysteamine presents a thiol (-SH) group that has a strong affinity for gold and a terminal primary amine group.[8]
-
Incubation: Immerse the clean gold substrates in the cysteamine solution for 12-18 hours at room temperature to allow for the formation of a dense, well-ordered SAM.[8]
-
Rinsing: Remove the substrates from the solution, rinse thoroughly with ethanol to remove non-chemisorbed molecules, and dry under a nitrogen stream. The surface is now decorated with a monolayer of accessible amine groups.
Part B: Immobilization
-
Reagent Preparation: Prepare a 5 mM solution of this compound in anhydrous N,N-Dimethylformamide (DMF).
-
Reaction: Place the amine-functionalized substrates (from Part A) in the solution and incubate for 4-6 hours at room temperature with gentle agitation.
-
Washing: After incubation, thoroughly rinse the substrates with DMF, followed by ethanol, and finally DI water to remove any unbound reagent.
-
Drying: Dry the substrates under a stream of nitrogen. They are now functionalized with a Boc-protected aniline layer.
Part C: Characterization of the Boc-Protected Surface
To validate the successful immobilization, a combination of surface-sensitive techniques should be employed.
-
X-ray Photoelectron Spectroscopy (XPS): This is a powerful technique to confirm the chemical composition of the surface. The survey scan should reveal the presence of sulfur (S 2p peak around 163-164 eV) and nitrogen (N 1s), which are unique to the attached molecule.[9]
-
Contact Angle Goniometry: The attachment of the relatively hydrophobic this compound molecule is expected to increase the water contact angle, indicating a decrease in surface hydrophilicity.
| Surface Stage | Expected Water Contact Angle (Degrees) | Key XPS Peaks to Monitor |
| Amine-Functionalized Silicon (Post-APTES) | 30 - 50° | N 1s (~400 eV), Si 2p, O 1s |
| Boc-Aniline Modified Silicon | 65 - 85° | N 1s, S 2p (~163 eV) , C 1s |
| Amine-Functionalized Gold (Post-Cysteamine) | < 30° | N 1s, S 2p (~162 eV) , Au 4f |
| Boc-Aniline Modified Gold | 60 - 80° | N 1s, S 2p (increase/shift) , Au 4f |
Part D: Deprotection
This protocol removes the Boc protecting group, yielding a reactive aniline-terminated surface.
-
Prepare Deprotection Solution: Prepare a solution of 25-50% Trifluoroacetic Acid (TFA) in dichloromethane (DCM).[3][5]
-
Reaction: Immerse the Boc-protected substrates in the TFA/DCM solution for 1-2 hours at room temperature.[5]
-
Rinsing: Rinse the substrates thoroughly with DCM to remove the TFA and cleaved Boc byproducts.
-
Drying: Dry the substrates under a nitrogen stream. The surface is now functionalized with free aniline groups.
Caption: Boc deprotection mechanism with TFA.
Part E: Post-Deprotection Characterization
It is crucial to confirm the successful removal of the Boc group.
-
XPS: The high-resolution N 1s spectrum can be analyzed. The removal of the carbamate group of the Boc moiety may result in a shift of the N 1s peak. The overall atomic percentage of carbon should decrease relative to nitrogen.
-
Contact Angle Goniometry: The removal of the bulky, nonpolar tert-butyl group and exposure of the more polar aniline group should result in a decrease in the water contact angle, indicating an increase in surface hydrophilicity.
Downstream Applications: The Gateway to Further Functionalization
The successful generation of an aniline-terminated surface opens up a vast landscape of possibilities for further modification. The primary amine of the aniline group is a versatile chemical handle, readily available for a variety of conjugation chemistries.
A prime application is in the field of biosensors, where the aniline-terminated surface can be used to immobilize capture agents like antibodies or nucleic acid probes.[1][10] This is often achieved using EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysuccinimide) chemistry to couple the aniline to carboxylic acid groups present on the biomolecule of interest. The resulting stable amide bond ensures robust and specific detection of target analytes.[10] The conductive properties of polyaniline, which can be formed from aniline-modified surfaces, also make these platforms highly suitable for the development of electrochemical biosensors.[2][11]
References
- Benchchem. (n.d.). Application Notes and Protocols for the Deprotection of Boc-NH-PEG5-CH2CH2COOH using Trifluoroacetic Acid (TFA).
- ResearchGate. (n.d.). Optimization of cleaning and amino‐ silanization protocols for Si wafers to be used as platforms for biochip microarrays by surface analysis (XPS, ToF‐SIMS and NEXAFS spectroscopy) | Request PDF.
- Wikipedia. (n.d.). Silanization of silicon and mica.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- Forschungszentrum Jülich. (n.d.). Chemical Modification of Silicon Surfaces for the Application in Soft Lithography.
- PubMed Central. (2011). How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica.
- PubMed. (2010). Efficient bioconjugation of protein capture agents to biosensor surfaces using aniline-catalyzed hydrazone ligation.
- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
- CORE. (2016). New self-assembled layers composed with gold nanoparticles, cysteamine and dihydrolipoic acid deposited on bare gold template for.
- Benchchem. (n.d.). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
- PubMed. (n.d.). Functionalization of gold cysteamine self-assembled monolayer with ethylenediaminetetraacetic acid as a novel nanosensor.
- Semantic Scholar. (1999). Self-Assembled Monolayers of Cystamine and Cysteamine on Gold Studied by XPS and Voltammetry.
- Scribd. (n.d.). Rapid N-Boc Deprotection with TFA | PDF | Chemistry | Physical Sciences.
- PubMed. (n.d.). Polyaniline synthesis and its biosensor application.
- NIH. (2022). Use of Cysteamine and Glutaraldehyde Chemicals for Robust Functionalization of Substrates with Protein Biomarkers—An Overview on the Construction of Biosensors with Different Transductions.
- Universiti Kebangsaan Malaysia. (2024). An Ultrasensitive Electrochemical Enzymatic Urea Biosensor Based on Aniline/N- Butyl Acrylate Conducting Polymer-Modified Screen-Printed Electrode.
- ACS Publications. (n.d.). Self-Assembled Monolayers of Cystamine and Cysteamine on Gold Studied by XPS and Voltammetry | Langmuir.
- ResearchGate. (n.d.). XPS and AFM characterization of aminosilanes with different numbers of bonding sites on a silicon wafer | Request PDF.
- ResearchGate. (n.d.). Employing Label‐free Electrochemical Biosensor Based on 3D‐Reduced Graphene Oxide and Polyaniline Nanofibers for Ultrasensitive Detection of Breast Cancer BRCA1 Biomarker | Request PDF.
- Benchchem. (n.d.). Application Notes and Protocols for Surface Modification of Nanoparticles with BnO-PEG5-Boc.
- PubMed. (2015). Amperometric urea biosensors based on sulfonated graphene/polyaniline nanocomposite.
- ResearchGate. (n.d.). XPS spectra of poly(NSulfoZI)-modified PCU film surfaces using....
- PMC. (n.d.). Characterization of the Inclusion Complexes of Isothiocyanates with γ-Cyclodextrin for Improvement of Antibacterial Activities against Staphylococcus aureus.
- Benchchem. (n.d.). Application Notes and Protocols: Surface Functionalization of Nanoparticles with N-Boc-piperazine-C3-COOH.
- ResearchGate. (n.d.). Table 1 XPS measurements conducted on the modified PC surfaces.
- ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes.
- Benchchem. (n.d.). Application Notes and Protocols for Surface Modification of Nanoparticles with t-Boc-N-amido-PEG5-Tos.
- ResearchGate. (n.d.). An Improved Synthesis of N-Boc Protected Aryl Amines | Request PDF.
- PubMed. (2021). Characterization of the Inclusion Complexes of Isothiocyanates with γ-Cyclodextrin for Improvement of Antibacterial Activities against Staphylococcus aureus.
- ResearchGate. (2016). (PDF) N-Boc Protection of Amines Using Silica Propyl(N-methyl) Imidazolium Chloride as an Efficient and Reusable Catalyst.
- Benchchem. (n.d.). Application Notes and Protocols for Surface Modification of Nanoparticles with Boc-PEG4-sulfonic acid.
- DCU Research Repository. (2022). An XPS investigation into the chemical composition of metal surfaces modified by the individual cure components of anaerobic adhesives and functionalised thiols.
- Benchchem. (n.d.). Application Notes and Protocols for Surface Modification of Nanoparticles using Boc-NH-Bis(acid-PEG1-m).
- MDPI. (2022). Advances in Amine-Surface Functionalization of Inorganic Adsorbents for Water Treatment and Antimicrobial Activities: A Review.
- ResearchGate. (n.d.). Lithium Perchlorate‐Catalyzed Boc Protection of Amines and Amine Derivatives | Request PDF.
Sources
- 1. Polyaniline synthesis and its biosensor application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ukm.my [ukm.my]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. Silanization of silicon and mica - Wikipedia [en.wikipedia.org]
- 7. How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of Cysteamine and Glutaraldehyde Chemicals for Robust Functionalization of Substrates with Protein Biomarkers—An Overview on the Construction of Biosensors with Different Transductions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficient bioconjugation of protein capture agents to biosensor surfaces using aniline-catalyzed hydrazone ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: N-Boc-4-isothiocyanatoaniline for Bioconjugation
Introduction: A Strategic Approach to Bioconjugate Synthesis
In the landscape of drug development and chemical biology, the precise assembly of complex biomolecular architectures is paramount. N-Boc-4-isothiocyanatoaniline emerges as a critical tool in this endeavor, functioning as a heterobifunctional linker that enables a controlled, two-stage conjugation strategy. This molecule uniquely combines a highly reactive isothiocyanate group with a tert-butyloxycarbonyl (Boc)-protected aniline.
The isothiocyanate moiety allows for efficient and stable covalent linkage to primary amines on biomolecules, such as the abundant lysine residues on antibodies, forming a robust thiourea bond.[1][2] Concurrently, the chemically resilient Boc protecting group shields the aniline, rendering it inert during the initial conjugation. This protected amine can be selectively unmasked in a subsequent step under acidic conditions, revealing a nucleophilic aniline ready for further functionalization.[3][4] This strategic design empowers researchers to construct sophisticated bioconjugates—from antibody-drug conjugates (ADCs) to fluorescently labeled proteins—with exceptional precision and minimal side reactions.
This document provides a comprehensive guide to the chemistry, experimental design, and execution of protocols involving this compound, grounded in established chemical principles to ensure reliable and reproducible outcomes.
Section 1: The Chemistry of this compound Conjugation
A thorough understanding of the underlying reaction mechanisms is essential for optimizing conjugation efficiency and selectivity.
The Isothiocyanate-Amine Reaction: Forming the Thiourea Linkage
The core of the initial conjugation step is the reaction between the electrophilic isothiocyanate group (-N=C=S) of the linker and a nucleophilic primary amine (-NH₂) on the target biomolecule. This reaction proceeds via nucleophilic attack of the deprotonated amine on the central carbon atom of the isothiocyanate.[1]
The reaction's efficiency is highly dependent on pH. For the ε-amino groups of lysine residues to be sufficiently nucleophilic, the reaction buffer must have a pH above their pKa, typically in the range of 9.0 to 10.0.[2][5] At this alkaline pH, the amine is predominantly in its unprotonated state (-NH₂), maximizing its reactivity. The resulting thiourea bond is highly stable, making it suitable for applications where conjugate integrity is critical.[6]
The Strategic Role of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group, prized for its stability under a broad range of conditions, including the alkaline environment required for isothiocyanate conjugation.[3] This stability is crucial as it prevents the aniline end of the linker from self-reacting or participating in other unwanted side reactions.
The true utility of the Boc group is realized in the second stage of the strategy. It can be cleanly and efficiently cleaved by treatment with strong acids, such as trifluoroacetic acid (TFA), to liberate the free aniline.[4][7] This unmasked aniline serves as a versatile chemical handle for subsequent modifications, such as reaction with activated esters or the formation of diazonium salts for further coupling.
Reaction Selectivity: Targeting Amines vs. Thiols
While isothiocyanates are primarily used to target amines, they can also react with thiol groups, such as those on cysteine residues, to form a dithiocarbamate linkage.[2] This reaction is generally favored at a more neutral pH range of 6.5 to 8.0.[8] However, the bond formed with thiols can be reversible, which may be undesirable for creating stable conjugates.[9] By maintaining an alkaline reaction pH (≥9.0), the conjugation can be selectively directed towards the more abundant and highly nucleophilic lysine residues on proteins like antibodies.[2][5]
Section 2: Experimental Design and Optimization
Careful planning of reaction parameters is critical to achieving the desired degree of labeling (DOL) while preserving the biological activity of the target molecule.
Critical Parameters for Success
-
Buffer System: The choice of buffer is paramount. It must be non-nucleophilic to avoid reacting with the isothiocyanate. Carbonate-bicarbonate (pH 9.0-9.5) or borate (pH 8.5-9.0) buffers are excellent choices. Avoid buffers containing primary amines, such as Tris.
-
Molar Ratio: The molar ratio of this compound to the biomolecule directly influences the DOL. A higher excess of the linker will generally result in more modifications. This parameter must be optimized empirically for each specific biomolecule.
-
Linker Preparation: this compound is not readily soluble in aqueous buffers. A fresh stock solution should be prepared immediately before use in a dry, polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Reaction Conditions: The reaction typically proceeds efficiently at room temperature. Incubation time can range from 1 hour to overnight, depending on the reactivity of the biomolecule and the desired DOL. Gentle agitation is recommended to ensure a homogenous reaction mixture.
Table 1: Recommended Starting Conditions for Conjugation
| Biomolecule Type | Recommended Buffer | Molar Ratio (Linker:Biomolecule) | Reaction Temperature | Typical Reaction Time |
| Antibody (IgG) | 100 mM Sodium Bicarbonate, pH 9.0 | 10:1 to 20:1 | Room Temperature (20-25°C) | 2 - 4 hours |
| Peptide | 100 mM Sodium Borate, pH 8.5 | 5:1 to 10:1 | Room Temperature (20-25°C) | 1 - 2 hours |
| Amine-functionalized Surface | 100 mM Sodium Carbonate, pH 9.5 | 50:1 to 100:1 (concentration-based) | Room Temperature (20-25°C) | 4 - 12 hours |
Note: These are starting points. Optimal conditions may vary and should be determined experimentally.
Section 3: Step-by-Step Protocols
This section provides detailed methodologies for the conjugation, purification, and characterization of biomolecules using this compound.
Protocol 3.1: Conjugation to Antibody Lysine Residues
This protocol describes the labeling of a typical IgG antibody.
Materials and Reagents:
-
Antibody (1-5 mg/mL)
-
Conjugation Buffer: 100 mM Sodium Bicarbonate, pH 9.0
-
Anhydrous DMSO
-
Quenching Buffer: 1 M Glycine or Tris, pH 8.0
-
Purification equipment (e.g., desalting column or SEC system)
Procedure:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Conjugation Buffer using dialysis or a desalting column. Adjust the final concentration to 1-5 mg/mL.
-
Linker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO (2.5 mg per 1 mL of DMSO).
-
Reaction Initiation: While gently vortexing the antibody solution, slowly add the calculated volume of the linker stock solution to achieve the desired molar excess.
-
Causality Note: Adding the DMSO solution slowly prevents localized high concentrations of the organic solvent, which could denature the antibody.
-
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle end-over-end rotation.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. This will consume any unreacted isothiocyanate. Incubate for 30 minutes at room temperature.
Figure 1: Experimental workflow for antibody conjugation.
Protocol 3.2: Purification of the Boc-Protected Conjugate
Purification is essential to remove unreacted linker, quenched linker, and DMSO, which can interfere with downstream applications. Size-exclusion chromatography (SEC) is the preferred method.[]
-
Equilibrate a suitable SEC column (e.g., Sephadex G-25 or equivalent) with a storage-compatible buffer, such as Phosphate Buffered Saline (PBS), pH 7.4.
-
Load the quenched reaction mixture onto the column.
-
Elute the conjugate with the equilibration buffer. The antibody conjugate will elute in the void volume, while the smaller, unreacted components will be retained longer.[]
-
Collect the fractions corresponding to the first protein peak, which can be monitored by absorbance at 280 nm.
-
Combine the protein-containing fractions and concentrate if necessary using a centrifugal filter device.
Protocol 3.3: Characterization and Degree of Labeling (DOL)
The DOL, or the average number of linker molecules per antibody, can be estimated using UV-Vis spectrophotometry.
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of the aniline derivative (approx. 270-290 nm, which significantly overlaps with the protein). A more accurate method requires deprotection first or using a linker with a distinct chromophore.
-
A more reliable method for confirming conjugation is Mass Spectrometry (MALDI-TOF or ESI-MS). The mass increase of the antibody will directly correspond to the number of attached linker molecules.
Protocol 3.4: Boc Deprotection to Expose the Aniline
This protocol unmasks the aniline for a second conjugation step.
Materials and Reagents:
-
Purified Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Reaction solvent (e.g., Dichloromethane, if protein is compatible, or an aqueous/organic mix)
-
Neutralization Buffer (e.g., 1 M Sodium Bicarbonate)
Procedure:
-
Lyophilize or carefully dry the purified conjugate.
-
Prepare a deprotection solution, typically 50-95% TFA in a suitable solvent.
-
CAUTION: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
-
Dissolve the dried conjugate in the deprotection solution and incubate for 30-60 minutes at room temperature.
-
Remove the TFA under a stream of nitrogen or by rotary evaporation.
-
Immediately redissolve the deprotected conjugate in a suitable buffer and neutralize if necessary. The resulting aniline-functionalized conjugate is now ready for the next reaction.
Figure 2: Logical diagram of the two-stage conjugation strategy.
Section 4: Troubleshooting Guide
Table 2: Common Issues and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conjugation (Low DOL) | 1. Inactive isothiocyanate (hydrolyzed).2. Incorrect buffer pH (too low).3. Presence of nucleophilic contaminants (e.g., Tris, azide) in the antibody buffer. | 1. Use fresh linker powder and anhydrous DMSO. Prepare stock solution immediately before use.2. Verify buffer pH is between 8.5 and 9.5.3. Ensure the antibody is thoroughly buffer-exchanged into a non-nucleophilic buffer. |
| Protein Precipitation during Reaction | 1. High concentration of organic solvent (DMSO).2. Excessive modification leading to changes in protein solubility. | 1. Add the linker stock solution slowly while vortexing. Do not exceed 10% (v/v) organic solvent.2. Reduce the molar excess of the linker in the reaction. |
| Low Protein Recovery after Purification | 1. Non-specific binding to the purification column.2. Aggregation of the conjugate. | 1. Use a well-packed, high-quality SEC column. Consider pre-treating the column with a blocking protein like BSA if issues persist.2. Analyze the conjugate by SDS-PAGE or dynamic light scattering to check for aggregation. If present, reduce the DOL. |
| Incomplete Boc Deprotection | 1. Insufficient TFA concentration or reaction time.2. Presence of water in the reaction. | 1. Increase TFA concentration or extend the incubation time.2. Ensure the conjugate is completely dry before adding the TFA solution. |
Conclusion
This compound is a powerful and versatile reagent that facilitates a modular and controlled approach to bioconjugation. By leveraging the pH-dependent reactivity of the isothiocyanate group and the robust nature of the Boc protecting group, researchers can first establish a stable link to a biomolecule and then, in a separate step, introduce a new reactive site for further elaboration. This methodology minimizes the risk of side reactions and provides a clear, reliable pathway to the synthesis of well-defined, complex bioconjugates for advanced applications in research, diagnostics, and therapeutics.
References
- Cysteine specific bioconjugation with benzyl isothiocyan
- Cysteine specific bioconjugation with benzyl isothiocyan
- Cysteine specific bioconjugation with benzyl isothiocyan
- Transthiocarbamoylation of Proteins by Thiolated Isothiocyan
- Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol.
- This compound, 95% Purity, C12H14N2O2S, 250 mg. CP Lab Safety.
- N-Boc-4-isothiocyan
- The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
- Standardization of PIL catalyzed N-Boc cleavage of N-Boc aniline.
- Antibody Conjugation Protocols: A Complete Step-by-Step Guide. BOC Sciences.
- Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Online Press. (2024-08-30).
- Antibody Conjugation Techniques. FluoroFinder. (2025-06-11).
- Application Notes and Protocols for Bioconjugation Using N-Boc-N-methylethylenediamine. Benchchem.
Sources
- 1. Antibody Conjugation Techniques | FluoroFinder [fluorofinder.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. calpaclab.com [calpaclab.com]
- 11. chemicalpoint.eu [chemicalpoint.eu]
Application Note: N-Boc-4-isothiocyanatoaniline as a Strategic Linker for Drug Discovery
Abstract
In the landscape of advanced drug development, particularly in the synthesis of complex bioconjugates like Antibody-Drug Conjugates (ADCs) and PROteolysis Targeting Chimeras (PROTACs), the role of the chemical linker is paramount. N-Boc-4-isothiocyanatoaniline emerges as a highly strategic heterobifunctional linker, offering a unique combination of controlled reactivity and synthetic versatility. This guide details the core principles, mechanistic insights, and step-by-step protocols for leveraging this linker. We will explore the robust isothiocyanate-amine coupling chemistry that forms stable thiourea bonds and the critical role of the acid-labile Boc protecting group in enabling sequential conjugation strategies. This document serves as a comprehensive resource for researchers and drug development professionals aiming to implement this compound in their bioconjugation workflows.
Introduction: The Strategic Advantage of a Dual-Functionality Linker
The precise chemical connection of a payload (e.g., a cytotoxic drug, a fluorescent probe) to a targeting moiety (e.g., an antibody, a peptide) is a cornerstone of modern therapeutic and diagnostic design. The linker is not merely a spacer but a critical component that dictates the stability, release characteristics, and overall efficacy of the conjugate. This compound provides two key functionalities that enable a controlled, multi-step conjugation process:
-
The Isothiocyanate (-N=C=S) Group: This functional group reacts efficiently and selectively with primary amines, such as those on the side chains of lysine residues in proteins, to form a highly stable thiourea linkage.[1][2] This reaction proceeds under mild, aqueous conditions, making it ideal for bioconjugation.[2][3]
-
The Boc-Protected Aniline (-NH-Boc): The tert-butyloxycarbonyl (Boc) group masks the reactivity of the aniline amine.[4] This protection is stable to the basic conditions often used for isothiocyanate coupling but can be cleanly removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA).[4][5] This allows for a secondary conjugation event at the newly exposed aniline amine.
This dual-functionality is crucial for building complex architectures where different molecules need to be attached in a specific order.[4]
Principle and Mechanism
The core utility of this compound is rooted in two fundamental organic reactions: thiourea formation and Boc deprotection.
Isothiocyanate-Amine Coupling
The isothiocyanate group is an electrophile that is readily attacked by the nucleophilic primary amine of a biomolecule (e.g., lysine residue). The reaction is typically performed at a slightly alkaline pH (8.0-9.0) to ensure the amine is deprotonated and maximally nucleophilic.[3] This coupling forms a thiourea bond, which is known to be extremely stable under physiological conditions, a critical feature for in vivo applications.[1]
Caption: Mechanism of thiourea bond formation.
Boc Group Deprotection
The Boc group is a cornerstone of amine protection chemistry due to its stability in basic and nucleophilic conditions, yet facile cleavage under acidic conditions.[4] Treatment with an acid like Trifluoroacetic Acid (TFA) protonates the carbamate, leading to its collapse into carbon dioxide, isobutylene, and the free amine.[6] This orthogonality allows chemists to perform the isothiocyanate coupling first, purify the conjugate, and then selectively expose a new reactive handle for a subsequent reaction.[4]
Experimental Protocols
Protocol 1: Conjugation of this compound to a Monoclonal Antibody (mAb)
This protocol describes the initial conjugation step, attaching the linker to lysine residues on a mAb.
3.1. Materials and Reagents
-
Monoclonal Antibody (mAb): e.g., Trastuzumab, at 5-10 mg/mL in Phosphate Buffered Saline (PBS).
-
This compound: Dissolved in anhydrous Dimethyl Sulfoxide (DMSO) to a stock concentration of 10 mM.
-
Conjugation Buffer: 100 mM sodium bicarbonate or HEPES buffer, pH 8.5.[3]
-
Purification/Desalting Columns: e.g., Zeba™ Spin Desalting Columns, 7K MWCO.
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0.
3.2. Step-by-Step Procedure
-
Buffer Exchange: Equilibrate the mAb into the Conjugation Buffer using a desalting column to remove any primary amine-containing buffers (like Tris). Adjust the final protein concentration to 2-5 mg/mL.
-
Molar Ratio Calculation: Determine the volume of the linker stock solution to add. A molar excess of 5- to 20-fold of linker to mAb is a common starting point. The optimal ratio must be determined empirically.
-
Expert Insight: A lower ratio minimizes the risk of over-labeling, which can lead to protein aggregation and loss of function. A higher ratio drives the reaction to completion but may require more extensive purification.
-
-
Conjugation Reaction: Add the calculated volume of this compound (in DMSO) to the mAb solution. The final concentration of DMSO should not exceed 10% (v/v) to avoid protein denaturation.
-
Incubation: Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4°C.[3]
-
Quenching (Optional): Add the quenching reagent (e.g., Tris-HCl) to a final concentration of 50 mM to react with any excess isothiocyanate linker. Incubate for 30 minutes.
-
Purification: Remove unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
Characterization: The resulting Boc-protected conjugate (mAb-Linker-Boc) should be characterized immediately.
3.3. Characterization of the Intermediate Conjugate
-
Linker-to-Antibody Ratio (LAR): Use UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC-HPLC) to determine the average number of linkers attached per antibody.[7]
-
Mass Spectrometry: Intact mass analysis (LC-MS) can confirm the covalent addition of the linker and reveal the distribution of species.[7]
Protocol 2: Boc Deprotection and Secondary Conjugation
This protocol describes the deprotection of the Boc group to reveal the aniline amine, followed by conjugation to a second molecule (e.g., an NHS-ester activated payload).
3.4. Materials and Reagents
-
mAb-Linker-Boc conjugate from Protocol 1.
-
Deprotection Reagent: 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) or an aqueous acid solution.[8]
-
NHS-ester activated payload (e.g., DBCO-NHS ester for click chemistry).
-
Neutralization Buffer: e.g., 1 M Sodium Bicarbonate.
3.5. Step-by-Step Procedure
-
Lyophilization (if necessary): If using an organic deprotection agent like TFA/DCM, lyophilize the purified mAb-Linker-Boc conjugate to remove water.
-
Deprotection: Resuspend the conjugate in the TFA deprotection solution and incubate for 5-30 minutes at room temperature.[8]
-
Expert Insight: The reaction time is critical. Insufficient time leads to incomplete deprotection, while prolonged exposure to strong acid can damage the antibody.[8] Optimization is key.
-
-
Removal of Acid: Immediately purify the deprotected conjugate (mAb-Linker-NH₂) using desalting columns equilibrated in a suitable buffer (e.g., PBS) to remove the acid.
-
Secondary Conjugation: Immediately proceed with the next reaction. For example, to conjugate an NHS-ester payload, adjust the pH of the mAb-Linker-NH₂ solution to ~7.5 and add the NHS-ester payload (dissolved in DMSO).
-
Incubation & Purification: Incubate for 1-2 hours at room temperature, then purify the final conjugate using size-exclusion chromatography (SEC) or other appropriate methods to remove excess payload.[]
Workflow and Data Presentation
The entire process can be visualized as a sequential workflow.
Caption: Sequential conjugation workflow using the linker.
Table 1: Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low Linker-to-Antibody Ratio (LAR) | Insufficient molar excess of linker; Inactive linker (hydrolyzed); Suboptimal pH. | Increase molar excess of linker; Use fresh linker stock; Ensure conjugation buffer pH is 8.0-9.0. |
| Protein Aggregation | Over-labeling (high LAR); High concentration of organic solvent (DMSO); Acid damage during deprotection. | Reduce molar excess of linker; Keep DMSO concentration <10%; Minimize deprotection time and purify immediately. |
| Incomplete Boc Deprotection | Insufficient deprotection time or acid strength. | Increase incubation time with TFA (e.g., from 15 to 30 min); Ensure TFA solution is fresh.[8] |
| Low Yield of Final Conjugate | Loss of material during multiple purification steps; Instability of the secondary linkage. | Use high-recovery purification methods (e.g., tangential flow filtration for large scale); Ensure secondary conjugation chemistry is robust. |
Conclusion
This compound is a powerful and versatile tool in the drug discovery arsenal. Its well-defined, orthogonal reactivity allows for the rational design and synthesis of complex biomolecular constructs. The stability of the resulting thiourea linkage provides confidence for in vivo applications, while the Boc-protected amine offers a gateway to sequential modifications. By understanding the underlying chemical principles and carefully optimizing the reaction protocols outlined in this guide, researchers can effectively harness the capabilities of this linker to advance the development of next-generation therapeutics and diagnostics.
References
-
Oommen, O. P. (2015). Answer to "Does anyone know about the stability of thiourea bonds...". ResearchGate. Retrieved from [Link]
-
Jin, S., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology. Retrieved from [Link]
-
Takam, M. K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Retrieved from [Link]
-
Boc deprotection conditions tested. (n.d.). ResearchGate. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022). Boc Deprotection Mechanism. YouTube. Retrieved from [Link]
-
Dougan, D. A. (2000). Small-molecule-protein conjugation procedures. Methods in Molecular Biology. Retrieved from [Link]
-
Ferreira, C. A., et al. (2023). Is Thiourea the Weak Link? An Investigation of the In Vitro and In Vivo Destabilization of [203Pb]- and [212Pb]Pb2+ Thiourea-Based Bioconjugates. ACS Bio & Med Chem Au. Retrieved from [Link]
-
Lattuada, L., et al. (2020). Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc) Complexes for Targeting uPAR in Prostate Cancer. Molecules. Retrieved from [Link]
-
Van de Paer, N. (2019). Answer to "Analysis and characterization of protein-drug conjugates?". ResearchGate. Retrieved from [Link]
-
Vaskó, G., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Keserű, G. M., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. PMC - NIH. Retrieved from [Link]
-
Chapnick, D. A., et al. (2022). Engineered protein-small molecule conjugates empower selective enzyme inhibition. eLife. Retrieved from [Link]
-
Universitat de Barcelona. (n.d.). Linkers for Bioconjugation. Retrieved from [Link]
-
Pathare, R. S., et al. (2023). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. ARKIVOC. Retrieved from [Link]
-
Bobály, B., et al. (2018). Structural characterization of protein–polymer conjugates. I. Assessing heterogeneity of a small PEGylated protein and mapping conjugation sites using ion exchange chromatography and top-down tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiourea. Retrieved from [Link]
-
Reaction pathway for BOC amine formation under mild reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Cîrcu, V., et al. (2023). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules. Retrieved from [Link]
-
Valdivieso, A. L. (2014). Fundamental study of the chemical stability and oxidation of thiourea in acidic ferric media. UBC Library Open Collections. Retrieved from [Link]
-
O'Brien, A. G., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
Akrout, A., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc) Complexes for Targeting uPAR in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02973H [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Engine of Modern Discovery: Detailed Applications and Protocols in Combinatorial Chemistry
For researchers, scientists, and professionals in drug development, the advent of combinatorial chemistry marked a paradigm shift, moving from the painstaking synthesis of single molecules to the rapid, parallel creation of vast chemical libraries. This guide provides an in-depth exploration of the applications of combinatorial chemistry, complete with detailed protocols and the scientific rationale behind the methodologies. We will delve into the core areas where this technology has become indispensable: drug discovery, materials science, and catalysis, offering both foundational knowledge and actionable experimental plans.
Section 1: The Core Principle: A Numbers Game with a Strategic Approach
At its heart, combinatorial chemistry is a strategic approach to rapidly generate a large and diverse collection of molecules.[1] Instead of synthesizing compounds one by one, it employs methods to create thousands or even millions of compounds simultaneously.[2] This "library" of molecules can then be screened en masse for a desired property, such as biological activity or a specific physical characteristic.[1] The power of this technique lies in its ability to explore a vast chemical space in a fraction of the time and cost of traditional methods, significantly increasing the probability of discovering novel lead compounds or materials.[3]
The two primary strategies underpinning combinatorial synthesis are parallel synthesis and split-and-pool synthesis .
-
Parallel Synthesis: In this method, reactions are carried out in separate reaction vessels (e.g., wells of a microtiter plate), with each vessel containing a distinct product. This approach is straightforward and allows for the unambiguous identification of the product in each well.[1]
-
Split-and-Pool Synthesis: This elegant method generates much larger libraries. A solid support (like resin beads) is divided into several portions, and a different building block is added to each portion. The portions are then combined ("pooled"), mixed, and re-divided ("split") for the next reaction step with a new set of building blocks. This process is repeated, leading to an exponential increase in the number of unique compounds, with each bead ideally carrying a single chemical entity.
Below is a conceptual workflow illustrating the power of combinatorial chemistry in accelerating discovery.
Caption: A generalized workflow in combinatorial discovery.
Section 2: Revolutionizing Drug Discovery
The most profound impact of combinatorial chemistry has been in the pharmaceutical industry, where it has dramatically accelerated the pace of drug discovery.[3] By generating vast libraries of small molecules, peptides, and other compounds, researchers can efficiently screen for interactions with biological targets, such as enzymes and receptors, to identify promising new drug candidates.
Application Note: Identifying Novel Enzyme Inhibitors
The Rationale: Enzymes are critical regulators of biological processes, and their dysregulation is often implicated in disease. Enzyme inhibitors are therefore a major class of therapeutic agents. Combinatorial chemistry allows for the rapid synthesis of large libraries of potential inhibitors that can be screened to identify compounds that modulate the activity of a target enzyme. The goal is to discover "hits"—compounds that show activity in an initial screen—which can then be further optimized to become "leads" with improved potency, selectivity, and pharmacokinetic properties.
The general workflow for this application is depicted below.
Caption: The drug discovery pipeline using combinatorial chemistry.
Experimental Protocols
Benzimidazoles are a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. This protocol outlines the solid-phase synthesis of a library of benzimidazole derivatives.
Principle: The synthesis is carried out on a solid support, which simplifies purification as excess reagents and by-products can be removed by simple washing and filtration.[4]
Materials:
-
2-Chlorotrityl chloride resin
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
A library of o-phenylenediamines (Building Block A)
-
A library of aldehydes (Building Block B)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.
-
Loading of o-Phenylenediamine:
-
Dissolve an o-phenylenediamine (Building Block A) in a minimal amount of DMF.
-
Add the dissolved o-phenylenediamine and DIPEA to the swollen resin.
-
Agitate the mixture at room temperature for 4 hours.
-
Wash the resin sequentially with DMF, DCM, and methanol, then dry under vacuum.
-
-
Library Synthesis (Parallel Synthesis):
-
Distribute the resin from step 2 into an array of reaction vessels (e.g., a 96-well filter plate).
-
To each well, add a solution of a different aldehyde (Building Block B) in a suitable solvent (e.g., a mixture of CHCl3:MeOH).
-
Allow the reactions to proceed at room temperature for 2 hours.
-
Wash the resin in each well thoroughly with DMF, DCM, and methanol to remove excess aldehyde and by-products.
-
-
Cleavage:
-
To each well, add a cleavage cocktail of TFA/DCM (e.g., 1:1 v/v).
-
Agitate for 1 hour at room temperature.
-
Collect the filtrate from each well into a corresponding collection plate.
-
Concentrate the solutions in the collection plate to yield the crude benzimidazole products.
-
-
Analysis and Purification:
-
Analyze the purity of each compound using LC-MS.
-
If necessary, purify the compounds using preparative HPLC.
-
This protocol describes a general method for screening a combinatorial library for inhibitors of a specific enzyme using a fluorescence-based assay.
Principle: The assay measures the enzymatic conversion of a non-fluorescent or weakly fluorescent substrate into a highly fluorescent product. A decrease in the fluorescent signal in the presence of a library compound indicates potential inhibition of the enzyme.
Materials:
-
384-well microplates
-
The purified target enzyme
-
A fluorogenic enzyme substrate
-
Assay buffer
-
The combinatorial library dissolved in a suitable solvent (e.g., DMSO)
-
A plate reader capable of measuring fluorescence intensity
Procedure:
-
Assay Preparation:
-
Prepare a solution of the enzyme in the assay buffer at a predetermined optimal concentration.
-
Prepare a solution of the fluorogenic substrate in the assay buffer.
-
-
Compound Dispensing:
-
Using an automated liquid handler, dispense a small volume (e.g., 1 µL) of each compound from the combinatorial library into the wells of the 384-well plates.
-
Include positive controls (known inhibitor) and negative controls (DMSO vehicle) on each plate.
-
-
Enzyme Addition:
-
Dispense the enzyme solution into each well of the microplates containing the library compounds.
-
Incubate the plates for a short period (e.g., 15 minutes) at room temperature to allow for the compounds to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by dispensing the substrate solution into all wells.
-
Immediately begin monitoring the fluorescence intensity in each well over time using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the initial reaction rate for each well.
-
Normalize the data to the controls on each plate.
-
Identify "hits" as compounds that cause a significant reduction in the reaction rate compared to the negative controls.
-
| Parameter | Typical Value | Rationale |
| Enzyme Concentration | 1-10 nM | Should be in the linear range of the assay. |
| Substrate Concentration | At or below the Km | Increases sensitivity to competitive inhibitors.[1] |
| Final Compound Concentration | 1-10 µM | A common starting point for primary screens. |
| Incubation Time | 15-60 minutes | Dependent on the kinetics of the enzyme. |
When a "hit" is identified from a mixture-based library (e.g., from a split-and-pool synthesis), the active compound must be identified through a process called deconvolution. Iterative deconvolution is a common strategy.[5]
Principle: The original library is resynthesized as a series of smaller, defined sub-libraries. Each sub-library has one position of diversity held constant while the others are mixtures. The sub-libraries are then screened, and the building block from the most active sub-library is identified. This process is repeated for each position of diversity until the structure of the single most active compound is determined.[6]
Procedure:
-
First Round of Synthesis and Screening:
-
Synthesize a set of sub-libraries where the first building block is defined for each sub-library, and the subsequent positions are mixtures. For a three-component library (A-B-C) with 10 building blocks at each position, you would synthesize 10 sub-libraries: A1-(B-mix)-(C-mix), A2-(B-mix)-(C-mix), etc.
-
Screen these 10 sub-libraries. Identify the most active one (e.g., the one containing A5).
-
-
Second Round of Synthesis and Screening:
-
Synthesize a new set of sub-libraries where the first position is fixed with the "winning" building block from the first round (A5), the second position is defined, and the third is a mixture: A5-B1-(C-mix), A5-B2-(C-mix), etc.
-
Screen these sub-libraries and identify the most active one (e.g., the one containing B3).
-
-
Third Round of Synthesis and Screening:
-
Synthesize a final set of sub-libraries with the first two positions fixed (A5 and B3) and the third position defined: A5-B3-C1, A5-B3-C2, etc.
-
Screen these individual compounds to identify the most active one (e.g., A5-B3-C8).
-
-
Confirmation:
-
Synthesize the final identified compound (A5-B3-C8) on a larger scale and confirm its activity.
-
Section 3: Advancing Materials Science
Combinatorial chemistry is not limited to drug discovery. It is also a powerful tool for the discovery of new materials with novel properties.[7] By creating libraries of materials with varying compositions, researchers can rapidly screen for properties such as conductivity, magnetism, luminescence, and catalytic activity.[8]
Application Note: Discovery of Novel Phosphors for Solid-State Lighting
The Rationale: The development of energy-efficient solid-state lighting relies on the discovery of new phosphor materials that can efficiently convert the blue light from LEDs into other colors to create white light. Combinatorial synthesis allows for the rapid creation of a wide range of inorganic compounds with varying elemental compositions and stoichiometries, which can then be screened for their luminescent properties.
The workflow for combinatorial materials discovery is outlined below.
Caption: A workflow for combinatorial materials discovery.
Experimental Protocol
Principle: This protocol uses physical vapor deposition (PVD) to create a thin film with a continuous gradient of different elements. Each point on the film represents a unique material composition.
Materials:
-
A substrate (e.g., a silicon wafer)
-
Sputtering targets of the desired elements (e.g., Y, Gd, Ce, Al, O for a YAG-based phosphor library)
-
A multi-target sputtering system
Procedure:
-
Substrate Preparation: Clean the substrate to remove any contaminants.
-
Combinatorial Deposition:
-
Place the substrate in the sputtering chamber.
-
Position the elemental targets in a way that their deposition plumes will overlap on the substrate.
-
By controlling the power to each sputtering gun and the geometry of the deposition, create a thin film with a continuous gradient in composition across the substrate.
-
-
Post-Deposition Annealing:
-
Anneal the substrate at a high temperature in a controlled atmosphere to promote crystallization and the formation of the desired phosphor phases.
-
-
High-Throughput Characterization:
-
Use automated, spatially resolved characterization techniques to map the properties of the material library across the substrate.
-
X-ray Diffraction (XRD): To identify the crystal structures present at different compositions.
-
X-ray Fluorescence (XRF): To determine the elemental composition at each point.
-
Photoluminescence Spectroscopy: To measure the emission spectra and quantum efficiency of the phosphor at each point when excited by a blue light source.
-
-
-
Data Analysis and "Hit" Identification:
-
Correlate the compositional and structural data with the luminescence data to identify the compositions that exhibit the most promising phosphor properties (e.g., high brightness, desired color).
-
| Technique | Information Gained |
| X-ray Diffraction (XRD) | Crystal structure and phase purity |
| X-ray Fluorescence (XRF) | Elemental composition |
| Photoluminescence Spectroscopy | Emission spectrum, quantum yield, and color coordinates |
Section 4: Accelerating Catalysis Research
The discovery of new and more efficient catalysts is crucial for a wide range of chemical processes, from the production of pharmaceuticals to the generation of clean energy. Combinatorial methods allow for the rapid synthesis and screening of large libraries of potential catalysts to identify those with the highest activity and selectivity for a given reaction.[9]
Application Note: Screening for Asymmetric Catalysts
The Rationale: The synthesis of chiral molecules, which are essential in the pharmaceutical industry, often requires the use of asymmetric catalysts. Combinatorial chemistry provides a powerful tool for the rapid discovery and optimization of such catalysts. By creating libraries of chiral ligands and metal precursors, researchers can quickly screen for catalyst systems that provide high enantioselectivity for a target reaction.
Experimental Protocol
Principle: This protocol uses a parallel synthesis approach to rapidly screen a library of potential homogeneous catalysts in a multi-well plate format. The reaction outcomes are analyzed by high-throughput methods to determine both conversion and enantiomeric excess.
Materials:
-
A 96-well reaction block
-
A library of chiral ligands
-
A selection of metal precursors
-
The starting materials for the target reaction
-
A suitable solvent
-
An automated liquid handling system
-
An analytical instrument for determining conversion and enantiomeric excess (e.g., chiral HPLC-MS)
Procedure:
-
Library Preparation:
-
In each well of the 96-well plate, use an automated liquid handler to dispense a unique combination of a chiral ligand and a metal precursor solution.
-
Allow the catalyst to form in situ by gentle agitation.
-
-
Reaction Execution:
-
Dispense the starting materials for the target reaction into each well.
-
Seal the plate and place it in a temperature-controlled shaker to run the reactions in parallel under identical conditions.
-
-
Quenching and Sample Preparation:
-
After the desired reaction time, quench the reactions in each well.
-
Prepare the samples for analysis (e.g., by filtration and dilution).
-
-
High-Throughput Analysis:
-
Use an automated chiral HPLC-MS system to analyze a sample from each well.
-
The HPLC will separate the starting materials, products, and enantiomers of the product.
-
The MS will confirm the identity of the peaks.
-
-
Data Analysis:
-
From the HPLC data, calculate the conversion and enantiomeric excess (ee) for each reaction.
-
Identify the "hit" catalysts as those that provide both high conversion and high enantiomeric excess.
-
Conclusion
Combinatorial chemistry, coupled with high-throughput screening, has fundamentally changed the landscape of chemical research. By enabling the rapid synthesis and evaluation of vast numbers of compounds, it has accelerated the discovery of new drugs, materials, and catalysts. The protocols and application notes provided in this guide offer a starting point for researchers looking to leverage the power of this transformative technology in their own work. As automation and computational methods continue to advance, the potential of combinatorial chemistry to address some of the most pressing scientific challenges of our time will only continue to grow.[10]
References
-
Akamatsu, H., Fukase, K., & Kusumoto, S. (2002). New efficient route for solid-phase synthesis of benzimidazole derivatives. Journal of Combinatorial Chemistry, 4(5), 475-483. [Link]
-
What's the Future. (n.d.). Combinatorial Materials Science: High-Speed Material Discovery. [Link]
-
Takeuchi, I., & Lofland, S. E. (2025). Materials discovery in combinatorial and high-throughput synthesis and processing: A new Frontier for SPM. Applied Physics Reviews. [Link]
-
University of Maryland. (n.d.). Combinatorial Materials Synthesis (Combi). Department of Materials Science and Engineering. [Link]
-
Taylor & Francis Online. (2024). Accelerating materials discovery: combinatorial synthesis, high-throughput characterization, and computational advances. [Link]
-
Erb, E., Janda, K. D., & Brenner, S. (1994). Recursive deconvolution of combinatorial chemical libraries. Proceedings of the National Academy of Sciences, 91(24), 11422-11426. [Link]
-
ResearchGate. (n.d.). Automated and Parallel Amide Synthesis. [Link]
-
CiteDrive. (n.d.). Automated and Parallel Amide Synthesis. [Link]
-
YouTube. (2025). Combinatorial Chemistry Using Microdroplet Libraries. [Link]
-
Freier, S. M., Konings, D. A., Wyatt, J. R., & Ecker, D. J. (1997). Strategies for Rapid Deconvolution of Combinatorial Libraries: Comparative Evaluation Using a Model System. Journal of Medicinal Chemistry, 40(26), 4386-4395. [Link]
-
Arnold, F. H. (2001). Combinatorial and computational challenges for biocatalyst design. Nature, 409(6817), 253-257. [Link]
-
Erb, E., Janda, K. D., & Brenner, S. (1994). Recursive deconvolution of combinatorial chemical libraries. Proceedings of the National Academy of Sciences of the United States of America, 91(24), 11422–11426. [Link]
-
Konings, D. A., Wyatt, J. R., Ecker, D. J., & Freier, S. M. (1997). Strategies for rapid deconvolution of combinational libraries: comparative evaluation using a model system. Journal of medicinal chemistry, 40(26), 4386–4395. [Link]
-
ChemRxiv. (2024). Assembly line library synthesis in flow: A multistep and multivectorial approach. [Link]
-
Tanaka, H., et al. (2021). Design of Experimental Conditions with Machine Learning for Collaborative Organic Synthesis Reactions Using Transition-Metal Catalysts. ACS Omega, 6(41), 27447-27455. [Link]
-
Fritz Haber Institute. (n.d.). Combinatorial Methods in Catalyst Development By High-Throughput Experimentation. [Link]
-
Scribd. (n.d.). Recursive Deconvolution of Chemical Libraries. [Link]
-
Bo, Y., et al. (2023). Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls. The Journal of Physical Chemistry C, 127(2), 743-758. [Link]
-
Aapptec. (2025). The parallel and combinatorial synthesis and screening in drug discovery. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. youtube.com [youtube.com]
- 3. tandfonline.com [tandfonline.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. Recursive deconvolution of combinatorial chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recursive deconvolution of combinatorial chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Materials Science and Engineering: Combinatorial Materials Synthesis (Combi) | Department of Materials Science and Engineering [mse.umd.edu]
- 8. Combinatorial Materials Science: High-Speed Material Discovery - What's the Future [whatsthefuture.net]
- 9. Combinatorial and computational challenges for biocatalyst design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gregoire.people.caltech.edu [gregoire.people.caltech.edu]
Application Notes and Protocols for N-Boc-4-isothiocyanatoaniline in Solid-Phase Synthesis
Introduction: A Versatile Reagent for Solid-Phase Thiourea Synthesis
In the landscape of combinatorial chemistry and drug discovery, the solid-phase synthesis (SPS) of diverse molecular libraries has become a cornerstone for identifying novel therapeutic agents.[1][2] Among the myriad of structures accessible through this technology, thioureas represent a privileged scaffold, exhibiting a broad spectrum of biological activities. N-Boc-4-isothiocyanatoaniline emerges as a key building block in this context. Its bifunctional nature—a reactive isothiocyanate group for covalent attachment and an acid-labile Boc-protecting group—makes it an ideal reagent for the streamlined synthesis of N-substituted thiourea derivatives on a solid support.
This guide provides a comprehensive overview of the application of this compound in solid-phase synthesis. We will delve into its chemical properties, provide a detailed, field-proven protocol for its use, elucidate the underlying reaction mechanism, and offer practical troubleshooting advice. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of compound libraries and the development of novel chemical entities.
Physicochemical Properties and Handling
This compound, also known as tert-butyl N-(4-isothiocyanatophenyl)carbamate, is a solid at room temperature.[3] Proper handling and storage are crucial for maintaining its reactivity.
| Property | Value | Source |
| CAS Number | 89631-75-4 | [3][4] |
| Molecular Formula | C₁₂H₁₄N₂O₂S | [3][4] |
| Molecular Weight | 250.32 g/mol | [4] |
| Appearance | Solid | [3] |
| Storage | Inert atmosphere, room temperature | BLD Pharm |
Safety Precautions: this compound should be handled in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
Reaction Mechanism: The Nucleophilic Addition of Amines to Isothiocyanates
The core chemical transformation in the application of this compound is the nucleophilic addition of a primary or secondary amine to the electrophilic carbon atom of the isothiocyanate group. In the context of solid-phase synthesis, the amine component is covalently attached to the solid support.
The reaction proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the resin-bound amine attacks the central carbon atom of the isothiocyanate moiety (-N=C=S).
-
Proton Transfer: A proton is transferred from the amine nitrogen to the isothiocyanate nitrogen, leading to the formation of a stable thiourea linkage.
This reaction is typically carried out in a suitable aprotic solvent that swells the resin and facilitates the diffusion of the reagent. The reaction is generally high-yielding and proceeds under mild conditions.
Caption: General workflow for solid-phase thiourea synthesis.
Step-by-Step Procedure:
-
Resin Swelling:
-
Place the amine-functionalized resin (1.0 eq) in a solid-phase synthesis vessel.
-
Add DMF to swell the resin for at least 30 minutes.
-
Drain the solvent.
-
-
Coupling of this compound:
-
Dissolve this compound (2.0-3.0 eq) in DMF.
-
Add the solution to the swollen resin.
-
Agitate the mixture at room temperature for 2-4 hours. The reaction progress can be monitored using a qualitative test for primary amines (e.g., Kaiser test). A negative Kaiser test (beads remain colorless or yellow) indicates complete consumption of the resin-bound amine.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and by-products.
-
-
Boc Deprotection:
-
Prepare a solution of 25-50% TFA in DCM.
-
Add the TFA solution to the resin and agitate for 30 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the TFA treatment for another 5-10 minutes to ensure complete removal of the Boc group.
-
-
Neutralization and Final Washing:
-
Wash the resin with DCM (3x).
-
Neutralize the resin with a solution of 10% DIPEA in DMF (2x, 5 minutes each).
-
Wash the resin sequentially with DMF (3x) and DCM (3x).
-
Dry the resin under vacuum.
-
At this stage, the resin-bound thiourea with a free aniline amine is ready for further functionalization or cleavage from the solid support.
Analytical Monitoring of the Synthesis
Monitoring the progress of solid-phase synthesis is crucial for ensuring high yields and purity. Several techniques can be employed:
-
Qualitative Colorimetric Tests:
-
Kaiser (Ninhydrin) Test: Detects the presence of primary amines. A positive test (blue beads) indicates incomplete coupling.
-
-
Spectroscopic Methods:
-
FT-IR Spectroscopy: Can be used to monitor the disappearance of the amine N-H stretch and the appearance of the thiourea C=S stretch.
-
-
Cleavage and Analysis:
-
A small aliquot of the resin can be cleaved, and the product analyzed by LC-MS or HPLC to confirm the identity and purity of the synthesized molecule.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Coupling (Positive Kaiser Test) | - Insufficient reagent excess- Short reaction time- Poor resin swelling | - Increase the equivalents of this compound- Extend the reaction time- Ensure adequate resin swelling before coupling |
| Side Reactions | - Presence of moisture | - Use anhydrous solvents and reagents |
| Low Yield After Cleavage | - Incomplete coupling or deprotection- Inefficient cleavage conditions | - Optimize coupling and deprotection steps- Use appropriate cleavage cocktail and conditions for the specific resin |
Conclusion
This compound is a highly effective and versatile reagent for the solid-phase synthesis of thiourea-containing molecules. Its straightforward reactivity, coupled with the acid-lability of the Boc protecting group, allows for the efficient construction of diverse compound libraries. The protocol and guidelines presented in this application note provide a robust framework for the successful implementation of this reagent in drug discovery and chemical biology research programs.
References
-
Scicinski, J. J., et al. (2002). Analytical techniques for small molecule solid phase synthesis. Current Medicinal Chemistry, 9(23), 2103-27. [Link]
-
Hendricks, M. P., et al. (2017). A tunable library of substituted thiourea precursors to metal sulfide nanocrystals. Science, 356(6344), 1226-1230. [Link]
-
CP Lab Safety. This compound, 95% Purity. [Link]
-
De la Torre, B. G., & Albericio, F. (2003). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco, 58(7), 497-510. [Link]
-
MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. [Link]
-
Ben-Letaief, S., et al. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances, 14(30), 21869-21876. [Link]
-
Moon, J., et al. (2025). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3-Mediated Guanidine Formation. ACS Combinatorial Science, 27(10), 653-658. [Link]
-
Pop, R., et al. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Antibiotics, 12(5), 807. [Link]
-
Pirrung, M. C., & Pansare, S. V. (2001). Trityl isothiocyanate support for solid-phase synthesis. Journal of Combinatorial Chemistry, 3(1), 90-96. [Link]
-
Organic Chemistry Portal. Thiourea synthesis by thioacylation. [Link]
-
Journal of Molecular and Organic Chemistry. (2024). Combinatorial Chemistry: Innovations and Applications. Journal of Molecular and Organic Chemistry, 7(6), 275-276. [Link]
-
ResearchGate. (2025). Light-Driven Reductive Cleavage of Sulfonamides Promoted by Thiourea Organophotosensitizers. [Link]
-
ScienceDirect. (2023). Green combinatorial chemistry in medicinal science. [Link]
-
Lam, K. S. (2014). Combinatorial Chemistry in Drug Discovery. Anticancer Agents in Medicinal Chemistry, 14(2), 205–210. [Link]
-
Chaskar, A., et al. (2009). Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. Journal of the Korean Chemical Society, 53(4), 453-456. [Link]
-
ResearchGate. (2024). Reaction pathway for BOC amine formation under mild reaction conditions. [Link]
-
Boas, U., et al. (2001). Facile synthesis of aliphatic isothiocyanates and thioureas on solid phase using peptide coupling reagents. Journal of the Chemical Society, Perkin Transactions 1, (12), 1474-1479. [Link]
-
ResearchGate. (2020). COMBINATORIAL CHEMISTRY AND ITS APPLICATION -A MODERN SYNTHETIC APPROACH. [Link]
-
ResearchGate. (2021). Synthesis and crystal structure of N,N′ -bis(4-chlorophenyl)thiourea N , N -dimethylformamide. [Link]
-
Pop, R., et al. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Antibiotics, 12(5), 807. [Link]
-
Gordon, E. M., et al. (1997). Strategy and Tactics in Combinatorial Organic Synthesis. Applications to Drug Discovery. Chimia, 51(11), 821-825. [Link]
Sources
- 1. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 2. Trityl isothiocyanate support for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An efficient procedure for traceless solid-phase synthesis of N,N'-substituted thioureas by thermolytic cleavage of resin-bound dithiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N,N'-Di-Boc-Substituted Thiourea as a Novel and Mild Thioacylating Agent Applicable for the Synthesis of Thiocarbonyl Compounds [organic-chemistry.org]
Analytical Techniques for N-Boc-4-isothiocyanatoaniline Conjugates: An Application Note
Introduction
N-Boc-4-isothiocyanatoaniline serves as a pivotal building block in synthetic chemistry, particularly in the development of novel therapeutics and diagnostic agents. The presence of a Boc-protected amine and a reactive isothiocyanate group allows for a versatile two-stage conjugation strategy. The isothiocyanate moiety readily reacts with primary amines on target molecules (e.g., proteins, peptides, or small molecule drugs) to form stable thiourea linkages.[1][2] Subsequently, the Boc (tert-butyloxycarbonyl) protecting group can be removed under acidic conditions to reveal a primary aniline, which can be further modified.[3][4] This sequential reactivity makes this compound an invaluable tool for creating complex molecular architectures.
The successful synthesis and application of conjugates derived from this compound are critically dependent on robust analytical methodologies. These techniques are essential for confirming the successful formation of the thiourea bond, verifying the integrity of the Boc protecting group, purifying the conjugate, and ultimately, characterizing the final deprotected product. This application note provides a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of this compound conjugates.
Core Principles of Analysis
The analytical strategy for this compound conjugates hinges on the distinct chemical properties of the key functional groups:
-
Isothiocyanate (-N=C=S): This group has a characteristic infrared absorption and serves as the reactive handle for conjugation. Its disappearance upon reaction is a key indicator of successful conjugation.
-
Thiourea (-NH-C(S)-NH-): The formation of this linkage is the primary goal of the conjugation reaction. Its presence can be confirmed by various spectroscopic techniques.
-
Boc Protecting Group (-C(O)O(CH₃)₃): The bulky tert-butyl group provides a strong signal in ¹H NMR spectroscopy, and its presence or absence is a critical determinant of the reaction stage.
-
Aromatic Aniline Core: The phenyl ring provides characteristic signals in both NMR and UV-Vis spectroscopy.
A multi-faceted analytical approach, combining chromatographic and spectroscopic methods, is imperative for the unambiguous characterization of these conjugates.
Chromatographic Techniques for Purification and Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone for both the purification and purity assessment of this compound conjugates.[5][6] Due to the often-limited water solubility of isothiocyanates and their derivatives, reversed-phase HPLC is the most common modality.[7]
High-Performance Liquid Chromatography (HPLC)
Causality Behind Experimental Choices: Reversed-phase HPLC separates molecules based on their hydrophobicity. The this compound and its conjugates are typically nonpolar, making them well-suited for separation on C18 or C8 columns. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and water, is adjusted to achieve optimal separation. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to resolve the starting materials, the conjugate, and any byproducts.
Self-Validating System: The inclusion of appropriate standards (starting material, and if available, the purified conjugate) in the HPLC runs allows for unambiguous peak identification by retention time. Diode-array detection (DAD) or UV-Vis detection provides further validation by comparing the UV spectra of the peaks to those of the standards.
Protocol: Reversed-Phase HPLC Analysis
Objective: To separate and quantify the this compound conjugate from unreacted starting materials and byproducts.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and DAD or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Trifluoroacetic acid (TFA), optional, as a mobile phase modifier to improve peak shape.
Procedure:
-
Sample Preparation: Dissolve a small amount of the reaction mixture or purified conjugate in the initial mobile phase composition or a compatible solvent (e.g., ACN or methanol) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase A: Water + 0.1% TFA (optional).
-
Mobile Phase B: Acetonitrile + 0.1% TFA (optional).
-
Gradient: A typical gradient might be 10-90% B over 20 minutes. The exact gradient should be optimized for the specific conjugate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-40 °C. Heating the column can sometimes improve peak shape and reduce backpressure.[7][8]
-
Detection Wavelength: Monitor at a wavelength where the aromatic core has strong absorbance, typically around 254 nm or 280 nm. Aromatic isothiocyanates also show a characteristic absorption band in the 300-320 nm region.[9]
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material and the conjugate based on their retention times compared to standards.
-
Assess the purity of the conjugate by calculating the peak area percentage.
-
| Compound Type | Typical Retention Characteristics | Key UV-Vis Absorbance |
| This compound | Moderately retained | ~254 nm, ~300-320 nm[9] |
| Amine-containing Substrate | Can vary widely based on polarity | Dependent on chromophores present |
| This compound Conjugate | Typically more retained than the amine substrate | ~254 nm, disappearance of the ~300-320 nm isothiocyanate band |
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide detailed structural information, confirming the identity and integrity of the conjugate.
Mass Spectrometry (MS)
Causality Behind Experimental Choices: Mass spectrometry provides the molecular weight of the conjugate, offering definitive proof of its formation. Electrospray ionization (ESI) is a soft ionization technique well-suited for these types of molecules, minimizing fragmentation and providing a clear molecular ion peak ([M+H]⁺ or [M+Na]⁺). Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing further structural confirmation.[10][11]
Self-Validating System: The experimentally determined molecular weight should match the calculated theoretical mass of the expected conjugate. The fragmentation pattern in MS/MS should be consistent with the proposed structure, with characteristic losses of the Boc group or cleavage of the thiourea linkage.
Protocol: LC-MS Analysis
Objective: To confirm the molecular weight of the this compound conjugate.
Instrumentation:
-
LC-MS system with an ESI source.
Procedure:
-
LC Separation: Utilize the HPLC conditions described previously to introduce the sample into the mass spectrometer.
-
MS Parameters (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Scan Range: m/z 100 - 1000 (adjust based on the expected molecular weight).
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V (optimize for minimal fragmentation).
-
Source and Desolvation Temperatures: Optimize based on the instrument manufacturer's recommendations.
-
-
Data Analysis:
-
Identify the peak corresponding to the conjugate in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak and identify the molecular ion ([M+H]⁺, [M+Na]⁺, etc.).
-
Compare the observed m/z with the calculated exact mass of the expected product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality Behind Experimental Choices: NMR spectroscopy provides a detailed map of the chemical environment of each proton and carbon atom in the molecule. ¹H NMR is particularly useful for tracking the disappearance of the amine protons of the substrate and the appearance of new signals from the thiourea protons. The characteristic singlet of the nine protons of the Boc group is also a key diagnostic signal.[12][13] ¹³C NMR can confirm the formation of the thiocarbonyl (C=S) carbon of the thiourea linkage.[14][15]
Self-Validating System: The integration of the proton signals in ¹H NMR should correspond to the number of protons in the proposed structure. The chemical shifts of the aromatic protons will also change upon conjugation, providing further evidence of the reaction.
Protocol: ¹H NMR Analysis
Objective: To confirm the structure of the this compound conjugate.
Instrumentation:
-
NMR spectrometer (300 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified conjugate in approximately 0.6 mL of a suitable deuterated solvent.
-
Data Acquisition: Acquire a ¹H NMR spectrum according to standard instrument procedures.
-
Data Analysis:
-
Boc Group: Look for a singlet at approximately 1.5 ppm, integrating to 9 protons.
-
Aromatic Protons: Identify the signals in the aromatic region (typically 7-8 ppm). The substitution pattern will influence the splitting pattern.
-
Thiourea Protons: The NH protons of the thiourea group will appear as broad singlets, often in the range of 8-10 ppm. Their chemical shift can be solvent-dependent.
-
Substrate Protons: Confirm the presence of signals corresponding to the conjugated amine-containing molecule.
-
| Functional Group | Typical ¹H NMR Chemical Shift (ppm) | Key Diagnostic Feature |
| Boc (-C(CH₃)₃) | ~1.5 | Singlet, integrates to 9H[12][13] |
| Aromatic (Ar-H) | 7.0 - 8.0 | Splitting pattern depends on substitution |
| Thiourea (-NH-C(S)-NH-) | 8.0 - 10.0 | Broad singlets, exchangeable with D₂O |
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality Behind Experimental Choices: FTIR spectroscopy is a rapid and effective technique for identifying the presence or absence of key functional groups. The isothiocyanate group has a very strong and characteristic absorption band.[9] The formation of the thiourea linkage results in the appearance of new bands.
Self-Validating System: A comparison of the FTIR spectra of the starting material, the amine substrate, and the final conjugate will clearly show the disappearance of the isothiocyanate peak and the appearance of thiourea-related absorptions.
Protocol: FTIR Analysis
Objective: To confirm the conversion of the isothiocyanate to a thiourea.
Instrumentation:
-
FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal or prepare a KBr pellet.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis:
| Functional Group | Characteristic FTIR Absorption (cm⁻¹) | Indication |
| Isothiocyanate (-NCS) | 2000 - 2200 (strong, sharp) | Disappears upon successful conjugation[9] |
| Amine (N-H) | 3300 - 3500 | Present in starting amine and conjugate |
| Thiourea (C=S) | 1250 - 1350 | Appears in the conjugate[2][17] |
| Thiourea (N-H) | 3200 - 3400 | Appears or changes in the conjugate |
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the analytical process for characterizing this compound conjugates.
Caption: Analytical workflow for this compound conjugates.
Conclusion
A systematic and multi-technique approach is essential for the successful analysis of this compound conjugates. The combination of HPLC for purification and purity assessment, along with MS, NMR, and FTIR for comprehensive structural elucidation, provides a robust and self-validating framework for researchers. The protocols and guidelines presented in this application note offer a solid foundation for the development and characterization of novel conjugates for a wide range of scientific applications.
References
- BenchChem. (n.d.). Application Note: HPLC Analysis of 2-Cyanoethyl Isothiocyanate Derivatives.
-
Vallejo, F., Tomás-Barberán, F. A., & García-Viguera, C. (2012). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. Journal of Separation Science, 35(10-11), 1259-1265. Retrieved from [Link]
-
Uher, M., Berkeš, D., & Knoppová, V. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810. Retrieved from [Link]
-
Kyriakoudi, A., Tsolakidou, M. D., & Makris, D. P. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Molecules, 26(16), 4893. Retrieved from [Link]
-
Wrońska, A. K., & Słomińska, L. (2014). Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with N-acetyl-L-cysteine. Food Chemistry, 153, 432-439. Retrieved from [Link]
-
Vallejo, F., Tomás-Barberán, F. A., & García-Viguera, C. (2012). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Nuclear magnetic resonance spectrum of N‐Boc‐aniline. Retrieved from [Link]
-
Zhang, Y., Cho, C. G., Posner, G. H., & Talalay, P. (1992). Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols. Analytical Biochemistry, 205(1), 100-107. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of Boc from 3-(thiosustitutedcarbamido) aniline compound. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-[(N-Boc)aminomethyl]aniline - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
Stiasni, N., & Vija, H. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1766-1782. Retrieved from [Link]
-
Mhazri, N., Khlifi, S., & Hamdi, M. (2023). Determination of glucosinolates and isothiocyanates in glucosinolate-rich vegetables and oilseeds using infrared spectroscopy: A systematic review. Food Reviews International, 1-22. Retrieved from [Link]
-
Harale, P. L., Shelke, M. E., Tayade, D. T., & Kurhe, A. (2021). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences, 15(3), 273-280. Retrieved from [Link]
-
Petrou, A. L., & Tsiftsoglou, O. S. (2020). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules, 25(23), 5727. Retrieved from [Link]
-
ResearchGate. (n.d.). Ultraviolet absorption spectra of AITC at different pH and reaction time. Retrieved from [Link]
-
Bell, L., Halkier, B. A., & Geu-Flores, F. (2015). Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. Phytochemistry, 117, 46-53. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Terminal Derivatization of Peptides with Isothiocyanate Analogues Promoting Edman-Type Cleavage and Enhancing Sensitivity in Electrospray Ionization Tandem Mass Spectrometry Analysis. Retrieved from [Link]
-
Al-Hourani, B. J., Al-Adhami, H. A., & Al-Zoubi, R. M. (2022). N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations. ACS Omega, 7(7), 6197-6209. Retrieved from [Link]
-
JETIR. (n.d.). Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. Retrieved from [Link]
-
IOSR Journal. (n.d.). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Santa, T. (2010). Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization–tandem mass spectrometry. Biomedical Chromatography, 24(9), 915-918. Retrieved from [Link]
-
Santa, T. (2010). Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). ResearchGate. Retrieved from [Link]
- Google Patents. (2021). CN112661672A - Crystallization method of Boc-amino acid.
-
O'Brien, A. G., & Ley, S. V. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 23(7), 1438-1444. Retrieved from [Link]
-
Li, Y., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Molecules, 28(24), 8063. Retrieved from [Link]
Sources
- 1. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemicalpapers.com [chemicalpapers.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. N-BOC ANILINE(3422-01-3) 1H NMR [m.chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. jetir.org [jetir.org]
- 17. iosrjournals.org [iosrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with N-Boc-4-isothiocyanatoaniline
Welcome to the technical support center for N-Boc-4-isothiocyanatoaniline. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical advice for leveraging this versatile bifunctional building block. This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to optimize your reactions effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of thiourea derivatives using this compound. The question-and-answer format is designed to help you quickly identify and resolve common experimental hurdles.
Question 1: My reaction shows very low or no yield of the desired thiourea product. What are the primary causes and how can I fix this?
Answer: Low or no product formation is a common but solvable issue that typically points to one of four areas: reagent quality, nucleophilicity of the reacting amine, reaction conditions, or stoichiometry.
Pillar 1: Reagent Integrity The isothiocyanate functional group (-N=C=S) is highly electrophilic and susceptible to hydrolysis.
-
Moisture Contamination: this compound can be deactivated by moisture. Ensure it is stored in a desiccator and handled under an inert atmosphere (e.g., argon or nitrogen). Always allow the reagent container to warm to room temperature before opening to prevent condensation.[1]
-
Age and Storage: Over time, the reagent can degrade. It is advisable to use a fresh bottle or verify the purity of older stock via TLC or LC-MS before use. For long-term storage, keep it at 2-8°C or frozen at -20°C.[1]
Pillar 2: Nucleophilicity and Steric Hindrance The reaction rate is highly dependent on the nucleophilicity of the amine coupling partner.
-
Weakly Nucleophilic Amines: Electron-deficient anilines or sterically hindered amines react slowly.[2] To drive the reaction to completion, consider adding a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (0.1-1.2 equivalents) to deprotonate the amine, increasing its nucleophilicity. Gentle heating (e.g., 40-50°C) can also accelerate the reaction.
-
Steric Hindrance: If the amine is bulky, the reaction may require longer reaction times or elevated temperatures.
Pillar 3: Reaction Conditions The choice of solvent and temperature is critical for success.
-
Solvent Choice: Aprotic solvents are generally preferred. Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are excellent first choices. For less reactive amines, a more polar aprotic solvent like Dimethylformamide (DMF) can be beneficial.
-
Monitoring: Do not rely on a fixed reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.[3]
Pillar 4: Stoichiometry An incorrect ratio of reactants can halt the reaction. Typically, a 1:1 or 1:1.1 ratio of the amine to this compound is used. Ensure accurate measurements of your starting materials.
Below is a logical workflow to diagnose and solve low-yield issues.
Sources
Technical Support Center: Optimizing Conjugation Efficiency of N-Boc-4-isothiocyanatoaniline
Welcome to the technical support center for N-Boc-4-isothiocyanatoaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the conjugation of this versatile chemical linker. As your dedicated support partner, we aim to empower you with the knowledge to overcome common experimental hurdles and achieve optimal conjugation efficiency.
Introduction to this compound Conjugation
This compound is a valuable bifunctional molecule commonly employed in the synthesis of more complex structures, such as targeted therapeutics and diagnostic agents. The molecule features an isothiocyanate group, which readily reacts with primary amines to form a stable thiourea linkage, and a Boc-protected aniline, which allows for subsequent deprotection and further functionalization. While the conjugation reaction is generally robust, achieving high efficiency and purity requires careful control of reaction parameters. This guide will walk you through the key aspects of this process, from understanding the underlying chemistry to troubleshooting unexpected outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine?
A1: For optimal conjugation, a pH of >9 is generally recommended.[1] The isothiocyanate group reacts with the unprotonated form of the primary amine. Since the pKa of the ε-amino group of lysine is around 10.5, a basic environment ensures a sufficient concentration of the nucleophilic free amine for the reaction to proceed efficiently.
Q2: Can I perform the conjugation in an aqueous buffer?
A2: While aqueous buffers can be used, especially for protein conjugations, the limited solubility of this compound in water can be a challenge. It is often dissolved in a water-miscible organic co-solvent like DMSO or DMF before being added to the aqueous reaction mixture. Be aware that at high pH, hydrolysis of the isothiocyanate to a non-reactive amine is a competing side reaction.[2]
Q3: Is the N-Boc protecting group stable under the basic conditions of the conjugation reaction?
A3: Yes, the N-Boc group is stable under the basic conditions typically used for isothiocyanate-amine conjugations.[1][3][4] It is, however, labile to acidic conditions, a property that is utilized for its removal in subsequent synthetic steps.[1][3][5]
Q4: How can I monitor the progress of my conjugation reaction?
A4: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction.[6][7] You can spot the starting amine, this compound, and the reaction mixture on a silica gel plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the thiourea product will indicate the reaction's progress. The product is typically less polar than the starting amine.
Q5: What are the best solvents for dissolving this compound?
A5: this compound, like many other N-Boc protected compounds, exhibits good solubility in a range of polar aprotic organic solvents such as dichloromethane (DCM), chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[3]
Reaction Mechanism and Workflow
The conjugation of this compound with a primary amine proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbon of the isothiocyanate group. The resulting intermediate is then protonated to yield the stable thiourea product.
Caption: Reaction mechanism of this compound with a primary amine.
A typical experimental workflow involves dissolving the reactants, mixing them under appropriate conditions, monitoring the reaction, and finally, purifying the product.
Caption: General experimental workflow for conjugation.
Troubleshooting Guide
Low yield or the presence of impurities are common challenges in conjugation reactions. The following table outlines potential problems, their causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Degradation of this compound: Isothiocyanates can be sensitive to moisture and light. | - Use freshly opened or properly stored reagent. - Store in a cool, dark, and dry place.[8] |
| 2. Low Nucleophilicity of the Amine: Sterically hindered amines or anilines with electron-withdrawing groups are less reactive. | - Increase the reaction temperature or prolong the reaction time.[9] - Consider using a catalyst such as 4-dimethylaminopyridine (DMAP) in catalytic amounts. | |
| 3. Insufficiently Basic Conditions: The amine may be protonated and non-nucleophilic. | - Ensure the reaction medium is basic (pH >9 for aqueous reactions). - In organic solvents, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). | |
| Presence of Multiple Spots on TLC | 1. Unreacted Starting Material: The reaction has not gone to completion. | - Continue stirring and monitoring the reaction. - If the reaction has stalled, consider gently heating the mixture. |
| 2. Hydrolysis of Isothiocyanate: Presence of water in the reaction mixture can lead to the formation of the corresponding amine (N-Boc-4-aminoaniline). | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| 3. Accidental Deprotection of Boc Group: Trace amounts of acid can lead to the removal of the Boc protecting group. | - Ensure all glassware is free of acidic residues. - Use a non-acidic workup procedure. | |
| Product is Difficult to Purify | 1. Similar Polarity of Product and Starting Material: The Rf values on TLC are very close. | - Optimize the solvent system for column chromatography to achieve better separation. - Consider recrystallization from a suitable solvent system. |
| 2. Formation of Symmetrical Thiourea Byproduct: If the starting amine reacts with the isothiocyanate product of a side reaction. | - Add the isothiocyanate solution dropwise to the amine solution to maintain an excess of the amine initially. |
Experimental Protocols
Protocol 1: General Conjugation in an Organic Solvent
This protocol is suitable for the reaction of this compound with a primary amine that is soluble in organic solvents.
-
Preparation: In a round-bottom flask, dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (TEA) (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Addition of Isothiocyanate: In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the amine solution.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated to 40°C.[9]
-
Work-up: Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.[10]
Protocol 2: Conjugation to a Protein in an Aqueous Buffer
This protocol is adapted for the labeling of proteins, such as antibodies, with this compound.
-
Protein Preparation: Dissolve the protein in a suitable buffer at a concentration of 5-10 mg/mL. A carbonate-bicarbonate buffer (pH 9.0-9.5) is commonly used.[1]
-
Isothiocyanate Solution: Prepare a stock solution of this compound (e.g., 10 mg/mL) in an anhydrous, water-miscible solvent like DMSO or DMF. This should be prepared immediately before use.
-
Conjugation: While gently stirring the protein solution, slowly add the desired molar excess of the isothiocyanate solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Remove the unreacted this compound and byproducts by gel filtration (e.g., a Sephadex G-25 column) or dialysis against a suitable buffer (e.g., PBS).
Troubleshooting Logic Diagram
When encountering issues with your conjugation reaction, a systematic approach can help identify and resolve the problem efficiently.
Caption: A decision tree for troubleshooting common conjugation issues.
References
-
Optimization of the covalent conjugating procedure (NaIO4) of horseradish peroxidase to antibodies for use in enzyme-linked immunosorbent assay. (1995). J Immunoassay, 16(4), 365-87. [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (2012). International Journal of Organic Chemistry, 2, 216-222. [Link]
- CN104151170A - 4-nitrophenethylamine hydrochloride and preparation method thereof - Google Patents. (n.d.).
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2020). Organic Process Research & Development, 24(5), 834-841. [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]
-
Isothiocyanate synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]
-
Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. (2022). Frontiers in Chemistry, 10, 987552. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. (2024, February 27). Reddit. [Link]
- US3188312A - New process for the preparation of thiourea derivatives - Google Patents. (n.d.).
-
Solvent-Free Mechanochemical Deprotection of N-Boc Group. (2017). FULIR. [Link]
- WO2004018408A1 - Synthesis and purification of nateglinide - Google Patents. (n.d.).
-
Deprotection of a Primary Boc Group under Basic Conditions | Request PDF. (2017). ResearchGate. [Link]
-
Synthesis of Isothiocyanates: A Review. (2020). Chemistry & Biology Interface, 10(2), 34-43. [Link]
-
Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc) Complexes for Targeting uPAR in Prostate Cancer. (2019). Bioconjugate Chemistry, 30(3), 754-766. [Link]
-
Scheme 1. Proposed reaction mechanism of formation of isothiocyanate. - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Reactivity and diverse synthetic applications of acyl isothiocyanates. (2019). Arkivoc, 2019(3), 136-180. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US3341564A - Process for converting primary amines to isothiocyanates - Google Patents [patents.google.com]
- 10. WO2004018408A1 - Synthesis and purification of nateglinide - Google Patents [patents.google.com]
Technical Support Center: N-Boc-4-isothiocyanatoaniline Labeling
Welcome to the technical support center for N-Boc-4-isothiocyanatoaniline labeling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for your labeling experiments. Here, we will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Introduction to this compound Labeling
This compound is a versatile reagent used for the covalent labeling of biomolecules. The isothiocyanate group (-N=C=S) readily reacts with primary amino groups, such as the N-terminus of proteins and the epsilon-amino group of lysine residues, to form a stable thiourea linkage. The tert-butyloxycarbonyl (Boc) protecting group on the aniline nitrogen offers the potential for subsequent chemical modifications after the initial labeling, providing a valuable tool for multi-step bioconjugation strategies.
This guide will address common challenges and questions that may arise during the use of this compound, ensuring you can achieve optimal labeling efficiency and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound labeling?
The labeling reaction proceeds via a nucleophilic addition of a primary amine to the electrophilic carbon atom of the isothiocyanate group. This forms an unstable intermediate that rapidly rearranges to a stable thiourea covalent bond. The reaction is most efficient at a slightly alkaline pH, where the primary amino groups are deprotonated and thus more nucleophilic.[1][2][3]
Q2: Why is the choice of buffer and pH critical for the labeling reaction?
The pH of the reaction buffer is a critical parameter. An alkaline pH (typically 8.5-9.5) is required to ensure that the primary amino groups on the protein are in their deprotonated, nucleophilic state, which is necessary for the reaction with the isothiocyanate.[4][5] However, very high pH values can lead to hydrolysis of the isothiocyanate and may also compromise the stability of some proteins. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target protein for reaction with the isothiocyanate.[1][2] Recommended buffers include carbonate-bicarbonate or borate buffers.
Q3: Is the Boc protecting group stable during the labeling reaction?
The Boc protecting group is generally stable under the basic conditions required for isothiocyanate labeling. It is resistant to nucleophiles and bases. However, it is sensitive to strong acids and can be removed with treatments like trifluoroacetic acid (TFA).[6][][8] This stability allows for the labeling reaction to proceed without premature deprotection.
Q4: How can I remove the Boc group after labeling if needed?
If the experimental design requires the deprotection of the aniline nitrogen after labeling, this can be achieved by treating the labeled protein with a strong acid such as trifluoroacetic acid (TFA). It is crucial to consider the acid sensitivity of your protein, as harsh acidic conditions can lead to denaturation. A carefully optimized deprotection protocol with respect to acid concentration, temperature, and incubation time is necessary.
Experimental Protocols
Protocol 1: General Labeling of a Protein with this compound
This protocol provides a starting point for the labeling of a generic protein. Optimization of the molar ratio of the labeling reagent to the protein, reaction time, and temperature may be necessary for your specific protein.
Materials:
-
Protein of interest (in a suitable amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Labeling Buffer to a final concentration of 2-10 mg/mL.
-
If the protein is in a buffer containing primary amines, it must be dialyzed against an amine-free buffer (e.g., PBS) prior to labeling.
-
-
Labeling Reagent Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
While gently vortexing the protein solution, slowly add the desired amount of the this compound solution. A starting point is a 10- to 20-fold molar excess of the labeling reagent to the protein.[9]
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from unreacted this compound and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[9]
-
Monitor the column effluent by absorbance at 280 nm (for protein) and a wavelength appropriate for the aniline derivative to collect the protein-containing fractions.
-
Protocol 2: Optional Boc Deprotection of Labeled Protein
Caution: This procedure uses a strong acid and should be performed in a chemical fume hood with appropriate personal protective equipment. The stability of your protein in acidic conditions should be considered.
Materials:
-
Boc-labeled protein
-
Trifluoroacetic acid (TFA)
-
Ice bath
-
Neutralization buffer (e.g., 1 M sodium phosphate, pH 8.0)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Deprotection Reaction:
-
Place the purified Boc-labeled protein solution in an ice bath.
-
Slowly add cold TFA to a final concentration of 5-50% (v/v). The optimal concentration will depend on the protein's stability and needs to be determined empirically.
-
Incubate on ice for 30-60 minutes.
-
-
Neutralization:
-
Carefully neutralize the reaction mixture by adding the Neutralization buffer until the pH is back to the desired range for your protein's stability.
-
-
Purification:
-
Immediately purify the deprotected protein using a size-exclusion chromatography column equilibrated with your desired storage buffer to remove TFA and salts.
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Inactive Labeling Reagent: this compound is sensitive to moisture and can hydrolyze. | Use fresh, anhydrous DMSO to prepare the stock solution immediately before use. Store the solid reagent under dry conditions. |
| Suboptimal pH: The primary amines on the protein are not sufficiently deprotonated. | Ensure the pH of the Labeling Buffer is between 8.5 and 9.5. Verify the pH of your buffer before starting the experiment.[4][5] | |
| Presence of Competing Amines: The protein buffer contains Tris, glycine, or other primary amines. | Dialyze the protein into an amine-free buffer such as PBS, carbonate, or borate buffer before labeling.[1][2] | |
| Insufficient Molar Excess of Labeling Reagent: The concentration of the labeling reagent is too low. | Increase the molar excess of this compound to protein. A titration experiment may be necessary to find the optimal ratio.[9] | |
| Protein Precipitation during Labeling | High Degree of Labeling: Excessive modification of the protein can alter its solubility. | Reduce the molar excess of the labeling reagent or decrease the reaction time. |
| Solvent Incompatibility: The addition of DMSO may cause some proteins to precipitate. | Add the DMSO stock solution of the labeling reagent slowly and with continuous stirring. Ensure the final DMSO concentration is as low as possible (typically <10%). | |
| Inconsistent Labeling Results | Variability in Reagent Activity: The this compound may have degraded over time. | Always use a fresh bottle of the reagent or one that has been stored properly. |
| Inaccurate Protein Concentration: The starting protein concentration is not consistent between experiments. | Accurately determine the protein concentration using a reliable method (e.g., BCA assay) before each labeling reaction. | |
| Difficulty in Removing Unreacted Label | Inefficient Purification Method: The chosen purification method is not adequately separating the small molecule from the protein. | Use a size-exclusion chromatography resin with an appropriate molecular weight cutoff. Increase the column length for better resolution. Dialysis with a suitable membrane can also be effective. |
Visualizations
Reaction Mechanism
Caption: A logical workflow for troubleshooting low labeling efficiency.
References
-
Yadav, S., et al. (2017). An efficient method for FITC labelling of proteins using tandem affinity purification. Scientific Reports, 7(1), 1-8. [Link]
-
La-Beck, N. M., et al. (2023). Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb. PLoS ONE, 18(7), e0289139. [Link]
-
Bhattacharya, B. Protein labelling with FITC. [Link]
-
ResearchGate. The best protocol for FITC labeling of proteins. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Royal Society of Chemistry. Experimental Procedure. [Link]
-
Ald-Rifai, M. M., et al. (2021). Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. Molecules, 26(11), 3328. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
-
TdB Labs. FITC Labeling and Conjugation. [Link]
-
The-Absorbe, F., et al. (1967). Conjugation of fluorescein isothiocyanate to antibodies. Immunology, 12(3), 327–337. [Link]
-
Mi, L., et al. (2009). Proteins as binding targets of isothiocyanates in cancer prevention. Carcinogenesis, 30(10), 1625-1635. [Link]
-
CP Lab Safety. This compound, 95% Purity, C12H14N2O2S, 250 mg. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 3. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
- 4. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb - PMC [pmc.ncbi.nlm.nih.gov]
stability of N-Boc-4-isothiocyanatoaniline in aqueous buffers
Welcome to the comprehensive technical guide for N-Boc-4-isothiocyanatoaniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability and handling of this reagent in aqueous buffers. Our goal is to empower you with the technical knowledge to anticipate challenges, troubleshoot effectively, and ensure the success of your conjugation experiments.
Introduction: Understanding the Reagent
This compound is a valuable bifunctional linker, featuring a protected amine (Boc-aniline) and a reactive isothiocyanate (-N=C=S) group. The isothiocyanate moiety is an electrophile that reacts primarily with primary amines on biomolecules, such as the N-terminus of a protein or the side chain of lysine residues, to form a stable thiourea linkage. However, the high reactivity of the isothiocyanate group also makes it susceptible to degradation in aqueous environments, a critical factor that must be carefully managed for successful and reproducible results.
This guide will delve into the key stability challenges, provide validated protocols for handling and conjugation, and offer a structured approach to troubleshooting common experimental issues.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common questions and issues encountered when working with this compound in aqueous buffers.
FAQ 1: My conjugation efficiency is low or inconsistent. What are the likely causes?
Low or variable conjugation efficiency is the most frequently reported issue. The root cause almost always traces back to the stability of the isothiocyanate group in your reaction buffer.
Answer: There are two primary competing reactions that consume your this compound before it can react with your target molecule:
-
Hydrolysis: The isothiocyanate group reacts with water to form an unstable carbamic acid intermediate, which then decomposes to the corresponding amine (N-Boc-1,4-phenylenediamine) and releases thiocarbonyl, effectively rendering the reagent inactive. This reaction is significantly accelerated at higher pH.
-
Reaction with Buffer Nucleophiles: Common biological buffers like Tris contain primary amines that can compete with your target molecule for reaction with the isothiocyanate, leading to reagent consumption and reduced yield.
Troubleshooting Steps:
-
Verify Reagent Integrity: Before starting, ensure your stock solution of this compound is fresh. It is best to dissolve the reagent in an anhydrous, polar aprotic solvent like DMSO or DMF immediately before use. Avoid storing the reagent in solution for extended periods.
-
Buffer Selection is Critical: Switch to a non-nucleophilic buffer such as phosphate-buffered saline (PBS) or HEPES. If your experiment requires Tris, be aware of the competing reaction and consider increasing the molar excess of the isothiocyanate reagent.
-
Control the pH: The ideal pH for the conjugation reaction is a compromise. The amine on your target molecule must be deprotonated (nucleophilic) to react, which favors higher pH. However, the rate of hydrolysis also increases dramatically at higher pH. The optimal range is typically between pH 8.0 and 9.0 .
FAQ 2: How quickly does this compound degrade in aqueous buffer?
Answer: The rate of degradation is highly dependent on the pH of the buffer. While specific kinetic data for this compound is not extensively published, the general behavior of aromatic isothiocyanates provides a reliable model. The half-life of the isothiocyanate group decreases significantly as the pH increases.
General Stability Profile of Aromatic Isothiocyanates in Aqueous Buffers:
| Buffer pH | Relative Rate of Hydrolysis | Estimated Half-Life | Primary Reaction |
| 7.0 - 7.5 | Low | Several hours | Slow conjugation, minimal hydrolysis |
| 8.0 - 8.5 | Moderate | 1-2 hours | Optimal balance for amine conjugation |
| 9.0 - 9.5 | High | 30-60 minutes | Fast conjugation, significant hydrolysis |
| > 10.0 | Very High | Minutes | Hydrolysis dominates |
This table provides estimated values to guide experimental design. Actual rates will vary with temperature and buffer composition.
FAQ 3: Can I use Tris buffer for my conjugation reaction?
Answer: It is strongly discouraged . Tris (tris(hydroxymethyl)aminomethane) contains a primary amine and will actively compete with your target protein or peptide for the isothiocyanate. This leads to the formation of a "capped" buffer molecule and a significant reduction in the amount of active this compound available for your desired reaction.
Part 2: Experimental Protocols & Workflows
This section provides detailed, step-by-step protocols for key procedures.
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a fresh, high-concentration stock solution of the reagent for immediate use in a conjugation reaction.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Microcentrifuge tubes
-
Pipettes
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of the solid in a clean, dry microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mg/mL or a specific molarity).
-
Vortex thoroughly until the solid is completely dissolved.
-
Crucially, use this stock solution immediately. Do not store it, as the reagent is susceptible to degradation even in anhydrous solvents if trace amounts of water are present.
Protocol 2: General Protein Conjugation Workflow
Objective: To conjugate this compound to a primary amine-containing protein.
Workflow Diagram:
Caption: Workflow for protein conjugation with this compound.
Procedure:
-
Buffer Exchange: Ensure your protein of interest is in an amine-free buffer, such as PBS or 100 mM sodium bicarbonate, adjusted to pH 8.0-9.0. This step is critical to remove any competing primary amines (like Tris or glycine).
-
Concentration: Adjust the protein concentration to a suitable level (typically 1-10 mg/mL).
-
Reagent Preparation: Prepare a fresh stock solution of this compound in anhydrous DMSO as described in Protocol 1.
-
Addition: Add a 10- to 20-fold molar excess of the this compound stock solution directly to the protein solution while gently vortexing. The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to avoid protein denaturation.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. The longer incubation at a lower temperature can sometimes improve yield by minimizing hydrolysis.
-
Purification: Remove the unreacted this compound and any byproducts by standard methods such as dialysis, size-exclusion chromatography (desalting column), or tangential flow filtration.
Part 3: Chemical Mechanisms and Stability
A deeper understanding of the underlying chemical principles is essential for effective troubleshooting.
The Competing Reactions: Conjugation vs. Hydrolysis
The success of your experiment hinges on favoring the conjugation pathway over the hydrolysis pathway.
Caption: Competing reaction pathways for this compound in aqueous buffer.
As the diagram illustrates, both your target amine and water act as nucleophiles. The key to success is managing the reaction conditions, primarily pH , to ensure the rate of conjugation significantly exceeds the rate of hydrolysis. While a higher pH increases the nucleophilicity of the target amine, it exponentially increases the rate of hydrolysis. The recommended pH range of 8.0-9.0 represents the optimal compromise for most applications.
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. This book is the authoritative standard in the field, providing extensive detail on the chemistry of isothiocyanates and other crosslinkers. [Link]
Technical Support Center: N-Boc-4-isothiocyanatoaniline
A Guide to Preventing Hydrolysis and Ensuring Experimental Success
Welcome to the technical support guide for N-Boc-4-isothiocyanatoaniline. As Senior Application Scientists, we understand that the success of your research hinges on the integrity of your reagents. This compound is a valuable bifunctional molecule, but its reactive isothiocyanate group and acid-labile Boc protecting group make it susceptible to degradation, primarily through hydrolysis. This guide is designed to provide you with in-depth, practical solutions to common challenges, ensuring the reliability and reproducibility of your experiments.
Frequently Asked Questions: Understanding the Molecule's Stability
This section addresses the fundamental chemical properties of this compound that are critical to understanding its handling and use.
Q1: What is this compound and what are its primary applications?
This compound, also known as tert-butyl N-(4-isothiocyanatophenyl)carbamate, is a chemical reagent used extensively in bioconjugation, medicinal chemistry, and materials science.[1] Its utility comes from its two distinct functional groups:
-
Isothiocyanate (-N=C=S): A highly electrophilic group that readily reacts with primary and secondary amines to form stable thiourea linkages. This functionality is key for labeling proteins, peptides, and other biomolecules.
-
N-Boc (tert-butoxycarbonyl): A common protecting group for the aniline amine. It can be removed under specific acidic conditions to liberate the free amine, allowing for subsequent chemical modifications at that position.
Q2: What are the primary chemical pathways that lead to the degradation of this reagent?
The molecule has two main points of vulnerability, both involving hydrolysis (reaction with water).
-
Hydrolysis of the Isothiocyanate Group: The electrophilic carbon atom of the isothiocyanate group is susceptible to nucleophilic attack by water. This reaction is often the primary concern under neutral to basic conditions. It proceeds through an unstable thiocarbamic acid intermediate, which then decomposes to the corresponding amine (N-Boc-4-aminoaniline) and carbonyl sulfide.[2][3]
-
Hydrolysis (Acidolysis) of the N-Boc Group: The Boc group is designed to be stable under basic and most nucleophilic conditions but is readily cleaved under acidic conditions (a process often termed acidolysis).[4] This reaction involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which typically forms isobutylene and carbon dioxide, ultimately yielding 4-isothiocyanatoaniline.[5]
Diagram 1: Primary Degradation Pathways
Caption: The two main routes of this compound degradation.
Q3: Which functional group is more sensitive?
The sensitivity is highly dependent on the pH of the environment:
-
Under Neutral to Basic Conditions (pH > 7): The isothiocyanate group is the most vulnerable. The presence of hydroxide ions (OH⁻) significantly accelerates the rate of nucleophilic attack on the -N=C=S carbon.[2] The Boc group is generally stable under these conditions.[6]
-
Under Acidic Conditions (pH < 5): The N-Boc group becomes the primary concern. Strong acids, such as trifluoroacetic acid (TFA), will rapidly cleave the Boc group, even at room temperature.[7] While isothiocyanates can also hydrolyze in strong acid, the rate of Boc cleavage is typically much faster.[3]
Table 1: pH Stability Profile Summary
| pH Range | Primary Concern | Boc Group Stability | Isothiocyanate Stability | Recommendation |
| < 4 | Boc Group Cleavage | Labile | Moderate | Avoid strong acids. Use buffered systems if necessary. |
| 4 - 6.5 | Generally Stable | Stable | Relatively Stable | Optimal range for storage in solution (short-term). |
| 6.5 - 8.5 | Isothiocyanate Hydrolysis | Stable | Susceptible | Use anhydrous conditions; work quickly. |
| > 8.5 | Rapid Isothiocyanate Hydrolysis | Stable | Very Labile | Avoid; reactions will have significant side products. |
Troubleshooting Guide: Prevention and Mitigation Strategies
Proactive measures are essential for preventing hydrolysis. This section provides solutions to common issues encountered during storage and reaction setup.
Q4: What are the ideal storage and handling conditions for solid this compound?
To ensure long-term stability, the solid reagent must be protected from atmospheric moisture.
-
Expert Insight: The fundamental cause of degradation during storage is exposure to humidity. Both problematic hydrolysis pathways require water as a reactant. Therefore, rigorous exclusion of water is the most critical preventative measure.
Protocol 1: Recommended Storage and Handling
-
Storage: Store the vial in a desiccator at the recommended temperature (typically room temperature) under an inert atmosphere (argon or nitrogen).[8][9] Ensure the vial cap is sealed tightly.
-
Aliquoting: For frequent use, consider aliquoting the powder into smaller, single-use vials under a nitrogen blanket in a glove box. This prevents repeated exposure of the bulk supply to ambient air.
-
Weighing: When weighing the reagent, do so quickly. Do not leave the container open on the bench. If possible, weigh it in a low-humidity environment.
Q5: I've observed clumping or a change in the appearance of my solid reagent. What does this mean?
Clumping is often the first sign of moisture exposure. While the reagent may still be usable, it is an indicator that hydrolysis has begun. It is highly recommended to verify the purity of the reagent before proceeding with a critical experiment.
Q6: Which solvents should I use to prepare my stock solutions?
The choice of solvent is critical. Always use anhydrous (dry) aprotic solvents.
-
Causality: Protic solvents (like water, methanol, ethanol) contain reactive -OH groups that can act as nucleophiles, directly participating in the hydrolysis of the isothiocyanate. Aprotic solvents (like DCM, THF, acetonitrile) lack these groups and, when anhydrous, provide a much more stable environment.
Table 2: Recommended Solvents for this compound
| Solvent | Type | Boiling Point (°C) | Key Advantages | Considerations |
| Dichloromethane (DCM) | Aprotic | 40 | Excellent solubility, volatile for easy removal. | Use high-purity, anhydrous grade.[10] |
| Acetonitrile (MeCN) | Aprotic | 82 | Good for reactions with amines, common in HPLC.[11] | Must be anhydrous. |
| Tetrahydrofuran (THF) | Aprotic | 66 | Good general-purpose solvent for organic reactions.[11] | Can form peroxides; use inhibitor-free if needed. |
| N,N-Dimethylformamide (DMF) | Aprotic | 153 | High boiling point, good for less soluble reactants. | Difficult to remove; must be very dry.[12] |
Diagram 2: Workflow for Preparing a Reagent Stock Solution
Caption: A validated workflow to minimize moisture exposure during solution preparation.
Q7: My downstream application requires a partially aqueous buffer. How can I perform the labeling reaction while minimizing hydrolysis?
This is a common challenge in bioconjugation. The key is to leverage kinetics: the reaction of the isothiocyanate with your target amine must be significantly faster than its reaction with water.[13]
Protocol 2: Conjugation in Partially Aqueous Systems
-
pH Control: Perform the reaction in a buffer between pH 7.0 and 8.5. While hydrolysis is a risk, most primary amines (like the lysine side chains in proteins) are more nucleophilic in this range, favoring the desired reaction. Do not exceed pH 8.5.
-
Reagent Preparation: Prepare a concentrated stock solution of this compound in an anhydrous, water-miscible solvent like DMF or DMSO.
-
Addition Strategy: Add the isothiocyanate stock solution to the vigorously stirring aqueous solution of your protein or amine. The goal is rapid mixing to ensure the isothiocyanate encounters the target amine before it has significant time to react with water.
-
Concentration: Use the highest possible concentration of your target molecule to favor the bimolecular conjugation reaction over the unimolecular hydrolysis reaction.
-
Temperature: Keep the reaction temperature as low as is practical (e.g., 4 °C to room temperature) to slow the rate of hydrolysis.
Analytical and Quality Control
Verifying the integrity of your reagent is a prerequisite for reliable results.
Q8: How can I quickly check the purity of my reagent before starting an experiment?
Thin-Layer Chromatography (TLC) is a fast and effective method.
Protocol 3: TLC Analysis of Reagent Purity
-
Stationary Phase: Silica gel 60 F254 plate.
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v) is a good starting point.[11]
-
Procedure:
-
Dissolve a tiny amount of the solid in anhydrous DCM or ethyl acetate.
-
Spot the solution onto the TLC plate.
-
Develop the plate in the mobile phase.
-
Visualize under UV light (254 nm).
-
-
Interpretation:
-
Pure Reagent: A single, well-defined spot.
-
Degraded Reagent: You will likely see a second spot at a lower Rf value (more polar), corresponding to the N-Boc-4-aminoaniline hydrolysis byproduct. The presence of this spot indicates significant degradation.
-
References
-
Zhang, Z., et al. (2006). The reaction of allyl isothiocyanate with hydroxyl/water and b-cyclodextrin using ultraviolet spectrometry. Food Technology and Biotechnology. [Link]
-
Kawakishi, S., & Muramatsu, K. (1966). Decomposition of Allyl Isothiocyanate in Aqueous Solution. Agricultural and Biological Chemistry. [Link]
-
Chemistry & Biology Interface. (2020). Synthesis of Isothiocyanates: A Review. [Link]
-
Joseph, V. B., et al. (1992). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Chemical Point. This compound. [Link]
-
Qiu, J., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Molecules. [Link]
-
ResearchGate. Is the protecting group boc of the amino group stable at 37°C?[Link]
-
ACS Publications. (2022). “On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas. [Link]
-
MDPI. (2022). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. [Link]
-
ResearchGate. General reaction process for the synthesis of isothiocyanates. [Link]
-
Reddit. Why is boc stable to hydrolysis under basic conditions?[Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
ResearchGate. Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester. [Link]
-
ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?[Link]
-
NIH. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
CP Lab Safety. This compound, 95% Purity. [Link]
-
ACS Publications. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. ftb.com.hr [ftb.com.hr]
- 3. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 89631-75-4|this compound|BLD Pharm [bldpharm.com]
- 9. chemicalpoint.eu [chemicalpoint.eu]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. cbijournal.com [cbijournal.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of N-Boc-4-isothiocyanatoaniline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of N-Boc-4-isothiocyanatoaniline. This document is designed for researchers, chemists, and drug development professionals who utilize this key bifunctional linker in their work. We understand that synthetic roadblocks can be a significant impediment to progress. This guide provides in-depth troubleshooting, mechanistic explanations for common impurities, and validated protocols to help you navigate the challenges of this synthesis.
Section 1: Overview of the Synthetic Pathway
The synthesis of this compound is typically approached as a two-stage process. First, the selective mono-N-protection of one amino group of 4-phenylenediamine is performed using di-tert-butyl dicarbonate (Boc₂O). Second, the remaining free aniline is converted into an isothiocyanate. While seemingly straightforward, each stage presents opportunities for impurity formation that can complicate downstream applications. The most prevalent modern methods for isothiocyanate formation avoid highly toxic reagents like thiophosgene in favor of carbon disulfide (CS₂) followed by a desulfurizing agent.
Caption: General two-step synthetic workflow.
Section 2: Troubleshooting Guide: Common Impurities & Solutions
This section addresses the most frequently encountered impurities in a question-and-answer format, providing insights into their formation and remediation.
Q1: My reaction is complete by TLC, but my final product is contaminated with a significant amount of unreacted tert-butyl 4-aminophenylcarbamate. What went wrong?
A1: Root Cause Analysis & Mitigation
This is the most common issue, pointing to an incomplete conversion during the isothiocyanate formation step. The primary causes are related to the stoichiometry and reactivity of the reagents used to convert the amine into the isothiocyanate, particularly in CS₂-based methods.
-
Causality: The conversion of an amine with CS₂ first generates a dithiocarbamate salt intermediate.[1][2][3] This intermediate must then be "activated" or desulfurized to eliminate a sulfur equivalent and form the final isothiocyanate. If the desulfurizing agent is insufficient, added improperly, or if the reaction is not allowed to proceed to completion, the dithiocarbamate can revert to the starting amine during aqueous workup.
-
Troubleshooting Steps:
-
Reagent Stoichiometry: Ensure at least 1.1 to 1.5 equivalents of both CS₂ and the desulfurizing agent (e.g., Boc₂O, tosyl chloride) are used relative to the starting amine. This drives the equilibrium towards the product.
-
Reaction Time & Temperature: Monitor the reaction closely by TLC or LC-MS. Some desulfurization reactions are rapid (under an hour), while others may require several hours at room temperature or gentle heating. Do not assume a standard reaction time is sufficient for your specific scale or setup.
-
Purification Strategy: While frustrating, this impurity is relatively easy to remove. tert-Butyl 4-aminophenylcarbamate is significantly more polar than the target isothiocyanate. Standard silica gel column chromatography using a hexane/ethyl acetate gradient will afford excellent separation.
-
Q2: I've isolated a high-molecular-weight byproduct that appears to be a dimer of my starting material. What is it, and how can I prevent its formation?
A2: Identifying and Preventing Thiourea Formation
This byproduct is almost certainly the symmetrical thiourea, N,N'-bis(4-(tert-butoxycarbonylamino)phenyl)thiourea. Its formation is a classic side reaction in isothiocyanate synthesis.[1][4]
-
Mechanism of Formation: The isothiocyanate functional group (-NCS) is an electrophile. The starting material, tert-butyl 4-aminophenylcarbamate, is a nucleophile. If both are present in the reaction mixture, they will react to form the stable thiourea linkage. This is especially problematic if the conversion of the amine to the isothiocyanate is slow, allowing the product to accumulate in the presence of unreacted starting material.
Caption: Competing reaction pathways.
-
Prevention Strategies:
-
Inverse Addition: Add the solution of the amine (tert-butyl 4-aminophenylcarbamate) slowly to a solution containing the thiocarbonylating/desulfurizing reagents. This maintains a low concentration of the amine at all times, minimizing its ability to react with the newly formed product.
-
Efficient Conversion: Choose a desulfurizing agent known for rapid conversion of the dithiocarbamate intermediate. Methods using tosyl chloride or Boc₂O are often efficient.[3][5]
-
Purification: The thiourea byproduct often has a polarity similar to the desired product, making separation challenging. Careful column chromatography with a shallow solvent gradient is typically required. In some cases, recrystallization may be effective if the solubility differences are significant.
-
Q3: My initial product looks pure, but after workup or storage, I see the starting amine reappearing. Why is my product degrading?
A3: Understanding Isothiocyanate Stability
Isothiocyanates are reactive functional groups and can be sensitive to hydrolysis, particularly in the presence of water and acid or base.
-
Causality: The electrophilic carbon of the isothiocyanate group is susceptible to attack by water. This leads to the formation of a carbamic acid intermediate, which is unstable and decarboxylates to regenerate the parent amine. This process can be accelerated by acidic or basic residues left over from the reaction or workup.
-
Mitigation Protocols:
-
Anhydrous Conditions: Ensure all solvents and glassware are thoroughly dried before the reaction.
-
Neutral Workup: During aqueous extraction, use a saturated sodium bicarbonate solution to neutralize any acid, followed by a brine wash. Work quickly to minimize contact time with the aqueous phase.
-
Proper Storage: After purification, evaporate the solvent completely under reduced pressure. Store the solid product under an inert atmosphere (nitrogen or argon) at low temperature (-20°C is recommended for long-term storage).
-
Q4: I'm seeing an impurity with a mass corresponding to di-Boc-4-phenylenediamine. How is this possible?
A4: Tracing Impurities from the First Step
This impurity originates from the initial Boc-protection step. It is crucial to recognize that impurities from early steps will be carried through the synthesis if not removed.
-
Causality: During the reaction of 4-phenylenediamine with Boc₂O, it is possible to get a small amount of the di-protected side product, tert-butyl N,N'-(1,4-phenylene)dicarbamate.[5] This compound has no free amino group and will not react in the subsequent isothiocyanate formation step.
-
Solution: The most effective solution is to purify the intermediate, tert-butyl 4-aminophenylcarbamate, thoroughly before proceeding to the second step.
-
Stoichiometry Control: Use a slight excess of 4-phenylenediamine (e.g., 1.2 equivalents) relative to Boc₂O to favor mono-protection.
-
Purification: The di-Boc impurity is much less polar than the desired mono-Boc product. It can be effectively removed by column chromatography or, in some cases, by recrystallization.
-
Section 3: Analytical Data for Key Species
Properly identifying impurities is critical. This table summarizes the key analytical signatures for the target compound and its common contaminants.
| Compound Name | Structure | MW ( g/mol ) | Key ¹H NMR Signals (CDCl₃, δ ppm) | Key ¹³C NMR Signals (CDCl₃, δ ppm) | Key IR Bands (cm⁻¹) |
| This compound | Boc-NH-Ph-NCS | 250.32 | ~7.3 (d), ~7.1 (d), ~6.6 (s, NH), 1.5 (s, 9H) | ~153 (C=O), ~136 (NCS) , ~135-120 (Aromatic), ~81 (C(CH₃)₃), ~28 (C(CH₃)₃) | 2150-2000 (s, br, -NCS) , ~3300 (m, N-H), ~1720 (s, C=O) |
| tert-Butyl 4-aminophenylcarbamate | Boc-NH-Ph-NH₂ | 208.26 | ~7.1 (d), ~6.6 (d), ~6.5 (s, NH), ~3.6 (s, br, NH₂), 1.5 (s, 9H) | ~153 (C=O), ~140-115 (Aromatic), ~80 (C(CH₃)₃), ~28 (C(CH₃)₃) | ~3400 & 3300 (d, N-H), ~1700 (s, C=O) |
| Symmetrical Thiourea Byproduct | (Boc-NH-Ph)₂C=S | 474.62 | ~7.4-7.2 (m, aromatic), ~8.1 (s, br, NH-CS), ~6.8 (s, br, NH-Boc), 1.5 (s, 18H) | ~181 (C=S) , ~153 (C=O), ~135-120 (Aromatic), ~81 (C(CH₃)₃), ~28 (C(CH₃)₃) | ~3300 (m, N-H), ~1715 (s, C=O), ~1540 (s, C-N/C=S) |
| Di-Boc-4-phenylenediamine | (Boc-NH)₂-Ph | 308.37 | ~7.3 (s), ~6.7 (s, br, NH), 1.5 (s, 18H) | ~153 (C=O), ~133 (Aromatic), ~80 (C(CH₃)₃), ~28 (C(CH₃)₃) | ~3350 (m, N-H), ~1710 (s, C=O) |
Section 4: Frequently Asked Questions (FAQs)
-
Q: Is it better to use thiophosgene or a CS₂-based method?
-
A: While thiophosgene can be very effective, it is extremely toxic and requires specialized handling in a well-ventilated fume hood.[1][3][4] Modern CS₂-based methods, especially one-pot procedures using desulfurizing agents like Boc₂O, tosyl chloride, or triphosgene, offer much higher safety with comparable or excellent yields and are strongly recommended.[1][3][5]
-
-
Q: What is the best way to purify the final this compound?
-
A: For high purity required in drug development, silica gel column chromatography is the gold standard. A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20-30%) typically provides excellent separation of the product from less polar impurities (like di-Boc byproduct) and more polar impurities (like the starting amine). The product can sometimes be recrystallized from a hexane/dichloromethane mixture, but this is less reliable for removing closely related impurities.
-
-
Q: Can I use a different base besides triethylamine (Et₃N) for the dithiocarbamate formation?
-
A: Yes, other non-nucleophilic organic bases like diisopropylethylamine (DIPEA) can be used. Inorganic bases like potassium carbonate have also been reported in biphasic systems, which can simplify workup by keeping salts in the aqueous layer.[4] The key is to use a base that is strong enough to deprotonate the amine in the presence of CS₂ but does not interfere with subsequent steps.
-
Section 5: Recommended Experimental Protocol
This protocol uses the safer and more modern CS₂/Boc₂O method for the isothiocyanate formation.
Step 1: Synthesis of tert-Butyl 4-aminophenylcarbamate
-
To a stirred solution of 4-phenylenediamine (1.2 eq.) in dichloromethane (DCM, ~0.5 M) at 0°C, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in DCM dropwise over 1 hour.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC (e.g., 30% Ethyl Acetate/Hexane).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude solid by silica gel chromatography to isolate the mono-protected product, separating it from unreacted diamine and the di-Boc byproduct.
Step 2: Synthesis of this compound
-
Dissolve tert-butyl 4-aminophenylcarbamate (1.0 eq.) and triethylamine (2.5 eq.) in anhydrous DCM (~0.2 M) under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add carbon disulfide (CS₂, 1.5 eq.) dropwise. The solution may turn yellow/orange. Stir for 1-2 hours at 0°C.
-
To this mixture, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) portion-wise, ensuring the temperature remains below 10°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amine spot has been completely consumed.
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel chromatography (e.g., 10-20% Ethyl Acetate/Hexane) to yield the pure product as a solid.
References
-
Kaur, M., & Singh, A. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2), 29-58. [Link]
-
Kim, T., & Park, H. (2023). Recent Advancement in the Synthesis of Isothiocyanates. ChemRxiv. [Link]
-
Kim, T., & Park, H. (2023). Recent Advancement in Synthesis of Isothiocyanates. Preprint. This reference provides a comprehensive overview of modern synthetic methods. [Link]
-
Hotha, S., & O'Doherty, G. A. (2005). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Tetrahedron Letters, 46(34), 5885-5888. [Link]
-
Shafran, Y., et al. (2022). Synthesis of Isothiocyanates: An Update. Molecules, 27(15), 4936. [Link]
Sources
effect of pH on N-Boc-4-isothiocyanatoaniline reactivity
Welcome to the Technical Support Center for N-Boc-4-isothiocyanatoaniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the use of this reagent, with a specific focus on the critical role of pH in its reactivity.
Introduction: The Critical Role of pH
This compound is a valuable bifunctional molecule, featuring a protected amine and a reactive isothiocyanate (NCS) group. The isothiocyanate is an electrophile that readily reacts with primary amines to form stable thiourea linkages, a cornerstone of many bioconjugation and synthetic chemistry applications. However, the success of these reactions is critically dependent on maintaining the correct pH. The pH of the reaction medium governs a delicate balance: it must be high enough to deprotonate the target amine, rendering it nucleophilic, but not so high as to cause significant hydrolysis of the isothiocyanate group. This guide will help you navigate this balance to achieve optimal and reproducible results.
Troubleshooting Guide
This section addresses common problems encountered during reactions with this compound, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Yield of Thiourea Product
Q: I've mixed my primary amine with this compound, but I'm seeing very low conversion to the desired thiourea product. What's going wrong?
A: This is a common issue that almost always traces back to reaction pH, nucleophile availability, or reagent integrity. Let's break down the potential causes.
Cause A: Sub-optimal Reaction pH (Too Low)
-
The "Why": The key reaction for forming a thiourea bond is the attack of a lone pair of electrons from a primary amine onto the central carbon of the isothiocyanate group. For this to happen, the amine must be in its free, unprotonated form (R-NH₂). If the pH is too low (acidic), the amine will be protonated (R-NH₃⁺). This protonated form has no available lone pair for the nucleophilic attack and is therefore unreactive towards the isothiocyanate. The pKa of the target amine is a crucial parameter; the reaction pH should be significantly above the amine's pKa to ensure a sufficient concentration of the reactive, unprotonated species.
-
The Solution:
-
Check the pKa: Determine the pKa of your amine substrate. For aliphatic amines (like the ε-amino group of lysine), the pKa is typically around 9.5-10.5. For aromatic amines, it is lower.
-
Adjust the pH: The optimal pH for reacting isothiocyanates with amines is generally in the range of 9.0 to 10.0 .[1][2] Use a non-nucleophilic buffer like sodium bicarbonate/carbonate (pH 9.0-9.6) or borate (pH 8.5-10.0) to maintain this range throughout the reaction.
-
Verification: Use pH paper or a calibrated pH meter to confirm the pH of your reaction mixture after all components have been added.
-
Cause B: Reagent Degradation (pH Too High or Improper Storage)
-
The "Why": While a basic pH is required, an excessively high pH (>11) can accelerate the hydrolysis of the isothiocyanate group.[3] The hydroxide ion (OH⁻) can directly attack the electrophilic carbon of the isothiocyanate, leading to the formation of an unstable thiocarbamate intermediate that quickly decomposes into the corresponding aniline (N-Boc-4-aminoaniline) and carbonyl sulfide.[4][5] This consumes your reagent and prevents it from reacting with your target amine.
-
The Solution:
-
Cap the pH: Avoid raising the pH above 10.5. The "sweet spot" of pH 9.0-10.0 is effective for the reaction while minimizing hydrolysis.[1][6]
-
Fresh Reagent: Ensure your this compound is fresh and has been stored properly (at room temperature, sealed in a dry environment) to prevent degradation from atmospheric moisture.
-
Monitor Progress: Use a technique like Thin Layer Chromatography (TLC) or LC-MS to monitor the disappearance of your starting materials. If you see the rapid formation of N-Boc-4-aminoaniline, hydrolysis is likely the culprit.
-
Issue 2: Formation of Unexpected Byproducts
Q: My reaction is messy, and I'm isolating impurities alongside my desired product. What are these and how can I prevent them?
A: Side reactions can compete with your primary reaction, especially if the conditions are not carefully controlled.
Cause A: Reaction with Buffer Nucleophiles
-
The "Why": Buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are nucleophilic and will compete with your target molecule, reacting with the isothiocyanate to form unwanted thiourea byproducts.
-
The Solution:
-
Choose a Non-Nucleophilic Buffer: Always use buffers that will not react with isothiocyanates. Recommended buffers include:
-
Phosphate-buffered saline (PBS) - Note: Generally used for reactions targeting thiols at a lower pH.
-
Sodium Bicarbonate / Carbonate (pH 9.0 - 10.5)
-
Borate Buffer (pH 8.5 - 10.0)
-
-
Purify Substrates: Ensure your starting amine is free from any amine-containing contaminants from previous steps.[7]
-
Cause B: Reaction with Thiols
-
The "Why": If your substrate contains both amine and thiol (sulfhydryl) groups (e.g., a cysteine-containing peptide), the isothiocyanate can react with either group. The selectivity is highly pH-dependent. At near-neutral pH (6.5-8.0), the reaction with the more nucleophilic thiolate anion (R-S⁻) is often favored, forming a dithiocarbamate linkage.[1][2]
-
The Solution:
-
Targeted pH Adjustment: To selectively target amines over thiols, run the reaction at pH 9.0 or higher. At this pH, the amine is deprotonated and highly reactive, making it the dominant reaction partner.[1]
-
Protecting Groups: If pH control is not sufficient to achieve selectivity, consider using a reversible protecting group for the thiol functionality.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for reacting this compound with a typical primary amine?
A1: The optimal pH range is 9.0 to 10.0 . This range provides the best compromise between ensuring the amine is sufficiently deprotonated and nucleophilic while minimizing the competing hydrolysis of the isothiocyanate group.[8] For conjugation to proteins, a pH of 9.0-9.5 is commonly recommended.[6]
Q2: How does the Boc protecting group on the aniline affect its reactivity?
A2: The tert-butoxycarbonyl (Boc) group is an electron-withdrawing group. It delocalizes the lone pair of the aniline nitrogen into the carbonyl, significantly reducing the basicity and nucleophilicity of the aniline itself. This is beneficial as it prevents self-polymerization of the molecule. The predicted pKa of the N-H bond in N-Boc aniline is approximately 13.9, making it a very weak acid and indicating the nitrogen is not basic.[9][10] The Boc group is stable under the basic conditions required for the isothiocyanate reaction but is readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).[11][12]
Q3: Can I perform the reaction in acidic conditions (e.g., pH 5-6)?
A3: It is strongly discouraged. At an acidic pH, primary amines (pKa ~9-10) will be fully protonated to their ammonium salt form (R-NH₃⁺). This form is not nucleophilic and will not react with the isothiocyanate. Furthermore, while the isothiocyanate group itself is relatively stable at acidic pH[4][5], the lack of a reactive nucleophile means no desired reaction will occur.
Q4: What is the mechanism of isothiocyanate hydrolysis at high pH?
A4: At high pH, the hydroxide ion (OH⁻) acts as a potent nucleophile. The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The hydroxide ion attacks the electrophilic carbon atom of the isothiocyanate (R-N=C=S).
-
Decomposition: This forms an unstable N-substituted thiocarbamic acid intermediate, which rapidly decomposes in the basic solution to yield the corresponding primary amine (N-Boc-4-aminoaniline) and carbonyl sulfide (COS), which may be further hydrolyzed.[4]
Data Summary & Visual Guides
Table 1: pH-Dependent Reactivity of Isothiocyanates
| pH Range | Primary Nucleophile | Product Formed | This compound Stability | Recommendation |
| < 7.0 | None (Amine is protonated) | No Reaction | High | Not Recommended for Amine Conjugation |
| 7.0 - 8.5 | Thiol (Thiolate) > Amine | Dithiocarbamate | Good | Use if selectively targeting thiols |
| 9.0 - 10.0 | Amine (Unprotonated) | Thiourea (Desired) | Good | Optimal Range for Amine Conjugation [1][2] |
| > 11.0 | Hydroxide Ion (OH⁻) | Hydrolysis Product (Amine) | Poor | Avoid - Reagent Degradation[3] |
Diagram 1: Troubleshooting Workflow for Low Product Yield
Caption: A decision tree for troubleshooting low yield reactions.
Diagram 2: pH-Dependent Reaction Pathways
Caption: The influence of pH on reaction outcomes.
Experimental Protocol: General Procedure for Thiourea Formation
This protocol provides a general method for the conjugation of a primary amine to this compound. Note: Molar ratios, concentrations, and reaction times may need to be optimized for your specific substrate.
Materials:
-
This compound
-
Amine-containing substrate
-
Anhydrous, polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
0.5 M Sodium Carbonate Buffer (pH 9.6) or 0.5 M Borate Buffer (pH 9.0)
-
Reaction vessel (e.g., round-bottom flask) with stir bar
-
Nitrogen or Argon line for inert atmosphere
Procedure:
-
Substrate Preparation: Dissolve your amine-containing substrate in a minimal amount of the chosen organic solvent (DMF or DMSO). If the substrate is a salt (e.g., a hydrochloride salt), it must be neutralized to the free base before proceeding.
-
Reagent Preparation: In a separate vial, dissolve this compound (typically 1.1 to 1.5 molar equivalents relative to the amine) in the same organic solvent.
-
Reaction Setup:
-
Transfer the amine solution to the reaction vessel.
-
Add the buffer solution. The final volume should be adjusted so the organic solvent constitutes no more than 10-20% of the total volume to ensure proper buffering.
-
Confirm that the pH of the mixture is in the 9.0-10.0 range using a pH strip. Adjust with dilute Na₂CO₃ or HCl if necessary.
-
-
Initiate Reaction:
-
Begin stirring the buffered amine solution under an inert atmosphere.
-
Add the solution of this compound dropwise over several minutes.
-
-
Reaction Monitoring:
-
Allow the reaction to proceed at room temperature for 2-12 hours. The reaction progress can be monitored by TLC (staining with ninhydrin to visualize the consumption of the primary amine) or by LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, the product can be isolated. A typical workup involves diluting the reaction mixture with water and extracting the product with an organic solvent like ethyl acetate.
-
The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
-
References
-
Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol . (n.d.). ResearchGate. Retrieved from [Link]
-
Satchell, D. P. N., & Satchell, R. S. (1991). The Kinetics and Mechanism of the Hydrolysis of p-Nitrophenyl lsothiocyanate Promoted by Soft Metal Ions . Journal of the Chemical Society, Perkin Transactions 2, (2), 303-307. Retrieved from [Link]
-
van der Veken, P., et al. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature . Tetrahedron, 58(14), 2701-2724. Retrieved from [Link]
-
Eriksson, B. (1956). On the Mechanism of the Phenyl Isothiocyanate Degradation of Peptides . Acta Chemica Scandinavica, 10, 107-118. Retrieved from [Link]
-
Molina-Vargas, A. F., et al. (2013). Mechanism of action of isothiocyanates. A review . Biotecnia, 15(3), 67-73. Retrieved from [Link]
-
Mechanism of action of isothiocyanates. A review . (2013). ResearchGate. Retrieved from [Link]
-
Boc Protecting Group for Amines . (n.d.). Chemistry Steps. Retrieved from [Link]
-
Satchell, D. P. N., & Satchell, R. S. (1991). The kinetics and mechanism of the hydrolysis of p-nitrophenyl isothiocyanate promoted by soft metal ions . Journal of the Chemical Society, Perkin Transactions 2, 303-307. Retrieved from [Link]
-
Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? . (2012). ResearchGate. Retrieved from [Link]
-
Effect of pH of a medium on the direction of reactions of isothiocyanates with amino acids . (n.d.). ResearchGate. Retrieved from [Link]
-
Li, Z., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions . PLoS ONE, 7(1), e30465. Retrieved from [Link]
-
Fodor, K., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates . RSC Advances, 10(28), 16733-16739. Retrieved from [Link]
-
FITC Labeling and Conjugation . (n.d.). TdB Labs. Retrieved from [Link]
-
FITC conjugation of Antibodies . (n.d.). The Antibody Society. Retrieved from [Link]
-
Thevelein, J. M., et al. (1967). Conjugation of fluorescein isothiocyanate to antibodies: I. Experiments on the conditions of conjugation . Immunology, 12(3), 327–337. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The kinetics and mechanism of the hydrolysis of p-nitrophenyl isothiocyanate promoted by soft metal ions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. The kinetics and mechanism of the hydrolysis of p-nitrophenyl isothiocyanate promoted by soft metal ions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 7. drmr.com [drmr.com]
- 8. Conjugation of fluorescein isothiocyanate to antibodies: I. Experiments on the conditions of conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. N-BOC ANILINE CAS#: 3422-01-3 [m.chemicalbook.com]
- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 12. jk-sci.com [jk-sci.com]
Technical Support Center: Large-Scale Synthesis of N-Boc-4-isothiocyanatoaniline
Introduction: Welcome to the technical support guide for the synthesis of N-Boc-4-isothiocyanatoaniline. This versatile bifunctional molecule is a critical building block in medicinal chemistry and drug development, serving as a precursor for various pharmacologically active compounds, including thiourea-based inhibitors.[1][2] However, its synthesis on a large scale presents unique challenges that require careful control of reaction conditions to ensure high yield, purity, and safety. This guide provides field-proven insights, detailed protocols, and troubleshooting solutions to navigate the complexities of its multi-step synthesis.
Part A: Frequently Asked Questions (FAQs) & Synthesis Strategy
This section addresses common questions regarding the strategic choices in the synthesis pathway, focusing on the underlying chemical principles for a successful large-scale campaign.
Q1: What is the most common and scalable synthetic route for this compound?
The most robust and widely adopted route involves a two-step process starting from 4-phenylenediamine. The key is to first perform a selective mono-N-Boc protection of one amino group, followed by the conversion of the remaining free amino group into the isothiocyanate moiety. This sequential approach prevents undesired side reactions and simplifies purification.
Q2: Why is selective mono-Boc protection of 4-phenylenediamine challenging on a large scale?
The primary challenge lies in preventing the formation of the di-substituted side product, N,N'-di-Boc-1,4-phenylenediamine.[1] Because both amino groups have similar reactivity, simply using one equivalent of di-tert-butyl dicarbonate (Boc₂O) will result in a statistical mixture of mono-Boc, di-Boc, and unreacted starting material. Achieving high selectivity requires careful optimization of stoichiometry, reaction temperature, and solvent. For large-scale work, minimizing the di-Boc impurity is critical as its removal can be difficult without resorting to column chromatography.[1]
Q3: What are the modern and safer alternatives to toxic reagents like thiophosgene for isothiocyanate synthesis?
Historically, thiophosgene was a common reagent, but its extreme toxicity makes it unsuitable for large-scale industrial synthesis.[3][4][5] The preferred modern approach is the decomposition of an in-situ generated dithiocarbamate salt.[6] This involves reacting the primary amine with carbon disulfide (CS₂) in the presence of a base to form the salt, which is then treated with a desulfurizing agent.[3] Several such agents exist, including ethyl chloroformate, tosyl chloride, and even hydrogen peroxide.[2][6][7]
Q4: For this specific synthesis, which desulfurizing agent is most efficient?
An elegant and highly efficient method utilizes di-tert-butyl dicarbonate (Boc₂O) as the desulfurizing agent.[1][5] This approach is particularly advantageous as it leverages a reagent already used in the first step (Boc protection) and generates volatile byproducts (CO₂, COS, tert-butanol), simplifying the workup procedure significantly.[5] This avoids the introduction of new metal-based or harsh reagents and is well-suited for a streamlined, one-pot or two-step process.[1][5]
Part B: Experimental Protocols & Data
Overall Synthesis Workflow
The diagram below outlines the high-level workflow for the synthesis.
Caption: High-level workflow for this compound synthesis.
Protocol 1: Selective Mono-N-Boc Protection of 4-Phenylenediamine
Objective: To synthesize N-Boc-4-aminoaniline with minimal formation of the di-protected byproduct.
| Reagent/Parameter | Molar Ratio (vs. Diamine) | Quantity (for 100g scale) | Key Considerations |
| 4-Phenylenediamine | 1.0 | 100 g (0.925 mol) | Ensure high purity (>99%) to avoid side reactions. |
| Di-tert-butyl dicarbonate (Boc₂O) | 0.95 - 1.0 | 202 g - 213 g | Using slightly sub-stoichiometric amounts minimizes di-Boc formation.[1] |
| Tetrahydrofuran (THF) | - | 1.0 L | Must be anhydrous. |
| Reaction Temperature | - | 0°C to Room Temp | Maintain low temperature during Boc₂O addition to control reactivity. |
| Reaction Time | - | 12 - 16 hours | Monitor by HPLC to confirm consumption of starting material. |
Step-by-Step Procedure:
-
Charge a suitable reactor with 4-phenylenediamine and anhydrous THF.
-
Cool the resulting solution to 0°C under a nitrogen atmosphere.
-
Dissolve di-tert-butyl dicarbonate (Boc₂O) in a minimal amount of anhydrous THF.
-
Add the Boc₂O solution dropwise to the cooled diamine solution over 2-3 hours, ensuring the internal temperature does not exceed 5°C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using HPLC to ensure the desired ratio of mono- to di-substituted product.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can often be purified by slurring in a non-polar solvent like hexane to precipitate the mono-Boc product while leaving some impurities in the solvent. For higher purity, recrystallization may be necessary.
Protocol 2: Isothiocyanate Formation via Dithiocarbamate Intermediate
Objective: To convert N-Boc-4-aminoaniline to the final product using a safe and scalable method.
| Reagent/Parameter | Molar Ratio (vs. Amine) | Key Considerations |
| N-Boc-4-aminoaniline | 1.0 | Must be dry and free of residual diamine. |
| Carbon Disulfide (CS₂) | 1.5 - 2.0 | Use in excess to drive dithiocarbamate formation. Highly flammable.[5] |
| Triethylamine (Et₃N) or DABCO | 2.0 - 2.2 | Acts as a base to form the dithiocarbamate salt. Must be anhydrous.[1] |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 - 1.2 | Acts as the desulfurizing agent.[1][5] |
| 4-DMAP (catalyst) | 0.01 - 0.03 | Catalyzes the desulfurization step.[1][5] |
| Dichloromethane (DCM) | - | Anhydrous grade is essential. |
Step-by-Step Procedure:
-
Dissolve N-Boc-4-aminoaniline in anhydrous DCM under a nitrogen atmosphere.
-
Add the base (e.g., Triethylamine) and cool the mixture to 0°C.
-
Slowly add carbon disulfide (CS₂) while maintaining the temperature below 5°C. Stir for 1-2 hours at this temperature to form the dithiocarbamate salt in situ.
-
Add the catalytic amount of 4-DMAP.
-
Add a solution of Boc₂O in DCM dropwise. Vigorous gas evolution (CO₂, COS) will be observed. Control the addition rate to manage off-gassing.[5]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until HPLC analysis indicates complete conversion.
-
The workup is straightforward: wash the reaction mixture with a mild acid (e.g., 1% HCl) to remove the base, followed by water and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the final product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Expected Analytical Data
| Analysis | N-Boc-4-aminoaniline (Intermediate) | This compound (Product) |
| ¹H NMR (400 MHz, CDCl₃) | δ ~6.9-7.2 (m, 2H, Ar-H), ~6.6-6.8 (m, 2H, Ar-H), ~6.4 (s, 1H, NH-Boc), ~3.6 (br s, 2H, NH₂) | δ ~7.3-7.5 (m, 2H, Ar-H), ~7.1-7.3 (m, 2H, Ar-H), ~6.8 (s, 1H, NH-Boc) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~153 (C=O), ~140 (Ar-C), ~132 (Ar-C), ~122 (Ar-C), ~116 (Ar-C), ~80 (t-Bu C) | δ ~152 (C=O), ~138 (Ar-C), ~135 (N=C=S), ~133 (Ar-C), ~126 (Ar-C), ~118 (Ar-C), ~81 (t-Bu C) |
| HPLC (RP-C18) | Purity >98%[9] | Purity >95%[10] |
Part C: Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis.
Problem 1: Low Yield and/or Significant Di-Boc Formation in Step 1
-
Potential Cause A: Incorrect Stoichiometry or Reagent Addition. Adding Boc₂O too quickly or at elevated temperatures favors the di-substituted product.
-
Solution: Ensure slow, controlled addition of Boc₂O at 0°C. Use a slight sub-stoichiometric amount (0.95 eq) of Boc₂O to leave a small amount of unreacted diamine, which is easier to remove than the di-Boc byproduct.
-
-
Potential Cause B: Inactive Catalyst or Base. If using a base-catalyzed method, ensure the base is active and anhydrous.
Problem 2: Formation of Thiourea Impurity in Step 2
-
Potential Cause A: Presence of Water. The isothiocyanate functional group is highly reactive towards nucleophiles. Trace amounts of water can hydrolyze the product back to an amine, which then reacts with another molecule of isothiocyanate to form a symmetrical thiourea impurity.
-
Solution: Ensure all solvents (DCM) and reagents (Et₃N, CS₂) are strictly anhydrous. Run the reaction under an inert atmosphere (Nitrogen or Argon) from start to finish.
-
-
Potential Cause B: Unreacted Starting Amine. If the conversion from the dithiocarbamate is incomplete, the remaining N-Boc-4-aminoaniline can react with the desired product to form an unsymmetrical thiourea.
-
Solution: Monitor the reaction by HPLC. If the reaction stalls, a small additional charge of the desulfurizing agent (Boc₂O) may be required to drive it to completion.
-
Mechanism of a Key Side Reaction
The diagram below illustrates how unreacted amine leads to the formation of a thiourea byproduct.
Caption: Formation of thiourea byproduct from unreacted amine.
Problem 3: Reaction Stalls or is Sluggish During Isothiocyanate Formation
-
Potential Cause A: Inefficient Dithiocarbamate Formation. The initial reaction between the amine and CS₂ is base-mediated. An insufficient amount or a weak base can lead to incomplete formation of the necessary intermediate.
-
Solution: Ensure at least two equivalents of a strong, non-nucleophilic base like triethylamine are used. The choice of base is important; for example, pyridinic bases can sometimes interfere with subsequent steps.[5]
-
-
Potential Cause B: Deactivated Catalyst. The DMAP catalyst can be poisoned by acidic impurities.
-
Solution: Use high-purity, anhydrous starting materials. Ensure the N-Boc-4-aminoaniline from Step 1 is fully neutralized and free of acidic residues from any purification steps.
-
-
Potential Cause C: Low Reaction Temperature. While the initial steps are conducted at 0°C for control, the desulfurization reaction may require warming to room temperature to proceed at a reasonable rate.
-
Solution: After the controlled addition of Boc₂O, allow the reaction to warm to ambient temperature (20-25°C) and monitor its progress. Do not apply excessive heat, as this can degrade the product.
-
References
- Various Authors. (2023). One-Pot Synthesis of Isothiocyanates from Amines Mediated by Carbon Tetrabromide. Article.
- Recent Advancement in the Synthesis of Isothiocyanates. (n.d.). ChemComm. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/cc/d3cc03803a]
- Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water. (n.d.). Green Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2017/gc/c7gc00595a]
- Li, Z.-Y., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45, 1667-1674. [URL: https://www.organic-chemistry.org/abstracts/lit3/061.shtm]
- Eschliman, K., & Bossmann, S. H. (2019). Synthesis of Isothiocyanates: An Update. Synthesis (Stuttg), 51(8), 1746-1752. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11349037/]
- Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. (n.d.). MDPI. [URL: https://www.mdpi.com/2073-4344/12/10/1253]
- Synthesis of Isothiocyanates: A Review. (2020). CHEMISTRY & BIOLOGY INTERFACE, 10(2). [URL: https://www.cbijournal.
- Eschliman, K., & Bossmann, S. H. (2019). Synthesis of Isothiocyanates: An Update. PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11349037/]
- Di-tert-butyl dicarbonate. (n.d.). Wikipedia. [URL: https://en.wikipedia.
- Optimization of reaction conditions for isothiocyanate synthesis. (n.d.). Benchchem. [URL: https://www.benchchem.
- Di-tert-butyl dicarbonate. (2015). YouTube. [URL: https://m.youtube.
- Phenyl isothiocyanate. (n.d.). Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0735]
- Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368-6380. [URL: https://www.researchgate.net/publication/12185295_Di-tert-butyl_Dicarbonate_and_4-Dimethylaminopyridine_Revisited_Their_Reactions_with_Amines_and_Alcohols1]
- Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo000277j]
- Selective nitrolytic deprotection of N-BOC-amines and N-BOC-amino acids derivatives. (n.d.). ElectronicsAndBooks. [URL: https://electronicsandbooks.com/eab1/manual/Organic/OBC/2004%20,%202/096.pdf]
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/protectivegroups/amino/boc-amines.htm]
- A Comparative Guide to HPLC and NMR Analysis for the Characterization of N-Boc-D-proline. (n.d.). Benchchem. [URL: https://www.benchchem.
- The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2002). ResearchGate. [URL: https://www.researchgate.
- Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276. [URL: https://www.derpharmachemica.
- This compound. (n.d.). BLD Pharm. [URL: https://www.bldpharm.com/products/89631-75-4.html]
- This compound, 95% Purity, C12H14N2O2S, 250 mg. (n.d.). CP Lab Safety. [URL: https://www.cplabsafety.com/n-boc-4-isothiocyanatoaniline-95-purity-c12h14n2o2s-250-mg.html]
- This compound. (n.d.). CHEMICAL POINT. [URL: https://www.chemicalpoint.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2019). PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6482590/]
- HPLC/NMR and related hyphenated NMR methods. (2000). ResearchGate. [URL: https://www.researchgate.
- An Improved Synthesis of N-Boc Protected Aryl Amines. (n.d.). ResearchGate. [URL: https://www.researchgate.net/figure/An-Improved-Synthesis-of-N-Boc-Protected-Aryl-Amines_fig1_262582965]
- Synthesis of N-BOC amines by various routes. (n.d.). ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-N-BOC-amines-by-various-routes_fig1_366113947]
- Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7215911/]
- NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. (2022). PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9658295/]
- Synthesis method of N-Boc piperazine. (n.d.). Google Patents. [URL: https://patents.google.
- Fentanyl Synthesis Using N-BOC-4-Piperidinone. (n.d.). DTIC. [URL: https://discover.dtic.mil/results?q=N-BOC-4-Piperidinone]
- Crystallization method of Boc-amino acid. (n.d.). Google Patents. [URL: https://patents.google.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Isothiocyanates: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. cbijournal.com [cbijournal.com]
- 6. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. calpaclab.com [calpaclab.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Scientist's Guide: N-Boc-4-isothiocyanatoaniline vs. NHS Esters for Amine Modification
For researchers, scientists, and drug development professionals engaged in the precise art of bioconjugation, the choice of amine-reactive chemistry is a critical decision point that dictates the success of downstream applications. This guide provides an in-depth, objective comparison of two distinct classes of amine-reactive reagents: the specialized N-Boc-4-isothiocyanatoaniline and the widely adopted N-Hydroxysuccinimide (NHS) esters. We will dissect their core chemical principles, kinetic behaviors, and practical workflows to empower you with the insights needed to select the optimal tool for your specific research goals.
Fundamental Chemistry: A Tale of Two Bonds
The primary distinction between these two reagents lies in the covalent bond they form with primary amines, such as those on the N-terminus or lysine side chains of a protein.
-
NHS Esters are activated carboxylic acids that react with primary amines via a nucleophilic acyl substitution.[] This reaction results in the formation of a highly stable amide bond , releasing N-hydroxysuccinimide as a byproduct.[2][3] The amide bond is a cornerstone of peptide chemistry and is known for its exceptional stability under a wide range of physiological conditions.[4][5]
-
This compound utilizes its isothiocyanate (-N=C=S) group to react with primary amines. The nucleophilic amine attacks the central carbon of the isothiocyanate, forming a thiourea bond .[6] Thiourea linkages are also considered very stable for in vivo and cellular applications.[7] The presence of the Boc (tert-butyloxycarbonyl) protected aniline introduces a strategic element: a latent functional group that can be unmasked in a subsequent step for sequential conjugation.[8]
Caption: Reaction mechanisms of NHS esters and isothiocyanates with primary amines.
The Decisive Factor: Reaction Conditions & Kinetics
The optimal conditions for conjugation differ significantly between the two chemistries, a factor that is often dictated by the stability and sensitivity of the biomolecule being modified.
pH Dependence: A Critical Choice
The pH of the reaction buffer is arguably the most critical parameter influencing both the rate and efficiency of the conjugation.
-
NHS Esters: The reaction is a delicate balance. The target amine must be deprotonated (-NH₂) to be nucleophilic, which is favored by increasing pH. However, the NHS ester itself is highly susceptible to hydrolysis, a competing reaction where water acts as the nucleophile, rendering the reagent inactive.[9][10] This hydrolysis rate increases dramatically with pH.[11][12] Consequently, NHS ester reactions are typically performed in a narrow optimal range of pH 7.2-8.5 .[][11]
-
Isothiocyanates: This chemistry generally requires a more alkaline environment to proceed efficiently. The classical protocol for isothiocyanate labeling involves a pH range of 9.0-9.5 .[4][6] This higher pH ensures the amine is fully deprotonated and maximally nucleophilic. While hydrolysis can still occur, isothiocyanates are generally more stable in aqueous solutions than NHS esters.[6]
The choice of pH is not merely a technical detail; it is a strategic decision. For proteins that lose stability or activity at pH > 8.5, NHS esters are the logical choice. Conversely, if a protein is more stable at higher pH, or if one wishes to drive the reaction to completion more aggressively, the isothiocyanate chemistry offers a viable alternative.
Reagent Stability and Handling
A significant practical difference lies in the stability of the reagents themselves.
-
NHS Esters are notoriously sensitive to moisture.[13][14] Stock solutions should be prepared fresh in anhydrous solvents like DMSO or DMF immediately before use.[10] Once an NHS ester is added to an aqueous buffer, the clock starts ticking on the competing hydrolysis reaction.[15] The half-life of a typical NHS ester can be hours at pH 7 but drops to mere minutes at pH 8.6.[11][16]
-
Isothiocyanates are moderately reactive but comparatively stable in water and most organic solvents, offering greater flexibility in experimental setup and storage.[6]
Performance Comparison: Stability, Specificity, and Strategy
| Feature | This compound | NHS Esters |
| Reactive Group | Isothiocyanate (-NCS) | N-Hydroxysuccinimide Ester |
| Target | Primary Amines (N-terminus, Lys) | Primary Amines (N-terminus, Lys) |
| Bond Formed | Thiourea | Amide |
| Bond Stability | Very high, stable in vivo.[7] | Exceptionally high, kinetically stable.[4][5] |
| Optimal pH | 9.0 - 9.5[4] | 7.2 - 8.5[11] |
| Reagent Stability | Moderately stable in water.[6] | Highly susceptible to hydrolysis, especially at pH > 8.[11][15] |
| Side Reactions | Reactions with thiols are possible but often reversible.[17] | Can react with Tyr, Ser, Thr at higher pH, but rates are much lower.[17][18] |
| Key Advantage | Boc group allows for sequential, multi-step conjugations.[8] | Well-established, rapid kinetics, vast commercial availability.[][3] |
The Strategic Dimension of this compound
The true value of this compound lies not in a direct replacement for NHS esters, but in the advanced applications enabled by its protected aniline group. The Boc group is stable under the basic conditions required for the isothiocyanate reaction but can be cleanly removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA).[8][19]
This two-stage reactivity is the cornerstone of its utility:
-
Initial Conjugation: The isothiocyanate end is reacted with a primary amine on a biomolecule (Molecule A).
-
Deprotection: The Boc group is removed, revealing a primary aromatic amine.
-
Secondary Conjugation: This newly exposed amine can then be used as a nucleophile or be diazotized to react with another molecule (Molecule B), enabling the construction of complex architectures like antibody-drug conjugates (ADCs) or PROTACs.[8]
Caption: Comparative experimental workflows for NHS esters and N-Boc-isothiocyanates.
Experimental Protocols
Protocol 1: General Protein Labeling with an NHS Ester
This protocol provides a general procedure for labeling a protein with a molecule functionalized with an NHS ester.
-
Protein Preparation: Prepare the protein solution in an amine-free buffer at a concentration of 1-10 mg/mL. Suitable buffers include phosphate-buffered saline (PBS), HEPES, or bicarbonate, adjusted to a pH of 8.3-8.5.[10] Avoid buffers containing primary amines like Tris or glycine.[2]
-
NHS Ester Preparation: Immediately before use, dissolve the NHS ester reagent in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM).[10]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring.[10] The final concentration of the organic solvent should ideally be kept below 10% to prevent protein denaturation.[2]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[2]
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris-HCl or glycine) to a final concentration of 50-100 mM. This will consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[2]
-
Purification: Remove unreacted label and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer.
Protocol 2: Two-Step Conjugation Using this compound
This protocol outlines the sequential conjugation of two molecules (Protein A and Molecule B).
Part A: Initial Conjugation to Protein A
-
Protein A Preparation: Prepare the protein solution (1-10 mg/mL) in a buffer such as sodium carbonate or borate, adjusted to pH 9.0-9.5.
-
Reagent Preparation: Dissolve this compound in DMSO or DMF.
-
Conjugation Reaction: Add a 5- to 10-fold molar excess of the isothiocyanate solution to the protein solution.[4]
-
Incubation: Incubate the reaction for 2-4 hours at room temperature.
-
Purification: Purify the intermediate conjugate (Protein A-thiourea-aniline-Boc) using size-exclusion chromatography or dialysis to remove unreacted reagents.
Part B: Boc Deprotection and Second Conjugation
-
Deprotection: Treat the purified intermediate with a solution of trifluoroacetic acid (TFA), typically 20-50% TFA in a solvent like dichloromethane (DCM) for 30-60 minutes at room temperature.[19] Note: This step requires conditions that maintain the integrity of Protein A.
-
Purification: Remove the TFA and byproducts. This may involve precipitation, dialysis against an acid-free buffer, or chromatography. The result is the deprotected conjugate (Protein A-thiourea-aniline-NH₂).
-
Second Conjugation: The newly exposed aniline-NH₂ group is now available for a second reaction, for example, with an NHS ester of Molecule B, following a procedure similar to Protocol 1.
Conclusion
NHS esters remain the versatile workhorse for routine, single-step amine labeling due to their rapid reaction rates, high efficiency within the physiological pH range, and the exceptional stability of the resulting amide bond.[][4] Their primary liability is a pronounced sensitivity to hydrolysis, which demands careful control over pH and reagent handling.[11]
This compound, on the other hand, is a specialist's tool. While the isothiocyanate chemistry is robust, offering an alternative pH window for conjugation, its key strength is the strategic potential unlocked by the Boc-protected amine.[8] This enables the rational design and synthesis of complex, multi-component bioconjugates that are central to advanced therapeutic and diagnostic platforms. The choice between them is therefore not a matter of which is "better," but which is precisely suited for the scientific question at hand.
References
-
Glen Research. Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Available from: [Link]
-
Scholars' Mine. Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Available from: [Link]
-
Journal of Young Investigators. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Available from: [Link]
-
Royal Society of Chemistry. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society Reviews. Available from: [Link]
-
ORGANIC CHEMISTRY PORTAL CO.,LTD. N-Hydroxysuccinimide active ester. Available from: [Link]
-
BioActs. FAM Isothiocyanate. Available from: [Link]
-
RSC Publishing. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Available from: [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. Available from: [Link]
-
RSC Publishing. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods. Available from: [Link]
-
NIH. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. Available from: [Link]
-
NIH. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. PMC. Available from: [Link]
-
ResearchGate. Does anyone know about the stability of thiourea bonds (formed by the reaction of isothiocyanate group and amine group) in cells and in vivo? Available from: [Link]
-
G-Biosciences. How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. Available from: [Link]
-
NIH. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. Available from: [Link]
-
ScienceDirect. A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Available from: [Link]
-
NIH. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available from: [Link]
-
ResearchGate. Synthesis of N-BOC amines by various routes. Available from: [Link]
-
NIH. Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles. Available from: [Link]
-
NIH. An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides. PMC. Available from: [Link]
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BioActs Official Website [bioacts.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 13. N-Hydroxysuccinimide active ester [schem.jp]
- 14. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jk-sci.com [jk-sci.com]
A Senior Application Scientist's Guide to the Mass Spectrometric Characterization of N-Boc-4-isothiocyanatoaniline Conjugates
This guide provides an in-depth comparison of mass spectrometry methodologies for the robust characterization of biomolecules conjugated with N-Boc-4-isothiocyanatoaniline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach to analysis.
Introduction: The Role of this compound in Bioconjugation
This compound is a heterobifunctional crosslinker of significant interest in bioconjugation. Its utility stems from two key chemical features:
-
The Isothiocyanate Group (-N=C=S): This moiety reacts efficiently and specifically with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins and peptides, to form a highly stable thiourea linkage. This reaction is the cornerstone of its application in labeling and crosslinking biomolecules.[1][2]
-
The Boc-Protected Aniline: The tert-butyloxycarbonyl (Boc) group serves as a protecting agent for the aniline amine. This protection is crucial during the initial conjugation step, preventing unwanted side reactions. The Boc group can be subsequently removed under acidic conditions to liberate the primary aniline, which can then be used for further chemical modifications, such as diazotization or coupling to other molecules.
The primary analytical challenge after conjugation is to confirm the reaction's success, determine the extent of modification, and pinpoint the exact sites of conjugation. Mass spectrometry (MS) is the definitive tool for addressing these questions with high precision and sensitivity.[3][4]
The Conjugation Workflow: From Reaction to Analysis
The conjugation of this compound to a protein or peptide is a straightforward process, but careful control of reaction conditions is essential for achieving desired outcomes and minimizing side products.
Core Principle: Thiourea Bond Formation
The electrophilic carbon atom of the isothiocyanate group is susceptible to nucleophilic attack by the primary amine of the biomolecule. The reaction proceeds under mildly alkaline conditions (typically pH 8.0-9.0) to ensure the amine is deprotonated and thus sufficiently nucleophilic.
Figure 1: General workflow for the conjugation of this compound.
Experimental Protocol: General Conjugation
-
Buffer Preparation: Dissolve the protein/peptide in a suitable buffer, such as sodium bicarbonate or sodium borate, at a pH of 8.5. The absence of primary amine-containing buffer components (like Tris) is critical.
-
Reagent Preparation: Dissolve this compound in an organic solvent miscible with the reaction buffer (e.g., DMSO or DMF) immediately before use.
-
Reaction: Add the crosslinker solution to the protein/peptide solution at a specific molar ratio (e.g., 5:1 to 20:1 linker to protein). The optimal ratio must be determined empirically based on the desired degree of labeling.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature with gentle mixing.
-
Quenching & Purification: Quench any unreacted crosslinker by adding a small molecule with a primary amine (e.g., Tris or glycine). Purify the conjugate from excess reagents and byproducts using size-exclusion chromatography (SEC) or dialysis.
-
Verification: Proceed with mass spectrometry analysis to confirm conjugation.
A Comparative Guide to Mass Spectrometry Techniques
The choice of mass spectrometry technique is dictated by the analytical question. Do you need to know the overall degree of labeling, or the specific location of each modification? A comprehensive characterization often employs a combination of approaches.
| Technique | Ionization Method | Best For... | Advantages | Limitations |
| Intact Mass Analysis | Electrospray Ionization (ESI) | Determining average Drug-to-Antibody Ratio (DAR) or label distribution on intact proteins.[5][6] | Gentle ionization preserves non-covalent interactions; provides a global view of heterogeneity; high mass accuracy on Orbitrap or FT-ICR instruments. | Can be difficult to resolve species with very similar masses; requires significant sample purification (desalting). |
| Peptide Mapping | ESI coupled to Liquid Chromatography (LC-MS/MS) | Identifying specific conjugation sites (e.g., which Lysine residue was modified).[7] | Pinpoints modification sites with amino acid resolution; LC separation reduces sample complexity; tandem MS (MS/MS) provides sequence confirmation.[4] | Sample preparation is extensive (digestion); data analysis can be complex; may not detect all modifications if modified peptides are not observed. |
| Screening/Verification | Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) | Rapidly verifying the presence of conjugated species in a mixture.[8][9] | High tolerance for salts and buffers; fast analysis time; good for analyzing complex mixtures. | Lower resolution and mass accuracy compared to ESI on high-end instruments; less amenable to online separation. |
Table 1: Comparison of primary mass spectrometry techniques for conjugate analysis.
In-Depth Protocols and Data Interpretation
Method 1: Intact Mass Analysis via ESI-MS
This "top-down" approach provides a macroscopic view of the conjugation products. The goal is to measure the mass of the entire conjugate, from which the number of attached linkers can be deduced.
Self-Validation: The observation of a mass increase corresponding to integer multiples of the this compound mass provides high confidence in the conjugation's success and stoichiometry.
Expected Mass Shift:
-
Mass of this compound: C₁₂H₁₄N₂O₂S ≈ 250.08 Da
| Number of Conjugations | Expected Mass Increase (Da) |
| 1 | +250.08 |
| 2 | +500.16 |
| 3 | +750.24 |
| 4 | +1000.32 |
Table 2: Expected monoisotopic mass increases upon conjugation.
Experimental Protocol:
-
Sample Preparation: Desalt the purified conjugate using a C4 ZipTip or reverse-phase HPLC to remove non-volatile salts, which interfere with ESI.
-
Instrumentation: Infuse the sample into a high-resolution mass spectrometer such as a Q-TOF or Orbitrap.
-
Acquisition Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5-4.5 kV
-
Source Temperature: Set to maintain protein native structure if required, otherwise 150-250 °C.
-
Mass Range: Acquire over a wide m/z range (e.g., 1000-4000 m/z) to capture the charge state envelope.
-
-
Data Analysis: The raw ESI-MS spectrum will show a series of peaks, each representing the intact protein with a different number of charges (a charge state envelope). Use deconvolution software (e.g., MaxEnt, BioPharma Finder) to convert this m/z spectrum into a true mass spectrum, which will show peaks corresponding to the unconjugated protein and the various conjugated species.
Method 2: Peptide Mapping via LC-MS/MS
This "bottom-up" proteomics approach is the gold standard for identifying the precise location of the modification.[7]
Causality: By enzymatically digesting the protein into smaller, manageable peptides, we can isolate the modified peptides via chromatography and subject them to fragmentation to determine their sequence.
Experimental Protocol:
-
Denaturation, Reduction, and Alkylation:
-
Denature the conjugate in a solution containing urea or guanidinium chloride.
-
Reduce disulfide bonds with DTT.
-
Alkylate the resulting free thiols with iodoacetamide to prevent them from reforming.
-
-
Enzymatic Digestion:
-
Dilute the sample to reduce the denaturant concentration.
-
Add a protease such as trypsin, which cleaves C-terminal to lysine and arginine residues. Digest overnight at 37 °C.
-
Expert Insight: Since the linker reacts with lysines, a tryptic cleavage site will be blocked upon modification. This results in a "missed cleavage," which is a key signature to look for during data analysis.
-
-
LC-MS/MS Analysis:
-
Inject the peptide mixture onto a reverse-phase C18 column.
-
Elute peptides using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode, where it cycles between a full MS scan and several MS/MS scans of the most intense precursor ions.
-
-
Data Analysis:
-
Use proteomics software (e.g., Proteome Discoverer, MaxQuant) to search the MS/MS data against the known sequence of the protein.
-
Specify the mass of the this compound adduct (+250.08 Da) as a variable modification on lysine (K) and the N-terminus.
-
The software will identify spectra that match modified peptides. Manual validation of the MS/MS spectrum is crucial.
-
Interpreting the MS/MS Spectrum: In a typical CID or HCD spectrum of a peptide, you will observe a series of b- and y-ions resulting from fragmentation along the peptide backbone.[10] The presence of the modification will cause a mass shift in any fragment ion that contains the modified residue.
Figure 2: Logic diagram for identifying modified peptides via LC-MS/MS.
Characteristic Fragmentation:
-
Boc Group Loss: The Boc group (C₅H₉O₂) is thermally labile and may be lost as a neutral fragment (101.06 Da) during ionization or fragmentation. This can be a useful diagnostic marker.
-
Thiourea Linkage: The thiourea linkage itself is relatively stable under typical CID conditions. Fragmentation will primarily occur along the peptide backbone, allowing for clear localization of the modification site.[1]
| Fragment Ion Type | Description | Observation upon Modification |
| y-ions | Fragments containing the C-terminus | A +250.08 Da mass shift will be observed for all y-ions that contain the modified lysine. |
| b-ions | Fragments containing the N-terminus | A +250.08 Da mass shift will be observed for all b-ions that contain the modified lysine. |
Table 3: Expected MS/MS fragmentation patterns for a peptide modified at a lysine (K) residue.
Conclusion: A Multi-faceted Approach for Authoritative Characterization
A robust and trustworthy characterization of this compound conjugates relies on a complementary, self-validating analytical strategy. Intact mass analysis provides the global picture—confirming conjugation and revealing the distribution of labeled species—while peptide mapping delivers the high-resolution details, pinpointing the specific sites of modification. By understanding the causality behind each experimental step and analytical technique, researchers can generate high-quality, reliable data essential for advancing drug development and other biomedical applications.
References
-
Habeeb, A. F. S. A. (1972). Reaction of proteins with 2-iminothiolane. Methods in Enzymology, 25, 457-464. [Link]
-
Brogan, A. P., et al. (2021). Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation. Journal of the American Society for Mass Spectrometry, 32(11), 2841-2850. [Link]
-
Santa, T. (2011). Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). Biomedical Chromatography, 25(1-2), 1-10. [Link]
-
Reddy, P. N., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651-662. [Link]
-
Botzanowski, T., et al. (2017). Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates. mAbs, 9(6), 994-1003. [Link]
-
Gaikwad, S. T., et al. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences, 27(03), 116-125. [Link]
-
Gault, J., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. Nature Methods, 13(4), 333-336. [Link]
-
ResearchGate. (n.d.). Mass fragmentation pattern of compound 44. Retrieved from ResearchGate. [Link]
-
Zhu, Y., et al. (2011). N-Terminal Derivatization of Peptides with Isothiocyanate Analogues Promoting Edman-Type Cleavage and Enhancing Sensitivity in Electrospray Ionization Tandem Mass Spectrometry Analysis. Analytical Chemistry, 83(19), 7439-7446. [Link]
-
Keough, T., et al. (2003). Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 17(20), 2353-2363. [Link]
-
ResearchGate. (n.d.). LC-ESI-MS/MS analysis of various Aniline-Me derivatization monosaccharides. Retrieved from ResearchGate. [Link]
-
Kjaer, A., et al. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154. [Link]
-
Dan, L., et al. (2018). Systematic LC/MS/MS Investigations for the IND-Enabling Extended Characterization of Antibody–Drug Conjugate Modifications. Molecules, 23(11), 2977. [Link]
-
Iacobucci, C., et al. (2022). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. International Journal of Molecular Sciences, 23(15), 8691. [Link]
-
Keough, T., et al. (2003). Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 17(20), 2353-2363. [Link]
-
Schnaible, V., & Przybylski, M. (1999). Identification of fluorescein-5'-isothiocyanate-modification sites in proteins by electrospray-ionization mass spectrometry. Bioconjugate Chemistry, 10(5), 861-866. [Link]
-
Lygo, B. (2009). Inter and Intramolecular N-Conjugate Addition Reactions Using Cinchona Derived Primary Amines. University of Nottingham ePrints. [Link]
-
Amodeo, G. F., et al. (2021). Discovery of potent N-type (CaV2.2) calcium channel blockers based on a sulfonylphenoxazine scaffold. RSC Medicinal Chemistry, 12(1), 112-120. [Link]
-
Le, B. T. S., et al. (2021). Analysis of ADCs by Native Mass Spectrometry. Methods in Molecular Biology, 2272, 161-180. [Link]
-
Brogan, A. P., et al. (2021). Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. Journal of the American Society for Mass Spectrometry, 32(11), 2841-2850. [Link]
-
ResearchGate. (n.d.). The tandem mass spectra of the modified peptides. Retrieved from ResearchGate. [Link]
-
Xu, W., et al. (2019). Characterization of antibody drug conjugate positional isomers at cysteine residues by peptide mapping LC–MS analysis. Journal of Chromatography B, 1124, 1-8. [Link]
-
Gaikwad, S. T., et al. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences, 27(03), 116-125. [Link]
-
Zhang, B., et al. (2024). Protocols for rapid identification of small-molecule metabolite ligands interacting with proteins. STAR Protocols, 5(4), 103445. [Link]
-
Wang, Y., et al. (2023). Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls in Animal-Derived Food. Foods, 12(20), 3822. [Link]
-
Deslignière, E., et al. (2021). State-of-the-Art Native Mass Spectrometry and Ion Mobility Methods to Monitor Homogeneous Site-Specific Antibody-Drug Conjugates Synthesis. Pharmaceuticals, 14(6), 512. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Good, A., et al. (2022). MALDI-ToF Analysis of Mitochondrial Peptides. Clinical Medicine Insights: Case Reports, 15, 117954762211028. [Link]
-
Lemos, L. J. L. G., et al. (2012). Mass Spectrometry for Studying the Interaction between Small Molecules and Proteins. In Mass Spectrometry - Applications to Chemical Sciences. IntechOpen. [Link]
-
MDPI. (n.d.). Molecular Application of Mass Spectrometry and Chromatography in Biomedicine. Retrieved from [Link]
Sources
- 1. Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of ADCs by Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MALDI-ToF Analysis of Mitochondrial Peptides | Clinical Medicine Insights [medicineinsights.info]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Amine-Reactive Linkers: A Comparative Analysis of N-Boc-4-isothiocyanatoaniline and Its Alternatives
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of a linker is a critical decision that dictates the stability, functionality, and ultimate success of the final conjugate. N-Boc-4-isothiocyanatoaniline is a valuable bifunctional linker, providing a protected amine for further synthetic steps and a reactive isothiocyanate group for coupling to primary amines on biomolecules. However, the evolving landscape of bioconjugation demands a critical evaluation of all available tools.
This guide provides an in-depth, objective comparison of this compound with its primary alternatives, focusing on the widely adopted N-hydroxysuccinimide (NHS) ester chemistry. We will explore the underlying reaction mechanisms, compare key performance metrics with supporting data, and provide detailed experimental protocols to empower you to make the most informed decision for your specific application, be it in antibody-drug conjugate (ADC) development, peptide labeling, or proteomics research.
The Chemistry of Amine Labeling: Isothiocyanate vs. NHS Ester
The fundamental goal of these reagents is to form a stable covalent bond with primary amines, which are readily available on the N-terminus of proteins and the side chain of lysine residues.[1] The choice of reactive group—isothiocyanate or NHS ester—determines the nature of this bond and the optimal conditions for its formation.
Isothiocyanates (-N=C=S) , such as in this compound, react with primary amines to form a thiourea linkage . This reaction typically proceeds optimally under slightly alkaline conditions (pH 9.0-10.0), which ensures the target amine is deprotonated and thus sufficiently nucleophilic.[2]
N-Hydroxysuccinimide (NHS) Esters , on the other hand, react with primary amines via nucleophilic acyl substitution to form a highly stable amide bond , releasing N-hydroxysuccinimide as a byproduct.[1][2] This reaction is most efficient at a physiological to slightly alkaline pH of 7.2-8.5.[2]
Caption: Reaction of Isothiocyanate and NHS Ester with a primary amine.
Head-to-Head Comparison: Performance and Stability
The selection of a linker should be a data-driven process. The following table summarizes the key performance characteristics of isothiocyanates versus NHS esters.
| Feature | Isothiocyanates (e.g., this compound) | NHS Esters (e.g., Boc-NH-Ph-NHS ester) |
| Target Residue | Primary Amines (Lysine, N-terminus) | Primary Amines (Lysine, N-terminus) |
| Resulting Bond | Thiourea | Amide |
| Optimal Reaction pH | 9.0 - 10.0[2] | 7.2 - 8.5[3] |
| Reaction Speed | Slower[2] | Faster[4] |
| Reagent Stability in Aqueous Solution | Generally more stable than NHS esters[2][5] | Susceptible to hydrolysis, especially at higher pH[2][6] |
| Conjugate Bond Stability | Reasonably stable, but less so than amide bonds[2][7] | Exceptionally stable (half-life of years)[2][8] |
| Key Advantage | Good reagent stability in solution. | Forms highly stable conjugate; optimal pH is closer to physiological conditions. |
| Key Disadvantage | Higher optimal pH may be detrimental to sensitive proteins; slower reaction.[2] | Reagent is prone to hydrolysis, which competes with the conjugation reaction.[2] |
The Critical Question of Stability
For many applications, particularly in therapeutics like ADCs, the long-term stability of the conjugate in circulation is paramount. Premature cleavage of the linker can lead to off-target toxicity and reduced efficacy.[9]
-
Amide Bond (from NHS Ester): The amide bond is exceptionally stable under physiological conditions, with an estimated half-life of years.[2][8] Its cleavage is typically dependent on specific enzymatic activity (e.g., by proteases in the lysosome), a feature that can be exploited for targeted drug release.[8]
-
Thiourea Bond (from Isothiocyanate): While considered robust for many in vitro applications, the thiourea linkage is reported to be less hydrolytically stable than the amide bond and can deteriorate over time.[7][10] However, for some applications, thiourea bonds are considered extremely stable for cellular and in vivo use.[10]
The choice, therefore, involves a trade-off. NHS esters offer a more stable final product, but the reagent itself requires careful handling due to its susceptibility to hydrolysis. The half-life of a typical NHS ester is 4-5 hours at pH 7, but this drops to a mere 10 minutes at pH 8.6.[2] Isothiocyanates are more stable as reagents in aqueous solutions but form a comparatively less stable conjugate.
Other Amine-Reactive Alternatives
While NHS esters are the most common alternative, other chemistries can be employed for amine labeling:
-
Isocyanates: These are more reactive than isothiocyanates but are also more unstable in aqueous solutions, which limits their use in bioconjugation.[5]
-
Sulfonyl Chlorides: Highly reactive compounds that form very stable sulfonamide bonds with primary and secondary amines. However, their high reactivity can lead to a lack of specificity.[2]
-
Reductive Amination: This method uses aldehydes or ketones to react with amines to form an initial imine, which is then reduced to a stable amine linkage. This is a key reaction in dimethyl labeling for quantitative proteomics.[11]
For the purpose of creating a bifunctional linker analogous to this compound, synthesizing a Boc-protected aniline with an NHS ester offers the most direct and advantageous alternative due to the superior stability of the resulting amide bond.
Experimental Protocols: Labeling a Model Protein
To provide a practical comparison, we present protocols for labeling a model protein, Bovine Serum Albumin (BSA), with an isothiocyanate and an NHS ester.
Caption: General experimental workflow for protein bioconjugation.
Protocol 1: Labeling BSA with an Isothiocyanate (e.g., FITC)
This protocol is adapted for a generic isothiocyanate and serves as a template for this compound.
Materials:
-
Bovine Serum Albumin (BSA)
-
Reaction Buffer: 0.1 M sodium carbonate, pH 9.0
-
Isothiocyanate reagent (e.g., Fluorescein isothiocyanate, FITC)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Solution: 1.5 M Hydroxylamine, pH 8.5 (or Ammonium Chloride to 50 mM final concentration)
-
Purification: Size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4
Procedure:
-
Protein Preparation: Dissolve BSA in the reaction buffer to a final concentration of 2-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the isothiocyanate reagent in DMSO to a concentration of 1-10 mg/mL.
-
Conjugation: While gently stirring, slowly add a 10- to 15-fold molar excess of the isothiocyanate solution to the BSA solution.
-
Incubation: Protect the reaction from light and incubate at 4°C for 8 hours or at room temperature for 2-4 hours.
-
Quenching: Add the quenching solution to react with any unreacted isothiocyanate. Incubate for an additional 1-2 hours at room temperature.
-
Purification: Apply the quenched reaction mixture to the equilibrated size-exclusion column to separate the labeled BSA from unreacted reagent and byproducts.
-
Analysis: Determine the protein concentration (A280) and reagent concentration (e.g., A495 for FITC) to calculate the Degree of Labeling (DOL).
Protocol 2: Labeling BSA with an NHS Ester
This protocol provides a robust method for conjugating an amine-reactive NHS ester.
Materials:
-
Bovine Serum Albumin (BSA)
-
Reaction Buffer: 0.1 M sodium phosphate or sodium bicarbonate, pH 8.3-8.5[12]
-
NHS ester reagent
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[12]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine[2]
-
Purification: Size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4
Procedure:
-
Protein Preparation: Dissolve BSA in the amine-free reaction buffer to a final concentration of 1-10 mg/mL.[12]
-
Reagent Preparation: Immediately before use, dissolve the NHS ester in DMSO or high-quality DMF to a 10 mM concentration.[13]
-
Conjugation: Add a 10- to 20-fold molar excess of the NHS ester solution to the BSA solution. Mix thoroughly.[13]
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or on ice overnight.[12]
-
Quenching: Add quenching solution to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Separate the BSA conjugate from unreacted reagent and byproducts using an equilibrated size-exclusion column.
-
Analysis: Determine the protein concentration and degree of labeling spectrophotometrically.
Decision Framework: Choosing the Right Reagent
The optimal choice depends entirely on the specific experimental goals and constraints.
Caption: Decision tree for selecting an amine-reactive reagent.
-
Choose an NHS Ester when:
-
The long-term stability of the conjugate is critical (e.g., for therapeutics, ADCs).[8]
-
The protein of interest is stable and functional at a pH of 7.2-8.5.
-
A faster reaction rate is desirable.
-
-
Choose an Isothiocyanate when:
-
The protein is sensitive to conditions required for NHS ester chemistry but can tolerate a higher pH (9.0-10.0).
-
Reagent stability in aqueous buffers during the reaction is a primary concern.
-
The absolute long-term hydrolytic stability of the conjugate is less critical than achieving conjugation under specific buffer conditions (e.g., some in vitro diagnostic assays).
-
Conclusion
While this compound is an effective amine-reactive bifunctional linker, its alternatives, particularly those based on NHS-ester chemistry, offer significant advantages. The formation of a highly stable amide bond makes NHS esters the superior choice for applications requiring long-term conjugate stability, such as the development of antibody-drug conjugates and other in vivo probes.[2][3] Although NHS esters themselves are more prone to hydrolysis, this can be managed with proper experimental technique, including immediate use after dissolution and careful pH control. For applications where the protein is intolerant of the optimal pH for NHS-ester reactions, or when ultimate conjugate stability is secondary, isothiocyanates remain a viable and useful tool in the bioconjugation toolkit.
References
- BenchChem. (2025). A Comparative Guide to N-Terminal Protein Derivatization: Isothiocyanates vs.
- BenchChem. (2025). A Researcher's Guide to Amine-Reactive Crosslinkers: NHS Esters vs.
-
Scientific Reports. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [Link]
- BenchChem. (2025). A Researcher's Guide to Bioconjugation: Comparing 1-Bromo-2-(isothiocyanatomethyl)benzene with Maleimide and NHS-Ester Reagents.
-
Glen Research. (n.d.). Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. Retrieved from [Link]
-
Abberior. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]
-
Bioconjugate Chemistry. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Retrieved from [Link]
-
Glycomindsynth. (n.d.). Boc-PEG. Retrieved from [Link]
-
AxisPharm. (n.d.). Boc-PEG, Boc amine PEG linker, PEG Reagents. Retrieved from [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
-
Chemical Science. (2015). Blood serum stability of conjugates 1–3 and structure of thiol reactive reagents 4 and 5. Retrieved from [Link]
-
Molecular Pharmaceutics. (2016). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates. Retrieved from [Link]
-
eLife. (2022). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Retrieved from [Link]
-
Creative Biolabs. (n.d.). ADC Plasma Stability Analysis Service. Retrieved from [Link]
-
Scientific Reports. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [Link]
-
World Journal of Chemical Education. (2016). Bovine Serum Albumin Bioconjugation with FITC. Retrieved from [Link]
-
RSC Chemical Biology. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to Amide vs.
-
Scholars' Mine. (1991). Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Retrieved from [Link]
-
RSC Advances. (2016). Stability of NHS esters of mPEG5k under accelerated conditions. Effects.... Retrieved from [Link]
-
ResearchGate. (2018). Thio-NHS esters are non-innocent protein acylating reagents. Retrieved from [Link]
-
Immunology. (1969). A comparison of fluorescein isothiocyanate and lissamine rhodamine (RB 200) as labels for antibody in the fluorescent antibody technique. Retrieved from [Link]
- BenchChem. (2025).
-
Journal of Biomolecular NMR. (2017). An improved protocol for amino acid type-selective isotope labeling in insect cells. Retrieved from [Link]
-
Journal of Natural Science, Biology and Medicine. (2013). Preparation and Characterization of 125I Labeled Bovine Serum Albumin. Retrieved from [Link]
-
ACS Omega. (2022). Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors. Retrieved from [Link]
-
Chemical Society Reviews. (2015). Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Retrieved from [Link]
-
ResearchGate. (2015). Does anyone know about the stability of thiourea bonds (formed by the reaction of isothiocyanate group and amine group) in cells and in vivo?. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2005). Urea vs. thiourea in anion recognition. Retrieved from [Link]
Sources
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of N-Boc-4-isothiocyanatoaniline Derivatives
Introduction: The Role and Challenge of Characterizing N-Boc-4-isothiocyanatoaniline
This compound is a pivotal bifunctional molecule in modern organic synthesis and drug development. Its structure elegantly combines a stable, bulky tert-butoxycarbonyl (Boc) protecting group on an aniline nitrogen with a highly reactive isothiocyanate (-N=C=S) functional group. This arrangement makes it an ideal linker for bioconjugation, allowing researchers to covalently attach small molecules to proteins, peptides, or other biomolecules via the formation of a stable thiourea bond.
However, the very features that make this compound and its derivatives so useful also present unique analytical challenges. Confirming the structural integrity of the starting material, monitoring its reactions, and characterizing the final products require a multi-faceted spectroscopic approach. A single technique rarely provides the complete picture. This guide offers a comparative analysis of the primary spectroscopic methods—FTIR, NMR, UV-Vis, and Mass Spectrometry—providing field-proven insights and protocols to ensure accurate and comprehensive characterization of these valuable compounds.
Overall Analytical Workflow
A robust characterization workflow is not linear but integrative. Data from each spectroscopic technique should be used to corroborate findings from the others, leading to an unambiguous structural confirmation.
Caption: Fig. 1: An integrated workflow for the characterization of this compound derivatives.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
Expertise & Experience: FTIR is the fastest and most direct method for confirming the presence of the two most critical functional groups: the isothiocyanate (-N=C=S) and the Boc-group carbamate (C=O). Its primary strength lies in identifying functional groups, not in elucidating the full molecular structure. For this class of compounds, Attenuated Total Reflectance (ATR)-FTIR is the preferred method for solid samples as it requires minimal sample preparation.
The key diagnostic signal is the isothiocyanate's asymmetric stretching vibration.[1] This peak is exceptionally strong, sharp, and appears in a relatively uncluttered region of the spectrum, making it an unmistakable indicator of the group's presence.
Key Spectral Signatures for this compound:
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity/Appearance | Causality & Insight |
| Isothiocyanate (-N=C=S) | Asymmetric Stretch | 2000 - 2200 | Strong, Sharp | This intense band is due to the large change in dipole moment during the asymmetric stretch of the cumulative double bonds. Its presence is a primary confirmation of the isothiocyanate moiety.[1] |
| Boc Carbamate (C=O) | Carbonyl Stretch | 1700 - 1750 | Strong | The exact position depends on the local electronic environment. It confirms the presence of the Boc protecting group. |
| N-H (Boc Amine) | N-H Stretch | 3200 - 3400 | Medium, Broad | Indicates the proton on the Boc-protected nitrogen. Broadening is often due to hydrogen bonding in the solid state. |
| Aromatic Ring (C=C) | Skeleton Vibrations | ~1600 & ~1500 | Medium to Strong | Confirms the presence of the benzene ring.[1] |
Self-Validating Experimental Protocol (ATR-FTIR):
-
Background Scan: With the ATR crystal clean, perform a background scan. This is critical to subtract the spectral contributions of atmospheric CO₂ and H₂O, ensuring they are not mistaken for sample peaks.
-
Sample Application: Place a small amount of the solid this compound derivative directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal. This is essential for achieving a strong, high-quality spectrum.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Baseline correct the spectrum and identify the key peaks, comparing them to the expected values in the table above. The most crucial validation is the simultaneous presence of the strong -N=C=S and C=O stretches.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
Expertise & Experience: While FTIR confirms functional groups, NMR spectroscopy (both ¹H and ¹³C) provides the definitive connectivity and structural arrangement of the entire molecule. It is the gold standard for confirming the identity and purity of this compound derivatives. The choice of solvent is critical; Deuterated chloroform (CDCl₃) is an excellent choice as it dissolves the compound well and its residual peak does not interfere with key signals.
Key ¹H NMR Signatures (400 MHz, CDCl₃):
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Causality & Insight |
| Boc (-C(CH₃)₃) | ~1.5 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group produce a strong, sharp singlet. Its integration to 9H is a key quantitative marker. |
| Aromatic (Ar-H) | ~7.2 - 7.5 | Doublet of Doublets (dd) or AA'BB' system | 4H | The 1,4-disubstituted aromatic ring gives a characteristic pattern. Protons ortho to the -NHBoc group are typically upfield from those ortho to the -NCS group due to differing electronic effects. |
| Amine (N-H) | ~6.5 - 7.0 | Broad Singlet (br s) | 1H | This proton is often broad due to quadrupole effects from the adjacent nitrogen and potential slow exchange. Its presence confirms the Boc-protected amine. |
Key ¹³C NMR Signatures (100 MHz, CDCl₃):
| Carbon | Expected Chemical Shift (δ, ppm) | Causality & Insight |
| Isothiocyanate (-N=C =S) | ~130 - 140 | The isothiocyanate carbon signal can be broad and of low intensity due to its relaxation properties and the influence of the quadrupolar ¹⁴N nucleus.[2][3] This "near-silence" is a known characteristic and its observation in this region is diagnostic. |
| Boc Carbamate (C =O) | ~152 | The carbonyl carbon of the Boc group is deshielded and appears in the expected region for carbamates.[4] |
| Boc Quaternary (C (CH₃)₃) | ~81 | The quaternary carbon of the tert-butyl group. |
| Boc Methyls (-C(C H₃)₃) | ~28 | The three equivalent methyl carbons of the tert-butyl group. |
| Aromatic (Ar-C) | 118 - 140 | Four distinct signals are expected for the 1,4-disubstituted ring. The carbon attached to the -NCS group (C-NCS) is typically the most downfield of the ring carbons. |
Self-Validating Experimental Protocol (¹H NMR):
-
Sample Preparation: Accurately weigh ~5-10 mg of the derivative and dissolve it in ~0.6 mL of CDCl₃ containing 0.03% Tetramethylsilane (TMS) in a clean, dry NMR tube. TMS serves as the internal standard (δ 0.00 ppm).
-
Instrument Setup: Lock the spectrometer on the deuterium signal of the CDCl₃. Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks.
-
Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. Ensure the spectral width covers the expected range (~0-10 ppm).
-
Processing: Fourier transform the Free Induction Decay (FID), phase correct the spectrum, and perform baseline correction.
-
Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all peaks. The ratio of integrations (e.g., 9H for Boc, 4H for aromatic, 1H for NH) must be consistent with the proposed structure. Analyze the splitting patterns (multiplicities) to confirm proton connectivity.
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Expertise & Experience: Mass spectrometry is indispensable for confirming the molecular weight of the parent compound and its derivatives. Electrospray Ionization (ESI) is a soft ionization technique well-suited for these molecules, typically yielding the protonated molecular ion [M+H]⁺. A key diagnostic aspect of analyzing Boc-protected compounds is their characteristic fragmentation pattern.[5]
The Boc group is thermally labile and prone to fragmentation under ionization conditions. The observation of specific neutral losses is a powerful confirmation of its presence.
Caption: Fig. 2: Common ESI-MS fragmentation pathways for Boc-protected anilines.
Key Mass-to-Charge Ratios (m/z) for this compound (MW = 250.32):
| Ion | Expected m/z (Positive ESI) | Causality & Insight |
| [M+H]⁺ | 251.09 | The protonated molecular ion. Its accurate mass measurement (HRMS) should be within 5 ppm of the theoretical value. |
| [M+Na]⁺ | 273.07 | The sodium adduct is commonly observed and serves as a secondary confirmation of the molecular weight. |
| [M - C₄H₈ + H]⁺ | 195.05 | This fragment corresponds to the loss of isobutylene (56 Da) from the Boc group, a very common and diagnostic fragmentation pathway.[5][6][7] |
| [C₄H₉]⁺ | 57.07 | The tert-butyl cation is a hallmark fragment of Boc-protected compounds and is often observed as a prominent peak.[8] |
Self-Validating Experimental Protocol (LC-MS with ESI):
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like acetonitrile or methanol.
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard across the desired mass range to ensure high mass accuracy.
-
Method Setup: Infuse the sample directly or inject it via an LC system. Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization.
-
Acquisition: Acquire data in positive ion mode over a mass range that includes the expected parent ion and key fragments (e.g., m/z 50-500).
-
Analysis: Identify the [M+H]⁺ peak. The presence of this peak along with the characteristic fragments (e.g., loss of 56 Da) provides a self-validating confirmation of both the molecular weight and the presence of the Boc group.
UV-Vis Spectroscopy: A Tool for Quantification
Expertise & Experience: UV-Vis spectroscopy is less powerful for structural elucidation of these compounds compared to NMR or FTIR, but it excels as a simple, rapid tool for quantification. The electronic transitions are dominated by the substituted aniline chromophore. Aromatic isothiocyanates typically display a characteristic absorption band in the 250-320 nm range.[1]
This technique is particularly valuable for measuring concentration in solution using the Beer-Lambert Law (A = εbc), for example, when preparing solutions for reaction monitoring or biological assays.
Key Spectroscopic Data (in Ethanol):
| Parameter | Value | Causality & Insight | | :--- | :--- | | λ_max | ~280-300 nm | This absorption maximum (λ_max) is attributed to the π → π* electronic transitions within the conjugated aromatic system. The exact position can be influenced by solvent polarity and the nature of other substituents on the aromatic ring. |
Self-Validating Experimental Protocol (Quantification):
-
Prepare Standards: Create a series of standard solutions of the purified derivative with known concentrations (e.g., 1, 2, 5, 10, 20 µM) in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Generate Calibration Curve: Measure the absorbance of each standard at the predetermined λ_max. Plot absorbance versus concentration. The result should be a linear plot that passes through the origin (R² > 0.99). This validates the method's accuracy in the chosen concentration range.
-
Measure Unknown: Measure the absorbance of the sample solution with an unknown concentration.
-
Calculate Concentration: Use the equation from the linear regression of the calibration curve to calculate the concentration of the unknown sample. The absorbance of the unknown must fall within the linear range of the calibration curve for the result to be valid.
Comparative Summary and Best Practices
| Technique | Primary Application | Strengths | Limitations | Best Practice |
| FTIR | Functional Group ID | Rapid, minimal sample prep, excellent for confirming -NCS and C=O groups. | Provides no connectivity information; not suitable for purity assessment. | Use as the initial, rapid check to confirm a synthesis was successful in introducing the key functional groups. |
| NMR | Full Structure Elucidation & Purity | Unambiguous structural data, proton connectivity, carbon framework, primary method for purity assessment. | Slower, requires more sample, more expensive instrumentation. | Essential for final characterization of any new derivative. The integration ratios provide internal validation of the structure. |
| Mass Spec | Molecular Weight Confirmation | High sensitivity, provides exact molecular weight (HRMS), characteristic fragmentation confirms Boc group.[5][8] | Isomers are often indistinguishable; provides no stereochemical information. | Always use to confirm the molecular weight of the final product. The combination of [M+H]⁺ and key fragments is a powerful confirmation. |
| UV-Vis | Quantification | Simple, rapid, excellent for determining concentration in solution. | Very low structural specificity; many aromatic compounds absorb in a similar region. | Ideal for routine concentration checks after a compound has been fully characterized by NMR and MS. |
Conclusion
The robust characterization of this compound derivatives is not achieved by a single "magic bullet" technique. Instead, it relies on the intelligent integration of multiple spectroscopic methods. FTIR provides a rapid and indispensable check for the key reactive and protective groups. Mass spectrometry delivers an unambiguous confirmation of the molecular weight and the presence of the labile Boc moiety through its fragmentation patterns. UV-Vis spectroscopy serves as a practical tool for routine quantification. Finally, NMR spectroscopy stands as the ultimate authority, providing the complete, high-resolution structural blueprint and an accurate assessment of purity. By employing this multi-technique, self-validating workflow, researchers can proceed with confidence in the identity and quality of their materials, ensuring the reliability and reproducibility of their subsequent experiments in drug development and chemical biology.
References
- Srivastava, S., & Lapidus, L. J. (2017). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed.
- Uher, M., et al. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers.
- Liu, C., et al. (2024). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society.
- Hashempour-Baltork, F., et al. (2023). Determination of glucosinolates and isothiocyanates in glucosinolate-rich vegetables and oilseeds using infrared spectroscopy: A systematic review. Taylor & Francis Online.
- Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.
- Xenogianni, E., et al. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. MDPI.
- Ntontis, V., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI.
- Nugraha, A. S., et al. (2019). Isolation And Identification of Secondary Methabolites Compound of Moringa Oleifera Lamk Leaf Acetic Ethyl Extract. ResearchGate.
- Unknown Author. (Year Unknown). Ultraviolet absorption spectra of AITC at different pH and reaction... ResearchGate.
- Olsen, C. E., et al. (2015). Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. Phytochemistry.
- Reddit User. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Reddit.
- SpectraBase. (2018-2025). Phenylisothiocyanate - Optional[FTIR] - Spectrum. SpectraBase.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Isothiocyanate Detection. Benchchem.
- Nir, S., et al. (Year Unknown). ATR-FTIR spectra of the isothiocyanate band of mustard oil immediately... ResearchGate.
- Kuwayama, K., et al. (2014). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. NIH.
- El-Daly, S. A., et al. (2024). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Nature.
- Martin, L., et al. (Year Unknown). A comparative multinuclear 1H, 13C, and 15N magnetic resonance study of organic thiocyanates and isothiocyanates. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Ueda, K., et al. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.
- Glaser, R., et al. (2015). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. New Home Pages of Dr. Rainer Glaser.
- Glaser, R., et al. (2015). Near-Silence of Isothiocyanate Carbon in 13 C NMR Spectra: A Case Study of Allyl Isothiocyanate. Request PDF - ResearchGate.
Sources
- 1. chemicalpapers.com [chemicalpapers.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 6. reddit.com [reddit.com]
- 7. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
A Senior Application Scientist's Guide to Assessing the Impact of N-Boc-4-isothiocyanatoaniline Labeling on Protein Function
Introduction: The Double-Edged Sword of Protein Labeling
In the fields of proteomics, diagnostics, and therapeutic development, the covalent modification of proteins with chemical labels is an indispensable tool.[1][2] These labels—be they fluorophores, haptens, or affinity tags—allow us to track, quantify, and purify proteins, unlocking insights into their localization, interactions, and dynamics.[][4] However, the very act of chemical conjugation is an intervention that carries the inherent risk of altering the protein's native structure and, consequently, its function. An ideal labeling strategy imparts a new, detectable property without perturbing the protein's biological activity.
This guide provides an in-depth comparison and a series of validation protocols centered on a specific amine-reactive compound: N-Boc-4-isothiocyanatoaniline . Unlike more common labeling reagents, its structure, featuring a tert-butyloxycarbonyl (Boc) protected aniline, presents unique characteristics. We will explore its mechanism of action, compare it to mainstream alternatives, and provide a comprehensive framework for rigorously assessing the functional consequences of its attachment to a target protein. This document is intended for researchers who not only need to label their protein but also need to prove that the labeled protein is still a valid reagent for their experiments.
The Chemistry of this compound Labeling
Understanding the reaction mechanism is critical to controlling the labeling process and troubleshooting potential issues. The key functional group is the isothiocyanate (-N=C=S), which exhibits a strong reactivity towards nucleophilic primary amines.[5][6]
Mechanism of Action: The primary targets for isothiocyanates on a protein are the ε-amino group of lysine residues and the α-amino group at the N-terminus.[5][6] The reaction proceeds via a nucleophilic attack from the unprotonated amine onto the electrophilic carbon of the isothiocyanate, forming a stable thiourea bond.
The reaction's efficiency is highly dependent on pH.[5] A pH range of 8.5-9.5 is typically optimal, as it deprotonates the lysine side chains (pKa ~10.5) and the N-terminus (pKa ~8.0-9.0), increasing their nucleophilicity without causing protein denaturation.[5][6]
Caption: A multi-tiered workflow for validating labeled proteins.
Tier 1: Assessing Enzymatic Activity
For enzymes, the most direct functional readout is their catalytic activity. An enzyme assay measures the rate of conversion of a substrate to a product. [7]The key is to compare the kinetic parameters of the labeled enzyme to a mock-treated, unlabeled control.
Experimental Protocol: Generic Colorimetric Enzyme Assay
-
Prepare Reagents:
-
Unlabeled Control: Subject the same amount of protein to the exact labeling reaction conditions (buffer, pH, incubation time) but without adding this compound. This accounts for any effects of the procedure itself.
-
Labeled Protein: Your purified, labeled protein.
-
Substrate Stock: A concentrated solution of a chromogenic or fluorogenic substrate specific to your enzyme. [8] * Assay Buffer: The buffer that provides optimal pH and ionic strength for enzyme activity. [8] * Stop Solution: A reagent to quench the reaction (e.g., a strong acid or base).
-
-
Determine Protein Concentration: Accurately measure the concentration of both the labeled and unlabeled protein stocks (e.g., via Bradford or BCA assay).
-
Set up Kinetic Assay:
-
In a 96-well plate, prepare serial dilutions of the substrate in assay buffer.
-
Add a fixed, identical amount of either labeled or unlabeled enzyme to each well to initiate the reaction.
-
Incubate at the optimal temperature for a set time course (e.g., take readings every minute for 15-30 minutes) using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
-
Interpreting the Data:
| Parameter | Unlabeled Enzyme (Control) | Labeled Enzyme | Interpretation of Significant Change (>2-fold) |
| Kₘ (µM) | 50 | 150 | Change in Substrate Binding: Labeling may be sterically hindering the active site, reducing binding affinity. |
| Vₘₐₓ (µmol/min) | 100 | 95 | No Significant Change: The catalytic machinery is likely intact. |
| kcat/Kₘ | 2.0 | 0.63 | Reduced Catalytic Efficiency: A significant drop indicates a functionally compromised enzyme. |
Tier 2: Characterizing Binding Interactions
For non-enzymatic proteins like antibodies or receptors, function is defined by their ability to bind specifically to ligands, antigens, or other proteins. [9][10]Ligand binding assays are essential to quantify these interactions. [11] Recommended Techniques:
-
ELISA (Enzyme-Linked Immunosorbent Assay): A versatile plate-based method to assess binding. For example, one could coat a plate with the target antigen and measure the binding of serially diluted labeled vs. unlabeled antibody. A change in the EC₅₀ value would indicate altered binding affinity. [12]* Surface Plasmon Resonance (SPR): A label-free technique that provides real-time kinetic data (kₐ, kd) and affinity (Kᴅ). [10][13]By immobilizing the ligand and flowing the labeled or unlabeled protein over the surface, precise changes in binding kinetics can be detected. [13]* Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding, providing a complete thermodynamic profile (Kᴅ, ΔH, ΔS). [14]This method is considered the gold standard for characterizing binding interactions in solution. [14] Example Data Table (SPR Analysis):
| Analyte | kₐ (M⁻¹s⁻¹) | kd (s⁻¹) | Kᴅ (nM) | Interpretation |
| Unlabeled Antibody | 1.5 x 10⁵ | 3.0 x 10⁻⁴ | 2.0 | Baseline binding affinity. |
| Labeled Antibody | 1.4 x 10⁵ | 9.0 x 10⁻⁴ | 6.4 | A >3-fold increase in Kᴅ, driven by a faster off-rate (kd), suggests the label may be destabilizing the binding interface. |
Tier 3: Probing Structural Integrity
A change in function is almost always preceded by a change in structure. Several biophysical techniques can provide insights into the structural consequences of labeling. [15] Experimental Protocol: Assessing Secondary Structure with Circular Dichroism (CD) Spectroscopy
-
Sample Preparation:
-
Prepare samples of both labeled and unlabeled protein at the same concentration (typically 0.1-0.2 mg/mL) in a suitable, non-absorbing buffer (e.g., phosphate buffer).
-
Ensure samples are free of aggregates by centrifugation or filtration.
-
-
Data Acquisition:
-
Use a CD spectrometer to acquire far-UV spectra (typically 190-260 nm) for both samples and a buffer blank.
-
Maintain a constant temperature using a Peltier device.
-
-
Data Analysis:
-
Subtract the buffer blank spectrum from each protein spectrum.
-
Convert the raw data (ellipticity) to Mean Residue Ellipticity (MRE).
-
Use deconvolution software (e.g., K2D2, BeStSel) to estimate the percentage of secondary structure elements (α-helix, β-sheet, random coil).
-
Interpreting the Data:
A significant change (>10-15%) in the percentage of α-helical or β-sheet content suggests that the labeling has induced a conformational change in the protein. [15]This could be the underlying cause of any observed functional deficits. A study on benzyl isothiocyanate-α-lactalbumin conjugates, for example, documented changes in secondary structure and an increase in surface hydrophobicity upon modification. [16] Other Key Structural Techniques:
-
Mass Spectrometry (MS): Can confirm the degree of labeling (number of labels per protein) and potentially identify which lysine residues have been modified. [15]* Differential Scanning Fluorimetry (DSF): Measures the thermal stability (melting temperature, Tₘ) of a protein. A decrease in Tₘ upon labeling indicates that the modification has destabilized the protein's fold. [17]
Mitigating Impact and Best Practices
While functional impact can never be completely ruled out, it can be minimized through careful experimental design.
-
Control the Stoichiometry: The most critical factor is the molar ratio of the labeling reagent to the protein. [18]Perform a titration series to find the lowest possible labeling ratio that still provides an adequate signal for your downstream application. Overlabeling is a primary cause of protein aggregation and loss of function. [18]* Consider Reaction Time and Temperature: Shorter reaction times and lower temperatures (e.g., incubate overnight at 4°C instead of 2 hours at room temperature) can help reduce non-specific reactions and degradation.
-
Purify Thoroughly: Immediately after the labeling reaction, remove all unreacted this compound using size-exclusion chromatography or dialysis to prevent further modification and interference in assays. [19]* Perform Functional Validation: Always treat a newly labeled batch of protein as a new reagent. Its function must be validated against an unlabeled control before use in critical experiments.
Conclusion
This compound is a viable tool for protein labeling, creating stable, covalent linkages to primary amines. However, its bulky and hydrophobic nature necessitates a rigorous and systematic assessment of its impact on protein function. By employing a multi-tiered validation strategy—evaluating catalytic activity, binding interactions, and structural integrity—researchers can confidently determine whether their labeled protein remains a faithful reporter of its biological role. Neglecting this validation process risks generating data that is artifactual and misleading. The protocols and comparative data presented in this guide provide a robust framework for ensuring the scientific integrity of experiments that rely on labeled proteins.
References
- Benchchem. (n.d.). A Comparative Guide to N-Terminal Protein Derivatization: Isothiocyanates vs. Alternative Labeling Strategies. Benchchem.
- Fiveable. (n.d.). Critical Biophysical Techniques to Know for Biophysics. Fiveable.
- Biocompare. (2024, September 12). A Guide to Enzyme Assay Kits. Biocompare.com.
- Thermo Fisher Scientific. (n.d.). Protein and Enzyme Activity Assays. Thermo Fisher Scientific - US.
-
Legrand, C., et al. (2008). Fluorescein isothiocyanate-labeled human plasma fibronectin in extracellular matrix remodeling. Analytical Biochemistry, 372(1), 55-63. Retrieved from [Link]
- Various Authors. (n.d.). Comparison of biophysical methods for the detection of protein-protein interactions (PPIs). Multiple Sources.
- BOC Sciences. (n.d.). Enzyme Labeling & Conjugation Services. BOC Sciences.
-
Wikipedia. (n.d.). Enzyme assay. Wikipedia. Retrieved from [Link]
-
Miyawaki, A. (2020). Enzyme-based protein-tagging systems for site-specific labeling of proteins in living cells. Microscopy (Oxf), 69(3), 156-166. Retrieved from [Link]
-
Subramanian, A., et al. (n.d.). Ligand Binding Assays in the 21st Century Laboratory: Recommendations for Characterization and Supply of Critical Reagents. The AAPS Journal. Retrieved from [Link]
-
Arrowsmith, C., et al. (n.d.). Biophysical characterization of recombinant proteins: A key to higher structural genomics success. Methods. Retrieved from [Link]
- RedShiftBio. (n.d.). Ligand Binding Analysis and Protein Stabilization with MMS. RedShiftBio.
- RayBiotech. (n.d.). Ligand Binding Assays. RayBiotech.
-
Wikipedia. (n.d.). Ligand binding assay. Wikipedia. Retrieved from [Link]
- Gifford Bioscience. (n.d.). About Ligand Binding Assays. Gifford Bioscience.
- BroadPharm. (2026, January 5). Exploring the Versatility of FITC: Beyond Protein Labeling. BroadPharm.
-
Mótyán, G., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances, 10(26), 15465-15472. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). Protein Labeling Reagents. Thermo Fisher Scientific - US.
- Peptideweb.com. (n.d.). FITC labeling. Peptideweb.com.
- The Scientist. (2025, January 31). A New Protein-Labeling Technique to Study Intact Organs. The Scientist Magazine.
- Halo Labs. (2024, August 9). Complete Guide to Protein Identification and Characterization. Halo Labs.
-
Rade-Kukic, K., et al. (n.d.). Characterization of Conjugates between α-Lactalbumin and Benzyl Isothiocyanate—Effects on Molecular Structure and Proteolytic Stability. Foods. Retrieved from [Link]
- Biovision - Gentaur. (n.d.). EZLabel™ Protein FITC Labeling Kit. Biovision.
-
Joshi, S. B., et al. (n.d.). Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb. Analytical Biochemistry. Retrieved from [Link]
-
Jiang, H., et al. (n.d.). Chemical modifications of proteins and their applications in metalloenzyme studies. Journal of Inorganic Biochemistry. Retrieved from [Link]
-
Sakata, M., et al. (n.d.). Fluorescence Enhancement of Fluorescein Isothiocyanate-Labeled Protein A Caused by Affinity Binding with Immunoglobulin G in Bovine Plasma. Sensors. Retrieved from [Link]
- Various Authors. (n.d.). Chemical Modifications of Proteins and their Applications in Metalloenzyme Studies. Multiple Sources.
-
Singh, V., et al. (n.d.). Covalent Chemical Tools for Profiling Post-Translational Modifications. Chemistry. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2015). Advances in Chemical Protein Modification. Chemical Reviews, 115(5), 2109-2134. Retrieved from [Link]
-
Allen, G. (n.d.). Chemical Modification of Proteins. Springer Nature Experiments. Retrieved from [Link]
- ResearchGate. (2025, August 6). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate.
-
Chen, Y., et al. (2019). Addition of Isocyanide-Containing Amino Acids to the Genetic Code for Protein Labeling and Activation. ACS Chemical Biology, 14(12), 2617-2622. Retrieved from [Link]
- Chen, Y., et al. (n.d.). Addition of Isocyanide-Containing Amino Acids to the Genetic Code for Protein Labeling and Activation. ACS Chemical Biology.
- CP Lab Safety. (n.d.). This compound, 95% Purity, C12H14N2O2S, 250 mg. CP Lab Safety.
- CHEMICAL POINT. (n.d.). This compound. CHEMICAL POINT.
-
Wängler, C., et al. (2009). [18F]SiFA-isothiocyanate: a new highly effective radioactive labeling agent for lysine-containing proteins. Chembiochem, 10(8), 1321-4. Retrieved from [Link]
Sources
- 1. Protein Labeling Reagents | Thermo Fisher Scientific - DE [thermofisher.com]
- 2. Chemical modifications of proteins and their applications in metalloenzyme studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme-based protein-tagging systems for site-specific labeling of proteins in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 6. peptideweb.com [peptideweb.com]
- 7. Enzyme assay - Wikipedia [en.wikipedia.org]
- 8. biocompare.com [biocompare.com]
- 9. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Ligand Binding Assays in the 21st Century Laboratory: Recommendations for Characterization and Supply of Critical Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. raybiotech.com [raybiotech.com]
- 13. Biophysical characterization of recombinant proteins: A key to higher structural genomics success - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. fiveable.me [fiveable.me]
- 16. mdpi.com [mdpi.com]
- 17. Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorescein isothiocyanate-labeled human plasma fibronectin in extracellular matrix remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
The Synthetic Versatility of N-Boc-4-isothiocyanatoaniline: A Comparative Guide for Drug Discovery and Chemical Biology
In the landscape of modern medicinal chemistry and chemical biology, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents and biological probes. N-Boc-4-isothiocyanatoaniline has emerged as a highly versatile and valuable reagent, offering a unique combination of a reactive isothiocyanate group for covalent bond formation and a stable Boc protecting group for controlled, multi-step synthetic strategies. This guide provides an in-depth technical comparison of this compound with alternative reagents, supported by experimental insights and protocols to empower researchers in drug development and chemical biology.
Introduction to this compound: A Strategic Reagent
This compound, with the chemical formula C₁₂H₁₄N₂O₂S, possesses a key set of features that make it a powerful tool in organic synthesis. The isothiocyanate (-N=C=S) group is a potent electrophile that readily reacts with primary amines to form stable thiourea linkages. This reactivity is central to its application in creating a diverse range of organic molecules.
The tert-butoxycarbonyl (Boc) protecting group is of equal importance. In complex syntheses, it is often necessary to mask the reactivity of the aniline amine to prevent unwanted side reactions. The Boc group provides robust protection under a wide range of reaction conditions and can be cleanly removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free amine for subsequent functionalization. This strategic protection is a significant advantage in multi-step synthetic routes.
Application in the Synthesis of Diaryl Thiourea-Based Kinase Inhibitors
The diaryl thiourea scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors targeting key signaling pathways in cancer, such as the EGFR and VEGFR pathways.[1][2][3][4] this compound serves as an excellent starting material for the synthesis of these important therapeutic agents.
Comparison with Unprotected 4-isothiocyanatoaniline
The primary alternative for introducing a 4-aminophenylthiourea moiety is the direct use of 4-isothiocyanatoaniline. However, this approach presents significant challenges in multi-step syntheses where the free aniline may interfere with subsequent reactions. The use of this compound circumvents these issues, allowing for a more controlled and efficient synthesis.
| Feature | This compound | 4-isothiocyanatoaniline |
| Reaction Control | High: The Boc group prevents unwanted reactions of the aniline nitrogen. | Low: The free aniline can react with electrophiles, leading to side products. |
| Synthetic Versatility | High: Allows for further modification of the molecule after thiourea formation and Boc deprotection. | Limited: Requires protection of the aniline for multi-step synthesis, adding extra steps. |
| Yield in Multi-step Synthesis | Generally higher due to fewer side reactions and purification challenges. | Can be lower due to the formation of byproducts. |
| Ideal Use Case | Multi-step synthesis of complex molecules requiring sequential reactions. | Simple, one-step synthesis of diaryl thioureas where no further modification is needed. |
Experimental Protocol: Synthesis of a Diaryl Thiourea Derivative
This protocol outlines a general procedure for the synthesis of a diaryl thiourea using this compound, followed by deprotection.
Step 1: Thiourea Formation
-
Dissolve the desired aromatic amine (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL).
-
Add this compound (1.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-Boc protected diaryl thiourea.
Step 2: Boc Deprotection
-
Dissolve the purified N-Boc protected diaryl thiourea (1.0 mmol) in DCM (5 mL).
-
Add trifluoroacetic acid (TFA) (2 mL) dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess TFA.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final diaryl thiourea.
Figure 1. General workflow for the synthesis of diaryl thioureas using this compound.
Application in Bioconjugation and Chemical Probe Development
The isothiocyanate group is a well-established functional group for the labeling of biomolecules, particularly at primary amine sites such as the N-terminus of proteins and the side chain of lysine residues.[3][5] this compound can be utilized as a linker to attach small molecules, such as fluorescent dyes or affinity tags, to proteins, creating valuable chemical probes for biological research.[6][7]
Comparison with Other Amine-Reactive Reagents
While isothiocyanates are effective, other amine-reactive functional groups, such as N-hydroxysuccinimide (NHS) esters, are also widely used in bioconjugation. The choice of reagent depends on the specific application and desired properties of the conjugate.
| Feature | Isothiocyanate (e.g., this compound) | NHS Ester |
| Reaction pH | Alkaline (pH 8.5-9.5) | Neutral to slightly alkaline (pH 7.2-8.5) |
| Resulting Linkage | Thiourea | Amide |
| Linkage Stability | Stable | Very Stable |
| Hydrolytic Stability of Reagent | Moderately stable in aqueous solution | Prone to hydrolysis, requires anhydrous solvent for storage |
| Selectivity | Primary amines | Primary amines |
Experimental Protocol: Protein Labeling
This protocol provides a general procedure for labeling a protein with a molecule functionalized via this compound.
-
Protein Preparation: Dissolve the protein to be labeled in a carbonate-bicarbonate buffer (0.1 M, pH 9.0) at a concentration of 1-5 mg/mL. Ensure the buffer is free of any primary amines (e.g., Tris).
-
Reagent Preparation: Prepare a stock solution of the this compound-derivatized probe (e.g., a fluorescent dye) in an anhydrous solvent like dimethyl sulfoxide (DMSO) at a concentration of 1-10 mg/mL.
-
Conjugation Reaction: Slowly add a 10- to 20-fold molar excess of the reagent solution to the stirring protein solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted probe and byproducts by gel filtration (e.g., Sephadex G-25) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
Characterization: Determine the degree of labeling (DOL) by UV-Vis spectrophotometry.
Figure 2. Workflow for protein labeling using an this compound-derived probe.
Conclusion
This compound is a powerful and versatile reagent for researchers in drug discovery and chemical biology. Its strategically protected amine allows for controlled and efficient multi-step syntheses of complex molecules like diaryl thiourea-based kinase inhibitors. In the realm of bioconjugation, it provides a reliable method for linking probes to biomolecules. By understanding its chemical properties and comparing them to alternative reagents, scientists can make informed decisions to accelerate their research and development efforts.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and antitumor activity evaluation of potent fourth-generation EGFR inhibitors for treatment of Osimertinib resistant non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. Chemical probes and drug leads from advances in synthetic planning and methodology - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of N-Boc-4-isothiocyanatoaniline in Modern Drug Discovery: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complex landscape of therapeutic agent synthesis, the choice of bifunctional linkers and reactive synthons is paramount. N-Boc-4-isothiocyanatoaniline, a versatile building block, has emerged as a critical tool in the medicinal chemist's arsenal. This guide provides an in-depth technical comparison of its application in various research contexts, moving beyond a simple recitation of protocols to explain the causal relationships behind experimental choices. We will explore its performance in thiourea synthesis, bioconjugation, and in the construction of complex therapeutics like kinase inhibitors and proteolysis-targeting chimeras (PROTACs), benchmarked against common alternatives.
The Foundation: Understanding this compound's Reactivity
This compound is characterized by two key functional groups: the isothiocyanate (-N=C=S) and the Boc-protected aniline. The isothiocyanate group is an electrophile that readily reacts with nucleophiles, most notably primary and secondary amines, to form a stable thiourea linkage. The tert-butyloxycarbonyl (Boc) protecting group on the aniline nitrogen provides a stable yet readily cleavable handle, allowing for subsequent synthetic manipulations, a crucial feature in multi-step syntheses.
Application 1: Thiourea Synthesis - A Head-to-Head Comparison of Methodologies
The formation of a thiourea bond is a cornerstone of many synthetic strategies. While the reaction of an isothiocyanate with an amine is a classic approach, several other methods exist. Here, we compare these methods, highlighting the advantages offered by using an isothiocyanate precursor like this compound.
| Synthesis Route | Starting Materials | Key Reagents/Catalysts | Typical Reaction Conditions | Typical Yields | Advantages | Disadvantages |
| From Isothiocyanates and Amines | Isothiocyanates, Amines | - | Room temperature to reflux | High to quantitative | High yields, mild conditions, wide substrate scope. | Isothiocyanates can be toxic and may not be readily available. |
| From Carbon Disulfide and Amines | Carbon Disulfide, Amines | Desulfurizing agents (e.g., EDCI, DCC) | Varies, can be done in aqueous medium. | Good to excellent | Readily available starting materials.[1] | Use of toxic and flammable carbon disulfide; can produce side products. |
| From Thiophosgene and Amines | Thiophosgene, Amines | - | Low temperature, inert atmosphere | Good to excellent | Effective for a wide range of amines. | Thiophosgene is highly toxic and requires careful handling. |
| From Urea and Lawesson's Reagent | Urea, Amines | Lawesson's Reagent | Reflux in a suitable solvent (e.g., toluene, THF) | Moderate to good | Avoids the use of isothiocyanates or carbon disulfide. | Lawesson's reagent can be expensive and the reaction may require higher temperatures. |
As the data suggests, the isothiocyanate-amine reaction stands out for its efficiency and mild conditions. The use of a pre-formed, stable isothiocyanate like this compound simplifies the process, often leading to cleaner reactions and higher yields with straightforward purification.
Experimental Workflow: Thiourea Formation
Caption: A generalized workflow for thiourea synthesis using this compound.
Application 2: Bioconjugation - Selectivity and Stability in Focus
In bioconjugation, the goal is to covalently link a molecule to a biomolecule, such as a protein or antibody. The isothiocyanate group is a valuable tool for this purpose, primarily reacting with the ε-amino group of lysine residues. A key consideration in bioconjugation is the selectivity of the reaction and the stability of the resulting linkage.
A comparative study on the reactivity of different isothiocyanates revealed that benzyl isothiocyanates are highly effective for protein labeling.[2][3] While this compound is a phenyl isothiocyanate, the principles of reactivity are similar. The reaction rate and selectivity are highly pH-dependent.[2] At alkaline pH (typically 8.5-9.5), the reaction with amines is favored, leading to a stable thiourea bond. This linkage is generally considered more stable than, for example, a carbamate linkage under physiological conditions.[4]
Here's a comparison with other common bioconjugation chemistries:
| Reactive Group | Target Residue(s) | Resulting Linkage | pH Range | Linkage Stability |
| Isothiocyanate | Lysine (primary amines) | Thiourea | 8.5 - 9.5 | Very High |
| NHS Ester | Lysine (primary amines) | Amide | 7.2 - 8.5 | Very High |
| Maleimide | Cysteine (thiols) | Thioether | 6.5 - 7.5 | High |
| Carbodiimide (EDC) | Aspartic/Glutamic Acid (carboxyls) | Amide (with added amine) | 4.5 - 6.0 | Very High |
The choice between an isothiocyanate and an NHS ester for amine modification often comes down to specific experimental conditions and the desired reactivity profile. Isothiocyanates can offer a more robust linkage in certain contexts.
Detailed Protocol: Protein Labeling with an Isothiocyanate
-
Protein Preparation: Dissolve the protein in a suitable buffer, such as 100 mM carbonate-bicarbonate buffer, at a pH of 9.0-9.5, to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve this compound in an organic solvent like DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 5 to 20-fold molar excess of the isothiocyanate solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
Purification: Remove excess, unreacted reagent by dialysis against a suitable buffer (e.g., PBS, pH 7.4) or by using a desalting column.
-
Characterization: Confirm the degree of labeling using techniques such as UV-Vis spectroscopy, MALDI-TOF mass spectrometry, or HPLC.
Application 3: Kinase Inhibitor Synthesis - A Case Study with Dasatinib Analogs
Dasatinib is a potent tyrosine kinase inhibitor. The synthesis of dasatinib and its analogs often involves the coupling of different fragments. While the original synthesis of dasatinib does not employ a thiourea linkage, the modular nature of its structure lends itself to the exploration of alternative linkers. By examining the synthesis of various dasatinib analogs, we can infer the utility of a building block like this compound.
For instance, a common synthetic strategy for dasatinib analogs involves the coupling of a substituted aniline to a thiazole core.[1] The use of this compound would introduce a thiourea linker at this position. This can be compared to syntheses that form an amide bond at the same position.
Comparative Analysis:
| Linkage Type | Coupling Method | Reagents | Typical Yields | Linkage Properties |
| Thiourea | Isothiocyanate + Amine | This compound | Generally high (>80%) | Stable, potential for different H-bonding interactions compared to amide. |
| Amide | Amide Coupling | Carboxylic acid, coupling agents (e.g., HATU, HOBt) | Variable (60-90%) | Stable, well-characterized in terms of ADME properties. |
The choice of a thiourea over an amide linker can influence the molecule's conformation and its interaction with the target kinase, potentially leading to altered potency or selectivity. The Boc-protecting group on this compound allows for further derivatization after the initial coupling, offering synthetic flexibility.
Synthesis Workflow: Kinase Inhibitor Analog
Sources
- 1. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of N-Boc-4-isothiocyanatoaniline
For professionals in drug development and chemical research, the integrity of our work is intrinsically linked to the safety of our practices. N-Boc-4-isothiocyanatoaniline is a valuable bifunctional molecule, acting as a linker where the isothiocyanate group readily reacts with primary amines on biomolecules and the Boc-protected aniline provides a latent site for further modification. However, the very reactivity that makes the isothiocyanate group useful also renders it hazardous.
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, moving beyond mere compliance to foster a deep-seated culture of safety. The procedures outlined here are designed to be self-validating, ensuring that each step mitigates risk through a clear understanding of the chemical principles at play.
Part 1: Core Hazard Assessment
Understanding the specific hazards of this compound is the foundation of its safe management. The primary risks are associated with the highly electrophilic isothiocyanate (-N=C=S) functional group.
A Safety Data Sheet (SDS) for tert-butyl (4-isothiocyanatophenyl)carbamate identifies it as a substance that may cause allergic skin reactions and allergy or asthma symptoms or breathing difficulties if inhaled[1]. Isothiocyanates, as a class, are known to be toxic and reactive[2]. Contact with acids can liberate very toxic gas[3]. Therefore, all handling and disposal operations must be predicated on preventing exposure and avoiding incompatible chemical combinations.
| Hazard Class | Category | Statement | Source |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. | [1] |
| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [1] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (General) | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. | [3] |
| Incompatible Materials | N/A | Acids, Water, Strong Oxidizing Agents, Strong Bases, Alcohols, Amines. | [4] |
Part 2: Personal Protective Equipment (PPE) & Engineering Controls
Given the hazardous nature of isothiocyanates, stringent protective measures are non-negotiable.
-
Engineering Controls : All handling, weighing, and preparation of this compound and its waste must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors[2].
-
Eye Protection : Chemical safety goggles and a face shield are mandatory to protect against splashes.
-
Hand Protection : Use chemical-resistant nitrile or neoprene gloves. Inspect gloves before each use and follow proper removal techniques to avoid skin contact.
-
Body Protection : A lab coat, long pants, and closed-toe shoes are required. For significant spill cleanup, a chemically resistant apron or suit may be necessary.
Part 3: Disposal Decision Workflow
The correct disposal path depends on the quantity and form of the waste. This workflow provides a clear decision-making process.
Caption: Disposal decision workflow for this compound.
Part 4: Primary Disposal Protocol (Bulk Waste)
This protocol is the mandatory method for disposing of unused, expired, or concentrated waste containing this compound. The guiding principle is containment and transfer to a certified professional.
Causality: Isothiocyanates can undergo hazardous reactions if mixed with other waste streams (e.g., acidic or basic waste)[4][5]. The safest and most compliant method is to isolate the waste and have it managed by professionals equipped for handling reactive chemicals[2].
Step-by-Step Procedure:
-
Segregate Waste : Do not mix this compound waste with other chemical waste streams[2].
-
Use a Designated Container : Store the waste in its original container or a designated, compatible, and sealable hazardous waste container. Ensure the container is clean and dry.
-
Labeling : Clearly label the container as "Hazardous Waste: this compound" and include the date of accumulation. The label must be unambiguous and visible.
-
Secure Storage : Store the sealed container in a designated hazardous waste accumulation area. This area should be well-ventilated, secure, and away from incompatible materials, particularly acids[2][4].
-
Arrange Professional Disposal : Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and final disposal[5]. Adhere to all local, state, and federal regulations[6].
Part 5: Decontamination & Neutralization Protocol (Residuals & Spills)
This protocol is for decontaminating glassware and managing small spills on non-porous surfaces. The objective is to chemically convert the reactive isothiocyanate into a less hazardous thiourea derivative before standard cleaning.
Causality: The isothiocyanate group (-N=C=S) is a potent electrophile. This procedure uses a solution of a simple, non-volatile amine (ethanolamine) to act as a nucleophile. The amine's nitrogen atom attacks the central carbon of the isothiocyanate, forming a stable and significantly less reactive C-N bond, resulting in a substituted thiourea. This neutralizes the primary hazard of the isothiocyanate.
Decontamination Solution Preparation (1 M Ethanolamine in Isopropanol):
-
In a designated beaker within a fume hood, slowly add 61 mL of ethanolamine to 939 mL of isopropanol.
-
Stir gently to mix.
-
Label the solution "Isothiocyanate Decontamination Solution" and store it in a sealed, clearly labeled bottle.
Step-by-Step Decontamination Procedure:
-
Initial Rinse : For contaminated glassware, perform an initial rinse with a small amount of an appropriate organic solvent (e.g., ethyl acetate or acetone) to remove the bulk of any organic residues. This rinse solvent must be collected and disposed of as bulk hazardous waste (see Section 4).
-
Apply Decontamination Solution : Carefully add the 1 M Ethanolamine solution to the glassware, ensuring all contaminated surfaces are wetted. Allow the solution to sit for at least 1 hour. For spills, cover the spill with an absorbent pad, then saturate the pad with the decontamination solution and leave for 1 hour.
-
Dispose of Decontamination Waste : After the reaction time, decant the decontamination solution into a hazardous waste container labeled "Ethanolamine Decontamination Waste." Soaked absorbent pads should also be placed in this container. This waste stream must also be disposed of via your licensed hazardous waste contractor.
-
Final Cleaning : The glassware can now be cleaned using standard laboratory procedures (e.g., soap and water, followed by solvent rinses).
By adhering to these scientifically grounded procedures, researchers can effectively manage the risks associated with this compound, ensuring a safe laboratory environment and protecting the broader community.
References
- Benchchem. (n.d.). Essential Guide to the Proper Disposal of 2-Cyanoethyl Isothiocyanate.
- Benchchem. (n.d.). Safeguarding Your Research: Proper Disposal of Boc-D-4-aminomethylphe(Boc).
- New Jersey Department of Health. (n.d.). Hazard Summary: Methyl Isothiocyanate. NJ.gov.
- Fisher Scientific. (2025). Safety Data Sheet: N-BOC-4-Piperidone.
- Fisher Scientific. (2025). Safety Data Sheet: Ethyl N-Boc-4-piperidinecarboxylate.
- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: Phenethyl isothiocyanate.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl isothiocyanate, 98% (GC).
- Sigma-Aldrich. (2025). Safety Data Sheet.
- ChemicalBook. (2023). TERT-BUTYL N-(4-ISOTHIOCYANATOPHENYL)CARBAMATE - Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet: Allyl isothiocyanate, stabilized.
Sources
A Researcher's Guide to the Safe Handling of N-Boc-4-isothiocyanatoaniline
Navigating the complexities of novel chemical reagents is fundamental to advancing drug development. N-Boc-4-isothiocyanatoaniline, a bifunctional molecule containing both a protected aniline and a reactive isothiocyanate group, is a valuable building block in organic synthesis. However, its utility is matched by its potential hazards, which necessitate a rigorous and informed approach to laboratory safety. This guide provides an in-depth operational plan for the safe handling, use, and disposal of this compound, grounded in established safety protocols and an understanding of its chemical reactivity.
Hazard Profile: Understanding the "Why" Behind the Precautions
This compound's hazard profile stems from its two key functional groups: the isothiocyanate (-N=C=S) and the aniline derivative.
-
Isothiocyanate Group: This group is highly reactive and is the primary source of the compound's sensitizing effects. Isothiocyanates can react with biological nucleophiles, such as proteins. This reactivity is responsible for the significant risk of causing allergic skin reactions and respiratory sensitization.[1][2] Inhalation may lead to allergy or asthma-like symptoms.[1]
-
Aniline Moiety: Aniline and its derivatives are a class of compounds known for their toxicity.[3] They can be toxic if swallowed, inhaled, or absorbed through the skin.[3][4] Aniline itself is also suspected of causing genetic defects and cancer.[3][4]
Therefore, this compound must be treated as a hazardous substance, with primary risks including:
-
Respiratory and Skin Sensitization: May cause an allergic skin reaction or asthma symptoms if inhaled.[1]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5]
-
Serious Eye Damage/Irritation. [5]
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is non-negotiable to prevent exposure through inhalation, dermal contact, and ocular routes.
| PPE Category | Item | Specifications & Rationale |
| Primary Barrier | Hand Protection | Double Gloving with Chemical-Resistant Gloves: An inner nitrile glove provides a base layer of protection, while an outer, thicker glove (e.g., neoprene or butyl rubber) offers enhanced resistance to chemical permeation.[4] Nitrile gloves alone are sufficient for short-term use, but any signs of degradation require immediate replacement.[3][4] The isothiocyanate group can react with and degrade glove materials over time. |
| Eye/Face Protection | Chemical Safety Goggles & Face Shield: Goggles provide a seal around the eyes to protect against dust particles and splashes. A full-face shield should be worn over the goggles, especially when handling larger quantities of the solid or during any transfer operation where splashing is possible.[6] | |
| Respiratory Protection | NIOSH-Approved Respirator: A half-mask or full-face air-purifying respirator with an organic vapor/acid gas (OV/AG) cartridge and a P100 particulate filter is required when handling the powder outside of a certified chemical fume hood.[6] The dual-functionality addresses both the aniline vapor and isothiocyanate particulate hazards. A standard surgical mask is insufficient. | |
| Secondary Barrier | Body Protection | Flame-Retardant Laboratory Coat & Chemical-Resistant Apron: A fully buttoned lab coat protects against incidental contact.[4] For procedures with a higher risk of spills, such as during reaction quenching or transfers, a chemical-resistant apron worn over the lab coat is essential. |
| Footwear | Closed-Toe Shoes: Non-porous, closed-toe shoes must be worn at all times in the laboratory to protect against spills. |
Operational Workflow: A Step-by-Step Guide to Safe Handling
All operations involving this compound, from weighing to disposal, must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[2][3][6]
Step 1: Preparation & Pre-Handling
-
Risk Assessment: Before beginning, conduct a specific risk assessment for your planned experiment.
-
Fume Hood Verification: Ensure the chemical fume hood has a current certification and is functioning correctly.
-
Emergency Equipment Check: Confirm the location and functionality of the nearest safety shower, eyewash station, and appropriate fire extinguisher.[7]
-
Spill Kit Assembly: Have a spill kit readily available containing inert absorbent material (e.g., vermiculite or sand), a sealed container for waste, and appropriate PPE.[3][6]
Step 2: Weighing and Dispensing (Solid)
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Containment: Perform all weighing operations within the fume hood. To prevent dust generation, carefully open the container. Use anti-static weighing paper or a beaker to contain the solid.
-
Transfer: Use a spatula for transfers. Avoid scooping actions that could create airborne dust.
-
Cleaning: After weighing, carefully wipe down the spatula and the balance with a solvent-dampened cloth (e.g., ethanol or isopropanol) to collect any residual powder. Dispose of the cloth as hazardous waste.
Step 3: In-Reaction Handling (Solution)
-
Closed System: Whenever possible, maintain the reaction in a closed system.
-
Transfers: Use syringes or cannulas for liquid transfers to minimize exposure.
-
Temperature Control: Use a heating mantle or an oil bath with controlled temperature settings. Avoid open flames.[4]
Step 4: Post-Reaction Quenching & Work-up
-
Quenching: Be aware that isothiocyanates can react vigorously with certain reagents.[8] Quench reactions slowly and carefully, preferably in an ice bath to control any exothermic reactions.
-
Extraction/Purification: All extractions and chromatographic separations must be performed within the fume hood.
The following diagram outlines the critical safety workflow for handling this compound.
Caption: Workflow for the safe handling of this compound.
Spill and Exposure Procedures
Immediate and correct action is critical in the event of a spill or exposure.
In Case of Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[9]
-
Seek immediate medical attention.[9]
In Case of Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.[9]
In Case of Inhalation:
-
Move the individual to fresh air immediately.[6]
-
If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.
-
Seek immediate medical attention.
In Case of a Spill:
-
Evacuate personnel from the immediate area.
-
Wearing full PPE, cover the spill with an inert absorbent material like vermiculite, sand, or earth.[6]
-
Carefully sweep or scoop the material into a designated, labeled hazardous waste container.[7] Avoid creating dust.
-
Clean the spill area with a detergent and water solution, collecting the cleaning materials as hazardous waste.
Waste Disposal Plan
Proper segregation and disposal of waste are crucial to prevent accidental reactions and ensure environmental safety.
-
Solid Waste: All contaminated solid materials, including gloves, weighing paper, paper towels, and silica gel, must be collected in a dedicated, clearly labeled hazardous waste container.[4]
-
Liquid Waste: Unused reagent solutions and waste from the reaction work-up (both aqueous and organic) should be collected in separate, compatible, and clearly labeled hazardous waste containers. Do not mix isothiocyanate waste with other waste streams to avoid unknown reactions.[10]
-
Disposal Method: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[8][10] Do not attempt to dispose of this chemical down the drain.
By adhering to this comprehensive safety framework, researchers can confidently and safely utilize this compound, mitigating risks to themselves and their colleagues while advancing their scientific objectives.
References
- Benchchem. Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline.
- University of California, Santa Barbara. Aniline Safety Operating Procedure.
- Chemical Label for this compound.
- New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet.
- Knowledge. What are the health and safety guidelines for Aniline in workplaces? (2025-02-24).
- Benchchem. Essential Guide to the Proper Disposal of 2-Cyanoethyl Isothiocyanate.
- Cole-Parmer. Material Safety Data Sheet - Allyl isothiocyanate, 94%.
- Benchchem. Best practices for storing and handling 3-Methoxycarbonylphenyl isothiocyanate.
- New Jersey Department of Health. METHYL ISOTHIOCYANATE HAZARD SUMMARY.
- Thermo Fisher Scientific. SAFETY DATA SHEET - 3-(4-Morpholinyl)propyl isothiocyanate (2025-10-24).
- Sigma-Aldrich. SAFETY DATA SHEET - Product as supplied (2025-11-06).
- Santa Cruz Biotechnology. 4-Fluorophenyl isothiocyanate Safety Data Sheet.
Sources
- 1. chemical-label.com [chemical-label.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ipo.rutgers.edu [ipo.rutgers.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. nj.gov [nj.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
